molecular formula C14H27BrN2 B061554 1-Decyl-3-methylimidazolium bromide CAS No. 188589-32-4

1-Decyl-3-methylimidazolium bromide

Cat. No.: B061554
CAS No.: 188589-32-4
M. Wt: 303.28 g/mol
InChI Key: HOISBTKPPVRFDS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Decyl-3-methylimidazolium bromide ([C10MIM]Br) is a prominent member of the imidazolium-based ionic liquid family, characterized by a long decyl chain that confers distinct amphiphilic properties. This compound serves as a versatile, halogen-containing ionic liquid with primary applications in advanced material science and green chemistry. Its research value is largely derived from its dual role as a solvent and a structure-directing agent. In catalysis, [C10MIM]Br is extensively used as a reaction medium for various organic transformations, including Friedel-Crafts alkylation and Suzuki cross-coupling reactions, where it enhances catalyst stability and facilitates product separation. In electrochemistry, it functions as a conductive electrolyte component in electrochemical devices and for the electrodeposition of metals. A significant area of research exploits its self-assembly behavior; the long alkyl chain enables the formation of micelles, lyotropic liquid crystals, and other organized structures, making it a valuable template for synthesizing mesoporous silica and other nanomaterials with controlled pore size and morphology. The mechanism of action involves the cationic imidazolium head group interacting with anions and other species, while the hydrophobic tail drives micellization and phase segregation, creating unique nanoscale environments that can drastically alter reaction kinetics and material properties. This combination of features makes it an indispensable tool for researchers developing novel catalytic systems, advanced separation processes, and functional nanostructured materials.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-decyl-3-methylimidazol-3-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N2.BrH/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;/h12-14H,3-11H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOISBTKPPVRFDS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C=C[N+](=C1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049237
Record name 1-Decyl-3-methylimidazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188589-32-4
Record name 1-Decyl-3-methylimidazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Decyl-3-methylimidazolium Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Decyl-3-methylimidazolium bromide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Decyl-3-methylimidazolium (B1227720) Bromide

Introduction

1-Decyl-3-methylimidazolium bromide, often abbreviated as [C10mim]Br, is an ionic liquid (IL) belonging to the imidazolium-based class. Ionic liquids are salts that are liquid at or near room temperature, and they have garnered significant attention in various scientific fields due to their unique properties. These properties include low vapor pressure, high thermal stability, and tunable solvency. [C10mim]Br, with its amphiphilic nature arising from the combination of a hydrophilic imidazolium (B1220033) head and a hydrophobic decyl tail, has shown promise in a range of applications, from chemical synthesis and catalysis to drug delivery and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a positively charged 1-decyl-3-methylimidazolium cation and a bromide anion. The cation features a five-membered aromatic ring with two nitrogen atoms, one of which is substituted with a methyl group and the other with a decyl group.

chemical_structure cluster_cation 1-Decyl-3-methylimidazolium Cation N1 N+ C2 CH N1->C2 Decyl CH₂(CH₂)₈CH₃ N1->Decyl N3 N C2->N3 C4 CH N3->C4 Me CH₃ N3->Me C5 CH C4->C5 C5->N1 Br Br⁻

Figure 1. Chemical structure of this compound.

The physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₁₄H₂₇BrN₂
Molecular Weight303.28 g/mol [1][2][3]
Melting Point-15 °C[1] to 30 °C[3]
Boiling Point325 °C[4]
Density1.13 g/cm³ (at 25 °C)[1]
Viscosity18020 cP (at 18 °C)[1]
SolubilitySoluble in water and organic solvents like ethanol, methanol, and acetone.[4]

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is through the quaternization of 1-methylimidazole (B24206) with 1-bromodecane (B1670165).[5]

Materials:

  • 1-methylimidazole (≥99%)

  • 1-bromodecane (≥98%)

  • Ethyl acetate (B1210297) (≥99.5%)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, equimolar amounts of 1-methylimidazole and 1-bromodecane are combined.[5]

  • The reaction is conducted under an inert atmosphere to prevent side reactions.[5]

  • The mixture is heated to 60 °C and stirred vigorously for 24 hours.[5]

  • After the reaction is complete, the resulting product, which is often a viscous liquid or a solid, is cooled to room temperature.

  • The product is then washed multiple times with ethyl acetate to remove any unreacted starting materials.[5]

  • The purified this compound is dried in a vacuum oven for 24 hours to remove any residual solvent.[5]

synthesis_workflow start Start reactants Combine equimolar 1-methylimidazole and 1-bromodecane start->reactants reaction Heat at 60°C for 24h under inert atmosphere with vigorous stirring reactants->reaction cool Cool to room temperature reaction->cool wash Wash with ethyl acetate cool->wash dry Dry under vacuum for 24h wash->dry product 1-Decyl-3-methylimidazolium bromide dry->product

Figure 2. General workflow for the synthesis of this compound.
Characterization

The synthesized ionic liquid is typically characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the cation.

Applications in Research and Drug Development

This compound has demonstrated utility in a variety of applications relevant to scientific research and pharmaceutical development.

  • Catalysis: It has been used as a catalyst in various organic reactions, proving to be an efficient and reusable catalyst for the synthesis of compounds like benzimidazoles.[4]

  • Electrochemistry: Its wide electrochemical window and good conductivity make it a suitable electrolyte in applications such as electrosynthesis and electroanalysis.[4]

  • Extraction and Separation: [C10mim]Br can act as a solvent for the extraction of various natural compounds, including alkaloids and flavonoids, with high efficiency.[4] It has also been utilized as a stationary phase in chromatographic separations.[4]

  • Drug Solubility and Delivery: The solubility of certain drugs, such as the antibiotic isoniazid, has been studied in 1-decyl-3-methylimidazolium-based ionic liquids.[6] The tunability of the ionic liquid's properties by altering the anion can be leveraged to enhance drug solubility.[6]

  • Antimicrobial and Antitumor Activity: Imidazolium-based ionic liquids, including those with decyl chains, have shown potential as antimicrobial agents.[5] Their amphiphilic nature allows them to interact with and disrupt cell membranes.[7] Some studies have also investigated their antitumor activity.[5]

Biological Activity and Toxicity

While the unique properties of [C10mim]Br make it attractive for various applications, its biological effects and potential toxicity are critical considerations, especially in the context of drug development and environmental impact.

Studies have shown that this compound can exhibit toxicity to aquatic organisms.[8] For instance, research on zebrafish (Danio rerio) has indicated that exposure to [C10mim]Br can induce oxidative stress and cause DNA damage in the liver.[8][9] The proposed mechanism involves a decrease in the activity of antioxidant enzymes, leading to an overproduction of reactive oxygen species (ROS) and subsequent cellular damage.[8][9] The toxicity of 1-alkyl-3-methylimidazolium bromides on green algae has also been observed to increase with the length of the alkyl chain.[10]

toxicity_pathway C10mimBr Exposure to [C10mim]Br AntioxidantEnzymes Decreased activity of antioxidant enzymes (e.g., CAT, SOD) C10mimBr->AntioxidantEnzymes ROS Increased production of Reactive Oxygen Species (ROS) AntioxidantEnzymes->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Increased Lipid Peroxidation (MDA content) OxidativeStress->LipidPeroxidation DNADamage DNA Damage OxidativeStress->DNADamage CellularDamage Cellular Damage LipidPeroxidation->CellularDamage DNADamage->CellularDamage

Figure 3. Proposed pathway of [C10mim]Br-induced toxicity via oxidative stress.

Conclusion

This compound is a versatile ionic liquid with a growing number of applications in both academic and industrial research. Its unique combination of properties makes it a valuable tool in catalysis, electrochemistry, and as a solvent for extractions and separations. For drug development professionals, its potential to enhance drug solubility and its inherent biological activity are of particular interest. However, the demonstrated toxicity of [C10mim]Br necessitates careful evaluation and consideration of its environmental and biological impact. Future research will likely focus on further elucidating its mechanisms of action, exploring its potential in novel applications, and designing greener and less toxic ionic liquids.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Decyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decyl-3-methylimidazolium bromide, often abbreviated as [C10mim]Br, is an ionic liquid (IL) that has garnered significant attention in various scientific and industrial fields. As a member of the imidazolium-based family of ILs, it possesses a unique combination of properties, including low volatility, high thermal stability, and tunable solubility.[1] These characteristics make it a versatile compound with applications in catalysis, electrochemistry, extraction, and as a medium for organic reactions.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of key processes.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various fields. A summary of these properties is presented in the tables below.

General and Thermal Properties
PropertyValueTemperature (°C)Reference
Molecular Formula C14H27BrN2-[2][3]
Molecular Weight 303.28 g/mol -[2][3]
Melting Point -15 °C (5 °F)-[2]
Melting Point -6 °C (21.2 °F)-[1]
Melting Point 30 °C (86 °F)-[4]
Boiling Point 325 °C (617 °F)-[1]
Density and Viscosity
PropertyValueTemperature (°C)Reference
Density 1.13 g/cm³25[2]
Viscosity 18020 cP18[2]
Kinematic Viscosity 7892.9 mm²/s20[5]
Surface and Aggregation Properties

The aggregation behavior of this compound in aqueous solutions is a key characteristic, particularly for applications involving emulsions and formulations.

PropertyValueTemperature (K)Reference
Critical Micelle Concentration (CMC) 9.8 mM298[6]

Experimental Protocols

The accurate determination of the physicochemical properties of ionic liquids is essential for their effective application. Below are detailed methodologies for key experiments.

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction.[1][7]

Materials:

Procedure:

  • Equimolar amounts of 1-methylimidazole and 1-bromodecane are combined in a round bottom flask.

  • The reaction mixture is stirred and heated under a nitrogen atmosphere. The reaction temperature and time can vary, for example, 70°C for 48 hours.

  • After the reaction is complete, the resulting product is cooled to room temperature.

  • The crude product is washed several times with ethyl acetate to remove any unreacted starting materials.

  • The purified this compound is then dried under vacuum to remove any residual solvent.

Determination of Critical Micelle Concentration (CMC)

The CMC of surfactants like this compound in an aqueous solution can be determined using various techniques, including conductivity measurements and fluorescence spectroscopy.[6][8]

Conductivity Method:

  • Prepare a series of aqueous solutions of this compound with varying concentrations.

  • Measure the electrical conductivity of each solution at a constant temperature.

  • Plot the conductivity as a function of the concentration of the ionic liquid.

  • The plot will show two lines with different slopes. The point of intersection of these two lines corresponds to the Critical Micelle Concentration.[6]

Fluorescence Probe Method (using Pyrene):

  • Prepare a stock solution of pyrene (B120774) in a suitable organic solvent.

  • Prepare a series of aqueous solutions of this compound.

  • Add a small aliquot of the pyrene stock solution to each ionic liquid solution, ensuring the final pyrene concentration is very low (micromolar range).

  • After equilibration, measure the fluorescence emission spectra of pyrene in each solution.

  • The ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum is sensitive to the polarity of the microenvironment.

  • Plot the I1/I3 ratio as a function of the logarithm of the ionic liquid concentration. A sharp decrease in the I1/I3 ratio indicates the partitioning of pyrene into the nonpolar micellar core, and the inflection point of this sigmoidal curve is taken as the CMC.[8]

Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)

Thermal analysis provides information on the thermal stability and phase transitions of the ionic liquid.[7][9]

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

TGA Protocol:

  • A small, accurately weighed sample of this compound (typically 4-5 mg) is placed in a TGA pan.[7]

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[7]

  • The weight loss of the sample is recorded as a function of temperature.

  • The onset of decomposition is determined from the temperature at which significant weight loss begins.

DSC Protocol:

  • A small, accurately weighed sample (around 5 mg) is hermetically sealed in an aluminum pan.[7]

  • The sample is subjected to a controlled temperature program, which typically includes cooling and heating cycles (e.g., cooling to -90 °C and heating to 200 °C at a rate of 10 °C/min).[7]

  • The heat flow to or from the sample is measured relative to a reference pan.

  • Phase transitions such as melting point and glass transition temperature can be identified from the resulting thermogram.[10]

Visualizations

Synthesis of this compound

Synthesis_of_DMIMBr reagent1 1-Methylimidazole process + reagent1->process reagent2 1-Bromodecane reagent2->process product 1-Decyl-3-methylimidazolium Bromide process->product Quaternization

Caption: Synthesis pathway for this compound.

Micelle Formation of this compound in Aqueous Solution

Micelle_Formation sub_cmc Below CMC: Monomers in Solution above_cmc Above CMC: Micelle Formation sub_cmc->above_cmc [IL] increases micelle Micelle Structure above_cmc->micelle

Caption: Micellization process of [C10mim]Br in water.

References

Synthesis and Characterization of 1-Decyl-3-methylimidazolium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Decyl-3-methylimidazolium (B1227720) bromide ([C10mim]Br), an ionic liquid with diverse applications in catalysis, electrochemistry, and extraction.[1] This document details the experimental protocols for its preparation and outlines the key analytical techniques used for its characterization, presenting quantitative data in accessible formats.

Physicochemical Properties

1-Decyl-3-methylimidazolium bromide is an imidazolium-based ionic liquid. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₂₇BrN₂[2]
Molecular Weight 303.28 g/mol [2]
Appearance Colorless to yellowish liquid or white to light yellow crystalline powder[1][3]
Melting Point -6 °C[1]
CAS Number 188589-32-4[2][4]

Synthesis Protocol

The synthesis of this compound is typically achieved through a direct alkylation reaction, a type of Sₙ2 substitution, involving 1-methylimidazole (B24206) and an alkyl halide.[5]

Experimental Procedure

A common and effective method for the synthesis of this compound involves the reaction of equimolar amounts of 1-methylimidazole with 1-bromodecane.[5] The reaction is typically carried out under an inert atmosphere with vigorous stirring to ensure a complete reaction.

Materials:

Procedure:

  • In a two-necked round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-bromodecane.

  • The reaction mixture is heated to approximately 60-70°C.[5]

  • The mixture is stirred vigorously under a nitrogen atmosphere for 24-48 hours.[5]

  • After cooling to room temperature, the resulting viscous liquid is washed multiple times with small portions of ethyl acetate to remove any unreacted starting materials.

  • The purified product is then dried under vacuum at 70–80°C to yield the final product.

A schematic representation of the synthesis is provided below.

SynthesisWorkflow reagent1 1-Methylimidazole reaction Reaction (60-70°C, 24-48h, N2) reagent1->reaction reagent2 1-Bromodecane reagent2->reaction product_impure Crude [C10mim]Br reaction->product_impure washing Washing with Ethyl Acetate product_impure->washing drying Drying under Vacuum (70-80°C) washing->drying product_pure Pure [C10mim]Br drying->product_pure

Synthesis Workflow for this compound

Characterization Data

The structural integrity and purity of the synthesized this compound are confirmed through various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. While specific spectral data for the decyl derivative can be inferred from closely related analogs, representative shifts for the imidazolium (B1220033) core and the alkyl chain are predictable. For instance, the proton at position 2 in the imidazolium ring is characteristically downfield shifted.[6]

A study on related imidazolium bromides provides the following characteristic ¹³C NMR shifts, which are expected to be similar for this compound.[7]

Carbon AtomExpected Chemical Shift (δ, ppm)
N-C H-N~136
N-CH=C H-N~123
N-C H=CH-N~122
N-C H₂~50
N-C H₃~36
Alkyl Chain Carbons14-32
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands corresponding to the imidazolium ring and the decyl chain.

Wavenumber (cm⁻¹)Vibrational Assignment
~3150, ~3100C-H stretching of the imidazolium ring
~2925, ~2855Asymmetric and symmetric C-H stretching of the CH₂ and CH₃ groups in the alkyl chain[8]
~1570, ~1460C=N and C=C stretching of the imidazolium ring
~1170In-plane C-H bending of the imidazolium ring
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the cation. The positive ion mode would show a peak corresponding to the 1-decyl-3-methylimidazolium cation ([C₁₄H₂₇N₂]⁺).

Ionm/z
[C₁₀mim]⁺~209.2
Thermal Analysis

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the ionic liquid. Imidazolium-based ionic liquids generally exhibit good thermal stability. Studies on similar 1-alkyl-3-methylimidazolium bromides indicate decomposition temperatures well above 200°C.[9][10] Long-term isothermal TGA studies have shown that some decomposition can occur at temperatures lower than the onset decomposition temperature determined by fast scan experiments.[11]

The following diagram illustrates a general workflow for the characterization of the synthesized ionic liquid.

CharacterizationWorkflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis synthesis Synthesized [C10mim]Br nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ftir FT-IR Spectroscopy synthesis->ftir ms Mass Spectrometry (ESI-MS) synthesis->ms thermal Thermal Analysis (TGA/DSC) synthesis->thermal structure Structural Confirmation nmr->structure ftir->structure ms->structure stability Thermal Stability thermal->stability purity Purity Assessment structure->purity stability->purity

Characterization Workflow for this compound

Applications in Drug Development

Ionic liquids like this compound are gaining attention in the pharmaceutical and biomedical fields. Their unique properties, such as low viscosity and high thermal stability, make them suitable for various applications.[1] They have been investigated for their potential as solvents for drug delivery, in the extraction of bioactive compounds, and as antimicrobial agents.[1] The biocompatibility and potential antitumor activity of similar imidazolium ionic liquids are also areas of active research.[5]

This guide provides a foundational understanding of the synthesis and characterization of this compound, offering researchers and professionals a detailed starting point for their work with this versatile ionic liquid.

References

Thermal Stability and Viscosity of Short-Chain 1-Alkyl-3-Methylimidazolium Bromide Ionic Liquids: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the thermal stability and viscosity of short-chain 1-alkyl-3-methylimidazolium bromide ionic liquids. Due to a lack of available experimental data for 1,3-dimethylimidazolium (B1194174) bromide ([DMIM]Br), this paper focuses on its close structural analogues: 1-ethyl-3-methylimidazolium (B1214524) bromide ([EMIM]Br) and 1-butyl-3-methylimidazolium bromide ([BMIM]Br). The properties of these compounds offer valuable insights into the expected behavior of [DMIM]Br and other related ionic liquids.

Thermal Stability

The thermal stability of ionic liquids is a critical parameter for their application in various fields, including as solvents for chemical reactions and in drug delivery systems. Thermogravimetric analysis (TGA) is the standard method for evaluating this property, determining the temperature at which the substance begins to decompose.

The decomposition temperature is often reported as the onset temperature (Tonset), which is the temperature at which significant mass loss begins. For imidazolium-based ionic liquids, thermal stability is influenced by the nature of both the cation and the anion. Generally, for a given anion, the thermal stability of 1-alkyl-3-methylimidazolium salts is influenced by the length of the alkyl chain.

Table 1: Thermal Decomposition Temperatures of [EMIM]Br and [BMIM]Br

Ionic LiquidOnset Decomposition Temperature (Tonset) (°C)Notes
1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br)246 (±5)Determined by onset of Derivative Thermogravimetry (DTG) at a heating rate of 1 K/min.[1]
1-Butyl-3-methylimidazolium Bromide ([BMIM]Br)260 (±1)Determined by thermogravimetry (TG).[2][3]

Long-term isothermal TGA studies have indicated that some ionic liquids may exhibit decomposition at temperatures significantly lower than the onset decomposition temperature determined from faster scan rate experiments.[4]

Viscosity

Viscosity is a key physicochemical property of ionic liquids that influences their utility as solvents, lubricants, and electrolytes. It is a measure of a fluid's resistance to flow and is highly dependent on temperature. For imidazolium-based ionic liquids, viscosity generally increases with the length of the alkyl chain on the cation due to increased van der Waals interactions.

Quantitative viscosity data for [EMIM]Br and [BMIM]Br is not as readily available in the literature as thermal stability data. However, the general trend for 1-alkyl-3-methylimidazolium halides is that viscosity decreases with increasing temperature and increases with increasing alkyl chain length.

Table 2: Viscosity of Related 1-Alkyl-3-Methylimidazolium Halides

Ionic LiquidTemperature (°C)Viscosity (mPa·s)Notes
1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)60697Included for comparative purposes, as bromide salts are expected to have different but related viscosity values.[5]
1-Hexyl-3-methylimidazolium Bromide ([HMIM]Br)20Not specified, but data available for aqueous solutions.Pure ionic liquid viscosity data was not explicitly found in the search results, but studies on its aqueous solutions are available.[6]

It is anticipated that the viscosity of [DMIM]Br would be lower than that of [EMIM]Br and [BMIM]Br at the same temperature due to its smaller cation size and consequently weaker intermolecular forces.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the ionic liquid.

Methodology:

  • Sample Preparation: A small sample of the ionic liquid (typically 4-8 mg) is accurately weighed and placed into a TGA pan, commonly made of platinum or ceramic.[7] Prior to analysis, the ionic liquid should be dried under vacuum to remove any absorbed water, as water can significantly affect the thermal stability measurements.

  • Instrumentation: A thermogravimetric analyzer is used for the measurement. The instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Ramped TGA: The temperature is increased at a constant heating rate, typically 5 or 10 °C/min, over a specified temperature range (e.g., from 25 °C to 600 °C).[7] The mass of the sample is continuously monitored as a function of temperature.

    • Isothermal TGA: The sample is heated to a specific temperature and held at that temperature for an extended period (e.g., 10 hours) while the mass loss is recorded over time.[4][7] This method is used to assess long-term thermal stability.

  • Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset decomposition temperature (Tonset), which is often calculated as the intersection of the baseline and the tangent of the decomposition step.[8] The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

Viscosity Measurement

Objective: To determine the dynamic viscosity of the ionic liquid as a function of temperature.

Methodology:

  • Sample Preparation: The ionic liquid sample is degassed and dried to remove any volatile impurities and water, which can significantly lower the viscosity.

  • Instrumentation: A rheometer or a viscometer is used for the measurement. Common geometries include cone-and-plate, parallel-plate, or coaxial cylinders.[9] For temperature-dependent studies, the instrument is equipped with a temperature control unit.

  • Measurement Procedure:

    • The sample is loaded into the measurement geometry.

    • The temperature is set to the desired value and allowed to equilibrate.

    • The viscosity is measured at a controlled shear rate or shear stress. For Newtonian fluids, the viscosity is independent of the shear rate.

    • The measurements are repeated at different temperatures to obtain the viscosity-temperature profile.

  • Data Analysis: The viscosity data is plotted as a function of temperature. The data can be fitted to empirical models, such as the Vogel-Fulcher-Tammann (VFT) equation, to describe the temperature dependence of viscosity.[5]

Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the thermal stability and viscosity of a 1-alkyl-3-methylimidazolium bromide ionic liquid.

Caption: Experimental workflow for characterizing ionic liquids.

Conclusion

This technical guide has summarized the available data on the thermal stability and viscosity of 1-ethyl-3-methylimidazolium bromide and 1-butyl-3-methylimidazolium bromide as close analogues for the yet-uncharacterized 1,3-dimethylimidazolium bromide. The provided experimental protocols for TGA and viscosity measurements offer a standardized approach for researchers to characterize these and other ionic liquids. The general trends suggest that [DMIM]Br would likely exhibit slightly lower thermal stability and viscosity compared to its longer-chain counterparts, making it a potentially interesting candidate for applications requiring lower viscosity while maintaining reasonable thermal stability. Further experimental investigation is required to confirm these predictions and fully characterize the properties of [DMIM]Br.

References

Solubility of 1-Decyl-3-methylimidazolium Bromide in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the ionic liquid 1-Decyl-3-methylimidazolium bromide ([C10mim]Br) in various organic solvents. Understanding the solubility of this promising ionic liquid is crucial for its application in diverse fields, including catalysis, electrochemistry, and drug delivery systems. This document compiles available quantitative data, details experimental methodologies for solubility determination, and presents visual workflows to aid in research and development.

Core Concepts in Solubility of Ionic Liquids

The solubility of ionic liquids (ILs) like [C10mim]Br in organic solvents is governed by a complex interplay of intermolecular forces, including Coulombic interactions, van der Waals forces, hydrogen bonding, and solvophobic effects. The structure of both the ionic liquid and the solvent plays a critical role. For 1-alkyl-3-methylimidazolium based ILs, the length of the alkyl chain significantly influences their physical properties and interactions with solvents. Generally, as the alkyl chain length increases, the van der Waals interactions become more dominant, which can affect solubility in different solvent classes.

Quantitative Solubility Data

While extensive quantitative data for the solubility of this compound in a wide array of organic solvents remains a subject of ongoing research, some key solubility characteristics have been reported. It is known to be soluble in polar protic and aprotic solvents. For instance, [C10mim]Br is reported to be soluble in water and organic solvents such as ethanol, methanol, and acetone.[1] Furthermore, it has been described as being completely miscible with water and acetonitrile.

For a structurally similar ionic liquid, 1-dodecyl-3-methylimidazolium (B1224283) chloride ([C12mim][Cl]), the solubility in primary alcohols has been observed to decrease as the alkyl chain of the alcohol becomes longer.[2][3] This trend is likely to be similar for [C10mim]Br. A study on a series of 1-alkyl-3-methylimidazolium bromides indicated that alcohols are excellent solvents, while n-alkanes are poor solvents.

To provide a clearer, albeit currently limited, picture, the following table summarizes the qualitative and miscibility information gathered from the literature.

Organic SolventSolvent TypeSolubility/Miscibility of [C10mim]Br
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
AcetonePolar AproticSoluble
AcetonitrilePolar AproticTotally Miscible

Note: This table will be updated as more quantitative data becomes available.

Experimental Protocols for Solubility Determination

The determination of the solubility of ionic liquids in organic solvents can be carried out using several established experimental methods. The choice of method often depends on the nature of the system (e.g., the expected solubility range) and the available analytical equipment.

Solid-Liquid Equilibrium (SLE) Measurement by Dynamic Method

A common and accurate method for determining the solubility of crystalline ionic liquids is the dynamic method, which involves observing the temperature at which the last solid particle of a solute dissolves in a solvent upon slow heating.

Methodology:

  • Sample Preparation: A series of samples with known compositions of the ionic liquid and the organic solvent are prepared gravimetrically in sealed glass ampoules.

  • Heating and Observation: The ampoules are placed in a thermostated bath and heated at a very slow and constant rate (e.g., 0.1 K/min) with continuous stirring to ensure thermal equilibrium.

  • Cloud Point Determination: The temperature at which the last solid crystals disappear is visually observed and recorded as the equilibrium temperature for that specific composition. This temperature is often referred to as the "cloud point."

  • Data Correlation: The collected temperature and composition data points are then used to construct a solid-liquid phase diagram. The solubility at a given temperature can be interpolated from this diagram.

Isothermal Shake-Flask Method

For determining solubility at a specific temperature, the isothermal shake-flask method is widely used.

Methodology:

  • Saturation: An excess amount of the ionic liquid is added to a known volume of the organic solvent in a sealed container.

  • Equilibration: The mixture is agitated in a thermostated shaker at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the mixture is allowed to stand undisturbed in the thermostat for a period to allow for the complete separation of the solid and liquid phases. Centrifugation can also be used to aid this separation.

  • Analysis: A sample of the supernatant saturated solution is carefully withdrawn. The concentration of the ionic liquid in the solvent is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy (if the IL has a chromophore), high-performance liquid chromatography (HPLC), or gravimetric analysis after solvent evaporation.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of an ionic liquid in an organic solvent.

SolubilityDeterminationWorkflow cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis cluster_result Final Output prep Prepare mixtures of known [C10mim]Br and solvent composition dynamic Dynamic Method: Heat slowly and record dissolution temperature prep->dynamic For Phase Diagram Construction isothermal Isothermal Method: Equilibrate at constant temperature and sample liquid phase prep->isothermal For Specific Temperature Solubility plot Construct Solid-Liquid Phase Diagram dynamic->plot analysis Determine concentration of [C10mim]Br in the saturated solution (e.g., spectroscopy, chromatography) isothermal->analysis table Tabulate Quantitative Solubility Data analysis->table plot->table

Caption: Workflow for determining the solubility of this compound.

This guide serves as a foundational resource for professionals working with this compound. As further research becomes available, this document will be updated with more extensive quantitative solubility data across a broader range of organic solvents.

References

1-Decyl-3-methylimidazolium bromide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a concise overview of the core physicochemical properties of 1-Decyl-3-methylimidazolium (B1227720) bromide ([C10MIM]Br), an ionic liquid with applications in various scientific fields.

Core Molecular Data

1-Decyl-3-methylimidazolium bromide is an imidazolium-based ionic liquid. Its structure consists of an organic cation, 1-decyl-3-methylimidazolium, and a bromide anion.[1] The key quantitative molecular data for this compound are summarized in the table below.

ParameterValueReferences
Molecular FormulaC₁₄H₂₇BrN₂[2][3][4]
Molecular Weight303.28 g/mol [2][3][5]
Exact Mass302.13600 u[3]

Note: Slight variations in molecular weight (e.g., 306.29 g/mol ) have been reported in some sources.[1]

Molecular Structure and Composition

The logical relationship between the constituent ions of this compound is illustrated in the following diagram. The compound is formed by the ionic association of the 1-decyl-3-methylimidazolium cation and the bromide anion.

compound This compound cation 1-Decyl-3-methylimidazolium Cation (C₁₄H₂₇N₂⁺) compound->cation anion Bromide Anion (Br⁻) compound->anion

Caption: Ionic composition of this compound.

Physicochemical Properties

Beyond its molecular weight and formula, several other physicochemical properties of this compound have been documented. It is typically a colorless to yellowish liquid.[1] A summary of notable properties is provided below.

PropertyValueReferences
Melting Point-15 °C to 30 °C[3][5]
Boiling Point325 °C[1]
SolubilitySoluble in water and organic solvents like ethanol, methanol, and acetone.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound were not available in the initial search results. A general synthesis method involves the reaction of 1-methylimidazole (B24206) with 1-decanol (B1670082) in the presence of hydrobromic acid.[1] For specific, validated experimental procedures, researchers should consult peer-reviewed scientific literature or established chemical synthesis databases.

Applications

This compound is recognized for its utility in various applications, including catalysis, electrochemistry, and as a stationary phase in chromatography.[1] Its low viscosity and high thermal stability make it a versatile compound in these fields.[1]

References

A Technical Guide to the Spectroscopic Characterization of 1-Decyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic data for 1-Decyl-3-methylimidazolium (B1227720) bromide ([C10mim][Br]), a prominent ionic liquid. The document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. It includes comprehensive Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and visualizations of the synthetic and analytical workflows.

Introduction

1-Decyl-3-methylimidazolium bromide is an imidazolium-based ionic liquid composed of a 1-decyl-3-methylimidazolium cation and a bromide anion.[1] Its molecular formula is C14H27BrN2.[2] Like many ionic liquids, it is noted for its low viscosity and high thermal stability.[1] These properties make it a versatile compound with applications in catalysis, electrochemistry, and extraction processes.[1] Accurate spectroscopic characterization is crucial for confirming its synthesis and purity, as well as for understanding its interactions in various chemical systems.

Spectroscopic Data

The following sections present the characteristic NMR and IR spectroscopic data for this compound. The data is compiled from various sources and represents typical values observed for this and structurally similar ionic liquids.

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The chemical shifts are influenced by the solvent used for the measurement.

¹H NMR Data

The proton NMR spectrum shows characteristic signals for the imidazolium (B1220033) ring protons, the N-methyl group, and the N-decyl chain. The chemical shift of the proton at the C2 position of the imidazolium ring (N-CH-N) is particularly sensitive to the solvent environment.[3]

Assignment Chemical Shift (δ/ppm) Range Multiplicity Coupling Constant (J/Hz)
N-CH-N (Imidazolium C2-H)9.0 - 10.6Singlet (s)-
N-CH=CH-N (Imidazolium C4-H, C5-H)7.3 - 7.8Multiplet (m) or two singlets-
N-CH₂ (Decyl)4.1 - 4.4Triplet (t)7.4
N-CH₃3.8 - 4.2Singlet (s)-
N-CH₂-CH₂ (Decyl)1.7 - 2.0Multiplet (m)7.3
-(CH₂)₇- (Decyl)1.2 - 1.5Multiplet (m)-
-CH₃ (Decyl)0.8 - 0.9Triplet (t)6.7 - 7.7

Note: Chemical shifts can vary depending on the solvent, concentration, and temperature. Data compiled from analogous compounds.[4][5][6]

¹³C NMR Data

The carbon NMR spectrum provides information on the carbon framework of the ionic liquid.

Assignment Chemical Shift (δ/ppm) Range
N-CH-N (Imidazolium C2)135 - 138
N-CH=CH-N (Imidazolium C4, C5)121 - 124
N-CH₂ (Decyl)48 - 51
N-CH₃35 - 37
N-CH₂-CH₂ (Decyl)30 - 33
-(CH₂)₇- (Decyl)22 - 32
-CH₃ (Decyl)13 - 15

Note: Chemical shifts can vary depending on the solvent and experimental conditions. Data compiled from analogous compounds.[4][5][7]

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic bands for the imidazolium ring and the alkyl chains.

Wavenumber (cm⁻¹) Range Assignment Intensity
3050 - 3150C-H stretching (Imidazolium ring)Medium
2850 - 2960C-H stretching (Alkyl chains)Strong
1560 - 1580C=N, C=C stretching (Imidazolium ring)Strong
1460 - 1470C-H bending (Alkyl chains)Medium
1160 - 1180Ring vibrations, C-N stretchingStrong
720 - 760C-H out-of-plane bendingMedium

Note: Peak positions and intensities can be influenced by the physical state of the sample. Data compiled from analogous compounds.[8][9][10][11][12]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

The synthesis is typically a two-step process involving the alkylation of 1-methylimidazole (B24206).[13]

  • Reaction Setup : 1-methylimidazole and 1-bromodecane (B1670165) are mixed in a round-bottom flask, often in a 1:1 molar ratio. Acetonitrile can be used as a solvent, though solvent-free conditions are also possible.[9][10]

  • Reaction Conditions : The mixture is stirred and heated under reflux for a specified period, typically ranging from 24 to 48 hours, to ensure the completion of the reaction.[10]

  • Product Isolation : After the reaction is complete, the solvent (if used) is removed under reduced pressure using a rotary evaporator.

  • Purification : The resulting product is often washed with a solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to remove any unreacted starting materials.[13] The purified ionic liquid is then dried in a vacuum oven.

Synthesis_of_1_Decyl_3_methylimidazolium_bromide reagent1 1-Methylimidazole reaction Reflux (24-48h) reagent1->reaction reagent2 1-Bromodecane reagent2->reaction solvent Acetonitrile (optional) solvent->reaction workup Solvent Removal (Rotary Evaporation) reaction->workup purification Washing (e.g., Ethyl Acetate) workup->purification product 1-Decyl-3-methylimidazolium bromide purification->product

Synthesis of this compound.
  • Sample Preparation : A small amount of the ionic liquid is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation : NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.[3]

  • Referencing : Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (B1202638) (TMS).[3]

  • Data Acquisition : For ¹H NMR spectra, a sufficient number of scans (e.g., 4096-8192) are accumulated to obtain a good signal-to-noise ratio, with a recycling delay of around 5 seconds.[3] The sample temperature is maintained at a constant value, such as 298 K.[3]

  • Instrumentation : FT-IR spectra are recorded using a spectrometer, such as a Perkin-Elmer Spectrum 400.[5]

  • Sample Preparation : For liquid samples, a thin film can be placed between KBr plates. Solid samples can be analyzed as a KBr pellet.

  • Data Acquisition : Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 1.0 cm⁻¹.[12]

Spectroscopic_Analysis_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis nmr_prep Sample Preparation (Dissolve in CDCl₃) nmr_acq Data Acquisition (400 MHz Spectrometer) nmr_prep->nmr_acq nmr_proc Data Processing (Referencing to TMS) nmr_acq->nmr_proc data Spectroscopic Data (Tables and Spectra) nmr_proc->data ir_prep Sample Preparation (KBr Pellet/Film) ir_acq Data Acquisition (FT-IR Spectrometer) ir_prep->ir_acq ir_proc Data Processing (Peak Assignment) ir_acq->ir_proc ir_proc->data sample Purified [C10mim][Br] Sample sample->nmr_prep sample->ir_prep

General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 1-Decyl-3-methylimidazolium Bromide (CAS: 188589-32-4)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for research professionals. All chemicals should be handled by trained individuals in a laboratory setting with appropriate safety precautions. Always refer to a current Safety Data Sheet (SDS) from the supplier before use.

Introduction

1-Decyl-3-methylimidazolium (B1227720) bromide, identified by CAS number 188589-32-4, is an ionic liquid (IL) belonging to the imidazolium (B1220033) class of salts. Ionic liquids are salts that are liquid at relatively low temperatures (typically below 100°C). They are characterized by negligible vapor pressure, high thermal stability, and excellent ionic conductivity.[1][2] These unique properties make 1-decyl-3-methylimidazolium bromide a versatile compound in various scientific and industrial fields, particularly as a "green" solvent alternative to volatile organic compounds, and in applications ranging from materials science to electrochemistry.[1][2]

Core Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 188589-32-4[3][4][5]
IUPAC Name 1-decyl-3-methylimidazol-3-ium bromide[3][5][6]
Synonyms 1-Decyl-3-methyl-1H-imidazol-3-ium Bromide, 3-Decyl-1-methyl-1H-imidazolium bromide, 1-methyl-3-decylimidazolium bromide[4][7][8]
Molecular Formula C₁₄H₂₇BrN₂[2][4][5]
Molecular Weight 303.28 g/mol [5]
InChI Key HOISBTKPPVRFDS-UHFFFAOYSA-M[3][5][6]
Canonical SMILES CCCCCCCCCCN1C=C--INVALID-LINK--C.[Br-][3][5]
Table 2: Physicochemical Properties
PropertyValueSource(s)
Appearance Light yellow to brown or colorless to slightly yellow clear liquid.[2]
Melting Point 17 - 30 °C[9]
Density 1.13 - 1.134 g/cm³ (at 25 °C)[2][6][9]
Refractive Index 1.513 - 1.520 (at 20 °C)[2][9]
Purity Typically >98% (by HPLC)[2]
Storage Conditions Store at room temperature under an inert atmosphere. The compound is hygroscopic.[9]

Safety and Handling

This compound is classified as an irritant. Proper personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

Table 3: GHS Hazard Information
CategoryInformation
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.
Precautionary Statements P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]P337 + P313: If eye irritation persists: Get medical advice/attention.[3]

Note: This is a summary. A comprehensive Safety Data Sheet (SDS) should be consulted prior to use.[10][11][12]

Applications and Research Areas

This ionic liquid is a subject of research and application in several key areas due to its unique combination of properties.

  • Green Chemistry: As an ionic liquid, it serves as a recyclable, non-volatile solvent for various chemical reactions, including Diels-Alder, Heck, and Suzuki-Miyaura coupling reactions.[1][2][13] Its use can reduce the environmental impact associated with traditional organic solvents.[2]

  • Electrochemistry: The compound's ionic conductivity makes it a suitable component in the development of advanced batteries and supercapacitors, where it can function as an electrolyte.[2]

  • Materials Science: It is utilized in the synthesis of nanomaterials, where it can act as a stabilizing agent or a medium for nanoparticle dispersion.[2][3] It has also been studied as a processing aid to enhance the performance of natural rubber biocomposites filled with nanosized silica.[14][15]

  • Catalysis and Synthesis: It finds use in enzymatic catalysis, as a phase transfer medium, and in various organic syntheses.[3][16] Research has also explored its role in the synthesis of imidazole-based surfactants with antimicrobial properties.[17]

  • Other Industrial Uses: Potential applications include metal plating, electropolishing, and use as lubricants or heat transfer fluids.[3][16]

Caption: Key application areas of this compound.

Experimental Protocols and Methodologies

Detailed, peer-reviewed experimental protocols for the synthesis or specific reactions involving CAS 188589-32-4 were not available in the initial search. However, its primary role as a recyclable reaction medium in organic synthesis follows a general workflow.

General Methodology for Use as a Recyclable Solvent in Organic Synthesis:

  • Reaction Setup: The ionic liquid, this compound, is used as the solvent for the desired reactants and catalysts in a reaction vessel.

  • Reaction Execution: The reaction is carried out under appropriate conditions (e.g., temperature, pressure, atmosphere). The high thermal stability of the ionic liquid allows for a wide range of reaction temperatures.[1]

  • Product Extraction: Upon completion, the product, which is typically non-polar, is extracted from the ionic liquid phase using a conventional organic solvent (e.g., diethyl ether, hexane). The ionic liquid and any dissolved catalysts remain in the original phase due to their low solubility in non-polar solvents.

  • Solvent Removal: The extraction solvent is removed from the product via evaporation.

  • Ionic Liquid Recovery and Reuse: The ionic liquid phase is dried under vacuum to remove any residual extraction solvent. It can then be reused for subsequent reaction runs, often without significant loss of activity.[13]

Experimental_Workflow Reactants Reactants + Catalyst Reaction Perform Reaction in Ionic Liquid Reactants->Reaction IL_Start Ionic Liquid (CAS 188589-32-4) IL_Start->Reaction Extraction Product Extraction (with organic solvent) Reaction->Extraction Product Isolated Product Extraction->Product IL_Recovered Recovered Ionic Liquid + Catalyst Extraction->IL_Recovered IL_Reuse Reuse IL_Recovered->IL_Reuse IL_Reuse->Reaction Recycled

Caption: General workflow for using an ionic liquid as a recyclable solvent.

Signaling Pathways

The available research primarily focuses on the chemical and material science applications of this compound.[2][14][16] There is no information in the provided search results to suggest that this compound has a known, direct mechanism of action involving specific biological signaling pathways, as would be typical for a therapeutic agent. Its mention in biological contexts is related to its properties as a surfactant and its general antimicrobial activity, rather than targeted interaction with cellular signaling cascades.[17][18]

Suppliers

This compound is available from a variety of chemical suppliers for research and development purposes.

Table 4: Commercial Suppliers
Supplier
Alfa Chemistry
Ambeed[19][20]
Bide Pharmatech Ltd.[21][22]
BLD Pharm[23]
Chem-Impex[2]
ChemicalBook[21]
CymitQuimica[7]
Fisher Scientific[8]
Iolitec[11][12]
P&S Chemicals[4]
Shandong Xiya Chemical Co., Ltd.[21]
Shanghai YuanYe Biotechnology Co., Ltd.[21]
Suzhou Senfeida Chemical Co., Ltd.[24]
TCI Chemicals (Tokyo Chemical Industry)
abcr Gute Chemie

References

Critical micelle concentration of 1-decyl-3-methylimidazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Critical Micelle Concentration of 1-decyl-3-methylimidazolium (B1227720) bromide

Introduction

1-decyl-3-methylimidazolium bromide, commonly abbreviated as [C10mim][Br], is an imidazolium-based ionic liquid.[1] Comprising a 1-decyl-3-methylimidazolium cation and a bromide anion, this compound exhibits amphiphilic properties due to the presence of a polar imidazolium (B1220033) head group and a nonpolar decyl tail.[1][2] This molecular structure allows [C10mim][Br] to act as a surfactant in aqueous solutions, forming aggregates known as micelles above a certain concentration. This threshold concentration is termed the Critical Micelle Concentration (CMC). The CMC is a fundamental parameter that characterizes the efficiency of a surfactant; a lower CMC value indicates a higher efficiency in forming micelles and, consequently, in reducing surface tension.[3][4] This guide provides a comprehensive overview of the CMC of [C10mim][Br], including reported values, detailed experimental protocols for its determination, and a logical workflow for the measurement process.

Data Presentation: Critical Micelle Concentration of [C10mim][Br]

The aggregation behavior of 1-alkyl-3-methylimidazolium bromide ionic liquids has been investigated in aqueous solutions. For the homologous series of these ionic liquids, a linear relationship exists between the logarithm of the CMC and the number of carbon atoms in the alkyl chain.[2] As the length of the alkyl chain increases, the CMC value decreases, indicating that less surfactant is needed to initiate micelle formation.[2][5]

CompoundTemperature (K)Method(s) UsedCMC (mM)
This compound ([C10mim][Br])298Conductivity, Fluorescence Probes9.8[2]

Experimental Protocols

The determination of the CMC is achieved by monitoring a physical property of the surfactant solution that exhibits an abrupt change in its concentration dependence at the point of micelle formation.[3][6] The most common techniques employed for ionic surfactants like [C10mim][Br] are conductometry, surface tensiometry, and fluorescence spectroscopy.

Conductometric Method

This method is highly suitable for ionic surfactants and relies on measuring the electrical conductivity of the solution as a function of surfactant concentration.[7]

Principle: Below the CMC, the surfactant exists as monomers, and the specific conductivity increases linearly with concentration.[6][7] When micelles form, the mobility of the ions changes. The counterions become partially associated with the charged micelles, leading to a decrease in the overall ionic mobility per mole of surfactant. This results in a change in the slope of the conductivity versus concentration plot. The concentration at the intersection of the two linear segments (pre-micellar and post-micellar regions) is the CMC.[7][8]

Experimental Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of [C10mim][Br] in high-purity deionized water.

  • Serial Dilutions: Prepare a series of solutions with decreasing concentrations of [C10mim][Br] by diluting the stock solution. The concentration range should span the expected CMC value.

  • Temperature Control: Place the solutions in a thermostated water bath to maintain a constant temperature (e.g., 298.15 K) throughout the experiment, as conductivity is temperature-dependent.

  • Conductivity Measurement: Using a calibrated conductivity meter, measure the specific conductivity of each solution, starting from the most dilute and proceeding to the most concentrated to minimize contamination.

  • Data Analysis: Plot the specific conductivity (κ) against the molar concentration (C) of [C10mim][Br]. The plot will show two linear portions with different slopes.[8] The CMC is determined from the point of intersection of these two lines.[9]

Surface Tension Method (Tensiometry)

This is a classic and widely used method for determining the CMC of any surface-active agent.[4][7]

Principle: Surfactant monomers adsorb at the air-water interface, which leads to a reduction in the surface tension of the solution.[4] As the surfactant concentration increases, the interface becomes saturated with monomers, and the surface tension decreases. Once the concentration reaches the CMC, micelles begin to form in the bulk of the solution, and the concentration of free monomers in the solution (and at the interface) remains relatively constant. Consequently, the surface tension also remains constant or changes very little with further increases in the total surfactant concentration.[3][4]

Experimental Procedure:

  • Solution Preparation: Prepare a series of aqueous solutions of [C10mim][Br] over a range of concentrations, similar to the conductometric method.

  • Instrument Setup: Calibrate a tensiometer (using methods such as the du Noüy ring or Wilhelmy plate) with high-purity water at a constant temperature.

  • Surface Tension Measurement: Measure the surface tension of each prepared solution. Ensure that the system reaches equilibrium before each measurement.

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[7] The resulting plot will typically show a region where surface tension decreases linearly, followed by a plateau. The CMC is determined from the concentration at the point of intersection of the two lines extrapolated from these regions.[4]

Fluorescence Spectroscopy Method

This sensitive technique utilizes a fluorescent probe whose spectral properties are dependent on the polarity of its microenvironment.[10][11] Pyrene (B120774) is a commonly used probe for this purpose.[12][13]

Principle: The fluorescence emission spectrum of pyrene exhibits several vibrational bands. The ratio of the intensity of the first vibronic peak (I1) to the third (I3) is highly sensitive to the polarity of the surrounding medium.[12] In a polar solvent like water, the I1/I3 ratio is high. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar, hydrophobic core of the micelles.[12] This change in the microenvironment causes a significant decrease in the I1/I3 ratio.

Experimental Procedure:

  • Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone.

  • Solution Preparation: Prepare a series of [C10mim][Br] solutions in volumetric flasks. To each flask, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., <10⁻⁶ M) to avoid affecting the micellization process.[13]

  • Solvent Evaporation: Allow the organic solvent to evaporate completely, leaving the pyrene and the aqueous surfactant solution.

  • Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectrum of pyrene (typically exciting at ~335 nm and recording emission from ~350 to 450 nm) for each sample.

  • Data Analysis: From each spectrum, determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks. Plot the intensity ratio (I1/I3) against the concentration of [C10mim][Br]. The data will typically form a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve.[12]

Mandatory Visualization: Experimental Workflow for CMC Determination

The following diagram illustrates a generalized workflow for determining the critical micelle concentration of a surfactant using the principal experimental methods described.

Caption: Generalized workflow for the experimental determination of the Critical Micelle Concentration (CMC).

References

The Self-Aggregation of [C10mim][Br] in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-aggregation behavior of the ionic liquid 1-decyl-3-methylimidazolium (B1227720) bromide ([C10mim][Br]) in aqueous solutions. Understanding the micellization of this surface-active ionic liquid is crucial for its application in various fields, including drug delivery, catalysis, and material science. This document summarizes key quantitative data, details experimental protocols for characterization, and provides visual representations of the underlying processes.

Introduction to [C10mim][Br] Self-Aggregation

[C10mim][Br] is an amphiphilic ionic liquid composed of a hydrophilic imidazolium (B1220033) headgroup and a hydrophobic decyl tail. This molecular structure drives its self-assembly in aqueous environments to form micelles, which are colloidal-sized aggregates. This process, known as micellization, occurs above a specific concentration known as the Critical Micelle Concentration (CMC). The formation of micelles leads to significant changes in the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization capacity for hydrophobic molecules. The self-aggregation behavior is influenced by factors such as temperature and the presence of additives. For ionic surfactants like [C10mim][Br], the CMC typically exhibits a U-shaped dependence on temperature, decreasing to a minimum value before increasing again.[1][2]

Quantitative Aggregation Data

The following tables summarize the critical micelle concentration (CMC) and thermodynamic parameters for the micellization of [C10mim][Br] in aqueous solution at various temperatures. These values have been determined using techniques such as surface tensiometry, conductivity measurements, and isothermal titration calorimetry.

Table 1: Critical Micelle Concentration (CMC) of [C10mim][Br] at Various Temperatures

Temperature (K)CMC (mmol/L)Experimental MethodReference
288.1511.5Surface Tension[1]
298.159.8 - 10.2Surface Tension, Conductivity[1][3]
308.1510.8Surface Tension[1]
318.1512.0Surface Tension[1]

Table 2: Thermodynamic Parameters of Micellization for [C10mim][Br]

Temperature (K)ΔG°mic (kJ/mol)ΔH°mic (kJ/mol)ΔS°mic (J/mol·K)Reference
288.15-21.81.882.0[1]
298.15-22.80.076.5[1]
308.15-23.8-1.971.0[1]
318.15-24.8-3.866.0[1]

Note: Thermodynamic parameters are often calculated from the temperature dependence of the CMC. The micellization process for many ionic surfactants is typically entropy-driven at lower temperatures and can become enthalpy-driven at higher temperatures.[2][4]

Experimental Protocols for Characterization

Detailed methodologies for determining the self-aggregation properties of [C10mim][Br] are provided below.

Surface Tensiometry

Objective: To determine the CMC by measuring the change in surface tension of the [C10mim][Br] solution as a function of its concentration.

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension. Once the surface is saturated, micelles form in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The concentration at which this break occurs is the CMC.[5]

Apparatus:

  • Surface Tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method)

  • Temperature-controlled sample vessel

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of [C10mim][Br] in deionized water at a concentration significantly above the expected CMC (e.g., 50 mmol/L).

  • Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the anticipated CMC. A logarithmic dilution series is often effective.

  • Calibrate the tensiometer with deionized water at the desired temperature.

  • Starting with the most dilute solution, measure the surface tension of each sample.

  • Ensure the Wilhelmy plate or du Noüy ring is thoroughly cleaned and dried between measurements to avoid cross-contamination.

  • Allow the surface tension reading to stabilize before recording the value for each concentration.

  • Plot the surface tension (γ) versus the logarithm of the [C10mim][Br] concentration (log C).

  • The CMC is determined from the intersection of the two linear portions of the plot.

Conductivity Measurement

Objective: To determine the CMC of the ionic surfactant [C10mim][Br] by measuring the electrical conductivity of its aqueous solutions.

Principle: Below the CMC, [C10mim][Br] exists as individual ions ([C10mim]⁺ and Br⁻), and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility and bind some counterions, leads to a decrease in the slope of the conductivity versus concentration plot. The break point in this plot corresponds to the CMC.[5]

Apparatus:

  • Conductivity meter with a temperature-controlled conductivity cell

  • Thermostated water bath

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Calibrate the conductivity meter using standard KCl solutions.

  • Place a known volume of deionized water in the thermostated measurement vessel.

  • Measure the initial conductivity of the water.

  • Prepare a concentrated stock solution of [C10mim][Br].

  • Make small, sequential additions of the stock solution to the water in the measurement vessel, allowing the solution to equilibrate while stirring gently.

  • Record the conductivity after each addition.

  • Calculate the molar concentration of [C10mim][Br] at each step.

  • Plot the specific conductivity (κ) versus the concentration of [C10mim][Br].

  • The CMC is determined from the intersection of the two lines of best fit for the data points below and above the break.

Fluorescence Spectroscopy using Pyrene (B120774) Probe

Objective: To determine the CMC by monitoring the change in the fluorescence emission spectrum of a hydrophobic probe, pyrene, in the presence of [C10mim][Br] micelles.

Principle: Pyrene exhibits a fluorescence spectrum with several vibronic bands. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is sensitive to the polarity of the microenvironment. In a polar aqueous environment, the I₁/I₃ ratio is high. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar micellar core, causing a decrease in the I₁/I₃ ratio. The CMC is determined from the concentration at which this change occurs.[6][7]

Apparatus:

  • Fluorometer

  • Quartz cuvettes

  • Volumetric flasks and micropipettes

Procedure:

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., methanol (B129727) or acetone) at a concentration of approximately 10⁻⁴ M.

  • Prepare a series of aqueous solutions of [C10mim][Br] with varying concentrations, bracketing the expected CMC.

  • To each [C10mim][Br] solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM), ensuring the solvent volume is negligible.

  • Allow the solutions to equilibrate.

  • Measure the fluorescence emission spectrum of each sample (typically from 350 to 450 nm) with an excitation wavelength of around 334-339 nm.

  • Determine the intensities of the first (I₁ at ~373 nm) and third (I₃ at ~384 nm) vibronic peaks.

  • Plot the I₁/I₃ ratio as a function of the [C10mim][Br] concentration.

  • The CMC is typically determined from the midpoint of the sigmoidal transition in the plot.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the enthalpy of micellization (ΔH°mic) and determine the CMC.

Principle: ITC measures the heat change that occurs upon the injection of a concentrated surfactant solution into a dilute solution (or vice versa). When micelles are disrupted or formed, there is a corresponding endothermic or exothermic heat effect. A plot of the heat change per injection versus the total surfactant concentration shows a transition at the CMC.[8][9][10]

Apparatus:

  • Isothermal Titration Calorimeter

  • Syringes for injection and sample cell filling

Procedure:

  • Prepare a dilute solution of [C10mim][Br] below its CMC to be placed in the sample cell.

  • Prepare a more concentrated solution of [C10mim][Br] (well above the CMC) to be loaded into the injection syringe.

  • Set the desired experimental temperature.

  • Perform a series of small, sequential injections of the concentrated solution into the dilute solution in the sample cell.

  • The instrument measures the heat absorbed or released after each injection.

  • The raw data is integrated to obtain the enthalpy change per injection.

  • A plot of the enthalpy change per mole of injectant versus the molar ratio of the reactants (or total concentration) will show a sigmoidal curve.

  • The inflection point of this curve corresponds to the CMC, and the magnitude of the change in enthalpy corresponds to the enthalpy of micellization.

Visualizing the Process and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows related to the self-aggregation of [C10mim][Br].

start Start: Prepare [C10mim][Br] Solutions measurement Measure Physical Property (Surface Tension, Conductivity, etc.) for each concentration start->measurement plot Plot Property vs. Concentration measurement->plot analysis Identify Breakpoint in the Plot plot->analysis cmc Determine CMC analysis->cmc micellization Micellization ([C10mim][Br]) hydrophobic Hydrophobic Effect (Primary Driving Force) micellization->hydrophobic enthalpy Enthalpy Change (Can be endo- or exothermic) micellization->enthalpy entropy Increased Entropy of Water hydrophobic->entropy gibbs ΔG°mic < 0 (Spontaneous Process) entropy->gibbs enthalpy->gibbs

References

Methodological & Application

Application Notes and Protocols: 1-Decyl-3-methylimidazolium Bromide in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the catalytic applications of the ionic liquid 1-Decyl-3-methylimidazolium (B1227720) bromide ([C10MIM]Br). While the literature suggests its utility in a range of organic syntheses, detailed experimental protocols and quantitative data are most thoroughly documented for its use as a reaction medium in the synthesis of 2'-hydroxychalcone (B22705) derivatives. Information on other potential applications is also summarized.

Synthesis of 2'-Hydroxychalcone Derivatives

1-Decyl-3-methylimidazolium bromide serves as an effective reaction medium for the microwave-assisted synthesis of 2'-hydroxychalcone derivatives. This method offers high yields and short reaction times.[1][2][3]

Quantitative Data Summary
ProductBenzaldehyde (B42025) DerivativeYield (%)Reaction Time (min)Temperature (°C)Microwave Power (W)Reference
2,2'-dihydroxychalconeSalicylaldehyde651080300[1][2][3]
2'-hydroxy-4-methoxychalconeAnisaldehyde721080300[1][2][3]
2,2'-dihydroxy-3-methoxychalconeo-Vanillin811080300[1][2][3]
Experimental Protocol: Microwave-Assisted Synthesis of 2'-Hydroxychalcone Derivatives

Materials:

  • This compound ([C10MIM]Br)

  • Ortho-hydroxyacetophenone (0.136 g)

  • Appropriate benzaldehyde derivative (salicylaldehyde, anisaldehyde, or o-vanillin)

  • 40% (w/v) Sodium Hydroxide (NaOH) solution in 10% (w/v) aqueous [C10MIM]Br

  • 37% Hydrochloric acid (HCl)

  • Water

  • Microwave reactor

Procedure: [3]

  • In a suitable reaction vessel, prepare a solution of [C10MIM]Br in water at a mass ratio of 0.02:1.

  • To this solution, add 0.136 g of ortho-hydroxyacetophenone.

  • Add the 40% (w/v) NaOH solution in 10% (w/v) aqueous [C10MIM]Br.

  • Add the corresponding benzaldehyde derivative (0.122 g salicylaldehyde, 0.136 g anisaldehyde, or 0.152 g o-vanillin) to the mixture.

  • Place the reaction vessel in a microwave reactor and irradiate at 300 W and 80°C for 10 minutes.

  • After the reaction is complete, cool the mixture.

  • Acidify the reaction mixture with 37% HCl to a pH of 2 to precipitate the solid product.

  • Isolate the product by filtration, wash with water, and dry.

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Product Work-up prep1 Prepare [C10MIM]Br:water (0.02:1) solution prep2 Add o-hydroxyacetophenone prep1->prep2 prep3 Add NaOH in aqueous [C10MIM]Br prep2->prep3 prep4 Add benzaldehyde derivative prep3->prep4 reaction Irradiate at 300W and 80°C for 10 min prep4->reaction workup1 Cool reaction mixture reaction->workup1 workup2 Acidify with HCl (pH 2) workup1->workup2 workup3 Filter to isolate solid product workup2->workup3 workup4 Wash with water and dry workup3->workup4

Caption: Workflow for the synthesis of 2'-hydroxychalcone derivatives.

Other Potential Catalytic Applications

Synthesis of Benzimidazoles, Dihydropyrimidinones, and Imidazo[1,5-a]pyridines

Imidazolium-based ionic liquids can act as reusable catalysts for the synthesis of various heterocyclic compounds.[4] For instance, 1-butyl-3-methylimidazolium bromide has been employed in the synthesis of benzimidazoles.[5] While a direct protocol for [C10MIM]Br is not available, the general procedure involves the condensation of o-phenylenediamines with aldehydes or other carbonyl compounds in the presence of the ionic liquid, often under elevated temperatures. The ionic liquid facilitates the reaction and allows for easy separation and recycling of the catalyst.

Cycloaddition of Carbon Dioxide to Epoxides

The conversion of CO2 into valuable chemicals is a significant area of green chemistry. Imidazolium (B1220033) bromide salts are known to catalyze the cycloaddition of CO2 to epoxides to form cyclic carbonates. The bromide anion acts as a nucleophile to initiate the ring-opening of the epoxide, while the imidazolium cation can activate the epoxide through hydrogen bonding. Although specific data for the 1-decyl derivative is limited, related imidazolium bromides have shown high conversions and selectivities under relatively mild conditions of temperature and pressure.[2][6]

Heck Coupling Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction. Ionic liquids, including those based on imidazolium cations, have been used as media for this reaction.[7] They can help to stabilize the palladium catalyst and facilitate its recycling. While 1-Decyl-3-methylimidazolium chloride has been noted for its potential in Heck reactions, specific protocols detailing the use of the bromide variant are not currently available.[7]

Biodiesel Synthesis

The transesterification of triglycerides with alcohols to produce biodiesel can be catalyzed by ionic liquids. Both acidic and basic ionic liquids have been explored for this purpose. While some imidazolium-based ionic liquids have been investigated, there is a lack of specific published protocols and quantitative data for the use of this compound in this application.

General Catalytic Cycle in Ionic Liquids

The catalytic cycle in an ionic liquid medium often involves the stabilization of catalytic species and intermediates. The ionic liquid can act as more than just a solvent, potentially participating in the reaction mechanism.

G Catalyst Catalyst in [C10MIM]Br Intermediate Catalyst-Substrate Intermediate Catalyst->Intermediate + Substrate A SubstrateA Substrate A SubstrateB Substrate B Product Product Intermediate->Product + Substrate B Product->Catalyst - Product (Catalyst Regenerated)

Caption: A simplified general catalytic cycle in an ionic liquid.

References

Application Notes and Protocols: 1-Decyl-3-methylimidazolium Bromide as an Electrolyte in Electrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties and electrochemical applications of the ionic liquid 1-Decyl-3-methylimidazolium bromide ([C10MIm][Br]). Detailed protocols for its use in the fabrication of modified electrodes and the voltammetric analysis of electroactive species are also presented.

Introduction to this compound ([C10MIm][Br])

This compound is an imidazolium-based ionic liquid characterized by a 10-carbon alkyl chain attached to the imidazolium (B1220033) cation and a bromide anion.[1] Its unique physicochemical properties, such as low viscosity, high thermal stability, and good solubility in water and organic solvents, make it a versatile electrolyte in various electrochemical applications.[1] These applications include, but are not limited to, electroanalysis, electrosynthesis, and as a component in electrochemical sensors.[1]

Physicochemical and Electrochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₄H₂₇BrN₂[1]
Molecular Weight 304.28 g/mol [1]
Appearance Colorless to yellowish liquid[1]
Melting Point -6 °C[1]
Boiling Point 325 °C[1]
Solubility Soluble in water, ethanol, methanol, acetone[1]

Electrochemical Characteristics:

  • Conductivity: Imidazolium-based ionic liquids are known for their good ionic conductivity. The conductivity of these liquids is temperature-dependent, generally increasing with a rise in temperature due to a decrease in viscosity.[2] For similar bromide-based ionic liquids, the conductivity increases with temperature in a non-linear fashion.[2]

  • Electrochemical Window: [C10MIm][Br] is reported to have a wide electrochemical window, which is a crucial characteristic for an electrolyte, as it defines the potential range within which the electrolyte is stable and does not undergo oxidation or reduction.[1] The electrochemical stability of imidazolium-based ionic liquids is influenced by the nature of both the cation and the anion.[3] The electrochemical window for similar 1-alkyl-3-vinylimidazolium bromides has been observed to be in the range of 1.6 V to 2.5 V.[4]

Application: Electrochemical Sensor for Voltammetric Analysis

The use of [C10MIm][Br] as a modifier in carbon paste electrodes (CPEs) can enhance the sensitivity and selectivity of electrochemical sensors for the detection of various analytes, including pharmaceutical compounds and neurotransmitters. The ionic liquid improves the conductivity and electron transfer kinetics at the electrode surface.

Protocol for Fabrication of a [C10MIm][Br]-Modified Carbon Paste Electrode ([C10MIm][Br]/CPE)

This protocol describes the preparation of a carbon paste electrode modified with this compound.

Materials:

  • Graphite (B72142) powder

  • This compound ([C10MIm][Br])

  • Mineral oil (or other suitable binder like n-eicosane)

  • Mortar and pestle

  • Glass tube or other suitable electrode body

  • Copper wire for electrical contact

Procedure:

  • Weigh out the desired ratio of graphite powder and [C10MIm][Br]. A typical starting ratio is 70:30 (w/w) graphite to ionic liquid.

  • Thoroughly mix the graphite powder and [C10MIm][Br] in a mortar and pestle until a homogeneous paste is obtained.

  • Add a minimal amount of mineral oil as a binder and continue to mix until a uniform, thick paste is formed.

  • Pack the paste firmly into the tip of the electrode body, ensuring there are no air gaps.

  • Insert the copper wire through the back of the electrode body so that it makes good electrical contact with the carbon paste.

  • Smooth the surface of the electrode by rubbing it on a clean, smooth surface (e.g., weighing paper). The electrode is now ready for use.

G cluster_materials Materials cluster_process Fabrication Process Graphite Graphite Powder Mix Mix Graphite and [C10MIm][Br] Graphite->Mix IL [C10MIm][Br] IL->Mix Binder Mineral Oil AddBinder Add Binder and Mix Binder->AddBinder Mix->AddBinder Pack Pack into Electrode Body AddBinder->Pack Contact Insert Electrical Contact Pack->Contact Smooth Smooth Electrode Surface Contact->Smooth Final_Electrode [C10MIm][Br]/CPE Smooth->Final_Electrode Ready for Use

Caption: Workflow for the fabrication of a [C10MIm][Br]-modified carbon paste electrode.

Protocol for Voltammetric Determination of Ascorbic Acid

This protocol provides a general procedure for the determination of ascorbic acid (Vitamin C) in a pharmaceutical formulation using the prepared [C10MIm][Br]/CPE. This method can be adapted for other electroactive analytes.

Instrumentation:

  • Potentiostat with a three-electrode cell

  • [C10MIm][Br]/CPE (Working Electrode)

  • Ag/AgCl (Reference Electrode)

  • Platinum wire (Counter Electrode)

Reagents:

  • Phosphate buffer solution (PBS), 0.1 M, pH 7.0

  • Ascorbic acid standard solutions of known concentrations

  • Pharmaceutical tablet containing ascorbic acid

Procedure:

  • Sample Preparation:

    • Accurately weigh and crush a pharmaceutical tablet containing ascorbic acid.

    • Dissolve a known amount of the powder in 0.1 M PBS to prepare a stock solution.

    • Prepare a series of standard solutions of ascorbic acid in 0.1 M PBS.

  • Electrochemical Measurement:

    • Place a known volume of the supporting electrolyte (0.1 M PBS) into the electrochemical cell.

    • Immerse the three electrodes into the solution.

    • Record a blank cyclic voltammogram (CV) or differential pulse voltammogram (DPV) over a suitable potential range (e.g., -0.2 V to 0.8 V vs. Ag/AgCl).

    • Add a known volume of the ascorbic acid standard or sample solution to the cell.

    • Deoxygenate the solution by bubbling with nitrogen gas for a few minutes.

    • Record the voltammogram. The oxidation of ascorbic acid should produce a distinct anodic peak.

  • Data Analysis:

    • Measure the peak current for each standard solution.

    • Construct a calibration curve by plotting the peak current versus the concentration of the ascorbic acid standards.

    • Determine the concentration of ascorbic acid in the sample solution from the calibration curve.

G cluster_setup Electrochemical Setup cluster_analysis Analysis Workflow Cell Three-Electrode Cell Blank Record Blank Voltammogram Cell->Blank WE Working Electrode ([C10MIm][Br]/CPE) RE Reference Electrode (Ag/AgCl) CE Counter Electrode (Pt wire) AddSample Add Analyte (Ascorbic Acid) Blank->AddSample Record Record Sample Voltammogram AddSample->Record Measure Measure Peak Current Record->Measure Calibrate Construct Calibration Curve Measure->Calibrate Determine Determine Concentration Calibrate->Determine Result Result Determine->Result

References

Application Notes and Protocols for the Extraction of Natural Products Using 1-Decyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of the ionic liquid 1-Decyl-3-methylimidazolium (B1227720) bromide ([C10MIM]Br) for the extraction of valuable natural products from plant matrices. The unique properties of [C10MIM]Br, such as its low vapor pressure, thermal stability, and tunable solvency, make it a promising green alternative to volatile organic solvents in the extraction of bioactive compounds.[1][2] This document outlines protocols for Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE), presents comparative data on extraction efficiency, and discusses the recovery of target compounds and the biological significance of an exemplary extracted flavonoid.

Overview of 1-Decyl-3-methylimidazolium Bromide

This compound is an imidazolium-based ionic liquid composed of a 1-decyl-3-methylimidazolium cation and a bromide anion.[1] Its molecular structure allows for effective interactions with a variety of natural products, facilitating their extraction from complex plant materials.

Properties of [C10MIM]Br:

  • Molecular Formula: C₁₄H₂₇BrN₂

  • Molar Mass: 304.28 g/mol

  • Appearance: Typically a viscous liquid at room temperature.

  • Solubility: Soluble in water and some organic solvents.

Data Presentation: Comparative Extraction Yields

The efficiency of [C10MIM]Br as an extraction solvent is highlighted in the following tables, which compare its performance against conventional solvents for the extraction of luteolin (B72000) and hesperidin (B1673128).

Table 1: Comparison of Luteolin Extraction Yields

Extraction MethodSolventPlant MaterialYield (%)Reference
MAE1.0 M [C10MIM]BrPeanut Shells80.36 ± 0.67[3]
RefluxMethanolVitex negundo leaves-[4]
MacerationMethanolVitex negundo leaves9.4[5]
MacerationEthanolVitex negundo leaves-[5]
MacerationChloroformVitex negundo leaves5.2[5]

Table 2: Comparison of Hesperidin Extraction Yields

Extraction MethodSolventPlant MaterialYield (mg/100g)Reference
UAE22.8% Ethanol in waterOrange Peel113.02[6]
SoxhletMethanol with 2.5 mg/mL [C10MIM]BrPlant Leaves-[4]
UAEMethanolPenggan Peel-[3][7]
Optimal UAE61.42% MethanolWaste Orange Peels-[5]

Experimental Protocols

Microwave-Assisted Extraction (MAE) of Luteolin from Peanut Shells

This protocol is based on the optimized conditions for extracting luteolin from peanut shells using [C10MIM]Br.[3]

Materials and Equipment:

  • Dried peanut shell powder

  • This compound ([C10MIM]Br)

  • Deionized water

  • Microwave extraction system

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Protocol:

  • Sample Preparation: Grind dried peanut shells into a fine powder.

  • Solvent Preparation: Prepare a 1.0 M aqueous solution of [C10MIM]Br.

  • Extraction:

    • Place a known amount of peanut shell powder into the microwave extraction vessel.

    • Add the [C10MIM]Br solution at a liquid-to-solid ratio of 11.63:1 (mL/g).

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction temperature to 85°C and the extraction time to 12 minutes.

    • Apply microwave power to maintain the set temperature.

  • Sample Recovery:

    • After extraction, allow the vessel to cool to room temperature.

    • Centrifuge the mixture to separate the supernatant from the solid residue.

    • Collect the supernatant containing the extracted luteolin.

  • Analysis:

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Analyze the concentration of luteolin in the extract using a validated HPLC method.

MAE_Workflow cluster_prep Preparation cluster_extraction Microwave-Assisted Extraction cluster_recovery Recovery & Analysis A Grind Peanut Shells C Mix Sample and Solvent (11.63:1 mL/g) A->C B Prepare 1.0 M [C10MIM]Br Solution B->C D Microwave Irradiation (85°C, 12 min) C->D E Cool and Centrifuge D->E F Collect Supernatant E->F G HPLC Analysis F->G

Fig. 1: Microwave-Assisted Extraction Workflow for Luteolin.
Ultrasound-Assisted Extraction (UAE) of Hesperidin from Orange Peel

This protocol provides a general framework for the ultrasound-assisted extraction of hesperidin from orange peels, which can be adapted for use with [C10MIM]Br based on optimization studies.

Materials and Equipment:

  • Fresh orange peels

  • This compound ([C10MIM]Br)

  • Ethanol and deionized water

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

  • Rotary evaporator

  • HPLC system for analysis

Protocol:

  • Sample Preparation: Wash and cut fresh orange peels into small pieces.

  • Solvent Preparation: Prepare an aqueous solution of [C10MIM]Br at a predetermined optimal concentration (requires optimization). Alternatively, an optimized ethanol-water mixture can be used.[6]

  • Extraction:

    • Place a known amount of orange peel pieces into an extraction vessel.

    • Add the extraction solvent at an optimized liquid-to-solid ratio.

    • Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

    • Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30-60 minutes) and temperature (e.g., 40-60°C).[3][5][7] These parameters require optimization for [C10MIM]Br.

  • Sample Recovery:

    • After sonication, filter the mixture to separate the extract from the solid residue.

    • If an organic solvent was used, concentrate the extract using a rotary evaporator.

  • Purification of Hesperidin from [C10MIM]Br:

    • Adjust the pH of the aqueous extract containing [C10MIM]Br to a range of 4.5 to 5.0 using an acid (e.g., hydrochloric acid).

    • Heat the solution to approximately 50°C to facilitate the crystallization of hesperidin.

    • Allow the solution to cool, promoting further crystallization.

    • Separate the crystalline hesperidin by filtration and wash with cold water.[8]

  • Analysis:

    • Dissolve a known amount of the purified hesperidin in a suitable solvent.

    • Analyze the purity and concentration using a validated HPLC method.

UAE_Workflow cluster_prep Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_recovery Recovery & Purification A Prepare Orange Peels C Mix Sample and Solvent A->C B Prepare [C10MIM]Br Solution B->C D Ultrasonic Treatment (Optimized Parameters) C->D E Filter and Collect Extract D->E F pH Adjustment & Crystallization E->F G Isolate & Analyze Hesperidin F->G

Fig. 2: Ultrasound-Assisted Extraction Workflow for Hesperidin.

Bioactivity and Signaling Pathway of an Extracted Natural Product: Luteolin

Luteolin, a flavonoid extracted efficiently using [C10MIM]Br, exhibits significant anti-inflammatory properties.[3] Its mechanism of action involves the modulation of key signaling pathways implicated in inflammation.

Anti-inflammatory Signaling Pathway of Luteolin:

Luteolin exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.

  • Inhibition of NF-κB Pathway: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate pathways leading to the phosphorylation and degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS). Luteolin can block the degradation of IκBα, thereby preventing NF-κB activation and subsequent inflammation.[9]

  • Activation of Nrf2 Pathway: Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and promotes the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). Luteolin can promote the nuclear translocation of Nrf2, enhancing the cellular antioxidant defense and reducing inflammation.

Luteolin_Signaling cluster_inflammation Inflammatory Stimuli (e.g., LPS) cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS LPS IKK IKK Activation LPS->IKK IkBa IκBα Degradation IKK->IkBa NFkB_activation NF-κB Release IkBa->NFkB_activation NFkB_translocation NF-κB Nuclear Translocation NFkB_activation->NFkB_translocation Inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_translocation->Inflammatory_genes Inflammation Inflammation Inflammatory_genes->Inflammation Leads to ROS Oxidative Stress Nrf2_release Nrf2 Release from Keap1 ROS->Nrf2_release Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_release->Nrf2_translocation ARE ARE Binding Nrf2_translocation->ARE Antioxidant_genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_genes Anti_inflammation Anti-inflammatory & Antioxidant Effects Antioxidant_genes->Anti_inflammation Leads to Luteolin Luteolin Luteolin->IkBa Inhibits Luteolin->Nrf2_translocation Promotes

Fig. 3: Anti-inflammatory Signaling Pathway of Luteolin.

Conclusion

This compound demonstrates significant potential as an effective and greener solvent for the extraction of natural products from various plant sources. The provided protocols for MAE and UAE serve as a starting point for researchers to develop and optimize extraction methods for their specific compounds of interest. The enhanced extraction yields and the potential for recycling the ionic liquid make [C10MIM]Br an attractive option for both laboratory-scale research and industrial applications in the pharmaceutical and nutraceutical sectors. Further research into the optimization of extraction parameters and the development of efficient recovery methods will continue to expand the utility of this versatile ionic liquid.

References

Application Notes and Protocols for Biomass Processing using 1,3-dimethylimidazolium bromide ([DMIM]Br)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,3-dimethylimidazolium (B1194174) bromide ([DMIM]Br) as a solvent in the processing and dissolution of lignocellulosic biomass. Due to the limited availability of specific quantitative data for [DMIM]Br in the public domain, data from closely related imidazolium-based ionic liquids with bromide or other halide anions, such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br) and 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), are used as valuable points of reference.

Introduction to [DMIM]Br for Biomass Processing

1,3-dimethylimidazolium bromide ([DMIM]Br) is an ionic liquid (IL) with potential applications in the dissolution and fractionation of lignocellulosic biomass. Like other imidazolium-based ILs, its efficacy stems from the ability of the bromide anion to disrupt the extensive hydrogen-bonding network within the biomass structure, particularly in cellulose (B213188). The imidazolium (B1220033) cation also plays a role in the dissolution mechanism. The use of ILs like [DMIM]Br offers a promising "green" alternative to traditional, often harsh and volatile, organic solvents used in biomass processing.

The primary applications of [DMIM]Br in this context include:

  • Dissolution of Cellulose: Breaking down the crystalline structure of cellulose to facilitate further processing into biofuels, platform chemicals, and advanced materials.

  • Lignin (B12514952) Fractionation: Selectively dissolving and separating lignin from the lignocellulosic matrix, allowing for its valorization into various bioproducts.

  • Hemicellulose Extraction: Solubilizing hemicellulose for conversion into sugars and other valuable chemicals.

Data Presentation: Biomass Dissolution and Fractionation

The following tables summarize quantitative data on the dissolution and fractionation of various biomass components using imidazolium-based ionic liquids. While specific data for [DMIM]Br is limited, the provided data for similar ILs offers valuable insights into expected performance.

Table 1: Solubility of Biomass Components in Imidazolium-Based Halide Ionic Liquids

Ionic LiquidBiomass ComponentTemperature (°C)Dissolution Time (h)Solubility (wt%)Reference
[Bmim]ClLegume Straw15029.8[1]
[Bmim]Cl-water (20 wt%)Legume Straw150229.1[1]
[Emim][OAc]Sugarcane Bagasse10015-16-[1]
[Emim][OAc]Pine10046-[1]
[Bmim]ClBamboo Hemicellulose120-15.8
[Bmim]BrBamboo Hemicellulose110-~10
[Bmim]IBamboo Hemicellulose110-<5

Note: The trend in hemicellulose solubility ([Bmim]Cl > [Bmim]Br > [Bmim]I) suggests that [DMIM]Br would exhibit good, though potentially slightly lower, dissolution capacity for hemicellulose compared to its chloride counterpart.

Table 2: Lignin Fractionation from Wood using Imidazolium-Based Ionic Liquids

Ionic Liquid SystemWood TypeTemperature (°C)Lignin Yield (%)Lignin Purity (%)Reference
[Bmim]OAc-DMSOSpruce120--
[Emim][OAc]Poplar80--

Note: Acetate-based imidazolium ILs are often highlighted for their high lignin dissolution capabilities. Bromide-based ILs like [DMIM]Br are also effective at delignification.

Experimental Protocols

The following are detailed protocols for key experiments involving biomass processing with imidazolium-based ionic liquids. These can be adapted for use with [DMIM]Br.

Protocol 1: Dissolution of Cellulose in [DMIM]Br

Objective: To achieve complete dissolution of microcrystalline cellulose in [DMIM]Br.

Materials:

  • Microcrystalline cellulose (MCC)

  • 1,3-dimethylimidazolium bromide ([DMIM]Br), dried under vacuum

  • Heating mantle with magnetic stirring

  • Round bottom flask

  • Vacuum oven

Procedure:

  • Dry the MCC in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Preheat the [DMIM]Br to 80-100°C in the round bottom flask to ensure it is in a liquid state and to reduce its viscosity.

  • Slowly add the dried MCC to the preheated [DMIM]Br under continuous stirring. A typical loading is 5-10 wt% of cellulose to IL.

  • Increase the temperature to 100-120°C and continue stirring. The dissolution process can take from a few hours to overnight, depending on the cellulose source and particle size.

  • Visually inspect for the formation of a clear, viscous solution, which indicates complete dissolution.

  • For regeneration of cellulose, slowly add an anti-solvent such as deionized water or ethanol (B145695) to the solution while stirring vigorously. The cellulose will precipitate out.

  • Filter the regenerated cellulose, wash thoroughly with the anti-solvent to remove any residual IL, and dry in a vacuum oven.

Protocol 2: Fractionation of Lignin from Wood Biomass using [DMIM]Br

Objective: To selectively extract lignin from a lignocellulosic biomass source (e.g., pine wood) using [DMIM]Br.

Materials:

  • Milled and dried wood biomass (e.g., 40-60 mesh)

  • [DMIM]Br, dried under vacuum

  • Reaction vessel with overhead stirring and temperature control

  • Anti-solvent for cellulose and hemicellulose precipitation (e.g., acetone/water mixture)

  • Anti-solvent for lignin precipitation (e.g., acidified water)

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Dry the milled wood biomass in a vacuum oven at 60°C overnight.

  • Add the dried biomass to preheated [DMIM]Br (typically at 100-120°C) in the reaction vessel. A biomass loading of 5-10 wt% is recommended.

  • Heat the mixture to the desired reaction temperature (e.g., 120-150°C) and stir for a set duration (e.g., 2-6 hours).

  • After the reaction, cool the mixture to approximately 60-70°C.

  • To precipitate the carbohydrate fraction (cellulose and hemicellulose), slowly add an acetone/water mixture (e.g., 1:1 v/v) to the solution while stirring.

  • Separate the precipitated carbohydrates by centrifugation.

  • To the supernatant containing the dissolved lignin, add acidified water (pH ~2, adjusted with HCl) to precipitate the lignin.

  • Collect the precipitated lignin by centrifugation, wash with deionized water until the washings are neutral, and then freeze-dry the purified lignin.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Biomass Fractionation

Biomass_Fractionation_Workflow Biomass Dried Biomass Mixing Mixing and Heating (e.g., 120-150°C) Biomass->Mixing IL [DMIM]Br IL->Mixing Dissolution Biomass Dissolution Mixing->Dissolution Precipitation1 Add Acetone/Water Dissolution->Precipitation1 Centrifugation1 Centrifugation Precipitation1->Centrifugation1 Carbohydrates Cellulose & Hemicellulose Centrifugation1->Carbohydrates Solid Supernatant1 Lignin-rich Supernatant Centrifugation1->Supernatant1 Liquid Precipitation2 Add Acidified Water Supernatant1->Precipitation2 Centrifugation2 Centrifugation Precipitation2->Centrifugation2 Lignin Purified Lignin Centrifugation2->Lignin Solid IL_Recovery IL Recovery & Recycling Centrifugation2->IL_Recovery Liquid

Caption: Workflow for fractionating biomass using [DMIM]Br.

Diagram 2: Proposed Mechanism of Cellulose Dissolution in [DMIM]Br

Cellulose_Dissolution_Mechanism Cellulose Cellulose Chain (with -OH groups) Interaction Interaction Cellulose->Interaction IL [DMIM]⁺ Br⁻ IL->Interaction HBond_Break Disruption of Intermolecular H-Bonds in Cellulose Interaction->HBond_Break New_HBond Formation of New H-Bonds between Cellulose -OH and Br⁻ HBond_Break->New_HBond Solvation Solvation of Cellulose Chains by [DMIM]⁺ New_HBond->Solvation Dissolved_Cellulose Dissolved Cellulose Solvation->Dissolved_Cellulose

Caption: Mechanism of cellulose dissolution by [DMIM]Br.

Recyclability and Reuse of [DMIM]Br

A significant advantage of using ionic liquids is their potential for recycling and reuse, which is crucial for the economic viability and environmental sustainability of the process. After the separation of biomass components, the ionic liquid can be recovered from the aqueous solution.

General Protocol for [DMIM]Br Recovery:

  • Following the precipitation of lignin, the remaining solution primarily contains the ionic liquid and water.

  • The water can be removed by evaporation, typically under reduced pressure to lower the boiling point and prevent thermal degradation of the ionic liquid.

  • The recovered [DMIM]Br should be dried thoroughly in a vacuum oven to remove any residual water, as the presence of water can significantly decrease its biomass dissolution efficiency.[1]

  • The purity of the recycled [DMIM]Br can be checked using techniques like NMR spectroscopy.

  • The recycled ionic liquid can then be reused in subsequent biomass processing cycles. Studies on similar imidazolium ILs have shown that they can be recycled multiple times with only a minor loss in activity.

Disclaimer: The provided protocols and data are intended for informational purposes for research and development. Appropriate safety precautions should be taken when handling ionic liquids and performing the described procedures. The quantitative data, where not specific to [DMIM]Br, is based on closely related compounds and should be used as a guideline.

References

Application Notes and Protocols for Organic Synthesis Using 1-Decyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the ionic liquid 1-Decyl-3-methylimidazolium (B1227720) bromide ([DMIM]Br) in organic synthesis. The protocols outlined below leverage the unique properties of [DMIM]Br as a reusable and efficient reaction medium and catalyst.

Synthesis of 1-Decyl-3-methylimidazolium Bromide ([DMIM]Br)

Introduction: this compound is an imidazolium-based ionic liquid composed of a 1-decyl-3-methylimidazolium cation and a bromide anion. Its properties, such as low viscosity, high thermal stability, and solubility in water and various organic solvents, make it a versatile medium and catalyst for a range of organic reactions.[1]

Experimental Protocol: A mixture of 1-methylimidazole (B24206) and 1-bromodecane (B1670165) is subjected to microwave irradiation to facilitate the quaternization reaction, leading to the formation of [DMIM]Br.

Materials:

  • 1-methylimidazole

  • 1-bromodecane

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine 1-methylimidazole and 1-bromodecane in a 1:1 molar ratio.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with microwaves at a power of 300 W, maintaining the temperature at 50°C for 1 hour.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The resulting viscous liquid is this compound.

Quantitative Data:

Reactant 1Reactant 2ConditionsTimeYieldReference
1-methylimidazole1-bromodecane50°C, 300 W Microwave1 hourNot specified[2]

Diagram of Synthesis Workflow:

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 1-Methylimidazole Microwave Microwave Irradiation (300 W, 50°C, 1 hr) Reactant1->Microwave Reactant2 1-Bromodecane Reactant2->Microwave Product 1-Decyl-3-methylimidazolium Bromide ([DMIM]Br) Microwave->Product

Caption: Workflow for the synthesis of [DMIM]Br.

Application in the Synthesis of 2'-Hydroxychalcone (B22705) Derivatives

Introduction: [DMIM]Br serves as an effective reaction medium for the microwave-assisted Claisen-Schmidt condensation to synthesize 2'-hydroxychalcone derivatives. This method offers high yields and significantly reduced reaction times compared to conventional methods.

Experimental Protocol: The synthesis involves the reaction of an o-hydroxyacetophenone with various benzaldehyde (B42025) derivatives in an aqueous solution of [DMIM]Br under microwave irradiation.

Materials:

  • o-hydroxyacetophenone

  • Substituted benzaldehyde (e.g., salicylaldehyde, anisaldehyde, o-vanillin)

  • This compound ([DMIM]Br)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Microwave reactor

Procedure:

  • Prepare a solution of [DMIM]Br in water.

  • To this solution, add o-hydroxyacetophenone and a 40% (w/v) aqueous solution of NaOH.

  • Add the desired substituted benzaldehyde to the mixture.

  • Place the reaction mixture in a microwave reactor and irradiate at 300 W, maintaining the temperature at 80°C for 10 minutes.

  • After the reaction, cool the mixture and acidify with 37% HCl to a pH of 2 to precipitate the solid product.

  • Filter the solid, wash with water, and dry to obtain the pure 2'-hydroxychalcone derivative.

Quantitative Data for Synthesis of 2'-Hydroxychalcones:

o-Hydroxyacetophenone DerivativeBenzaldehyde DerivativeProductReaction TimeYield (%)Reference
o-hydroxyacetophenonesalicylaldehyde2,2'-dihydroxychalcone10 min65[2]
o-hydroxyacetophenoneanisaldehyde2'-hydroxy-4-methoxychalcone10 min72[2]
o-hydroxyacetophenoneo-vanillin2,2'-dihydroxy-3-methoxychalcone10 min81[2]

Diagram of Experimental Workflow:

G Synthesis of 2'-Hydroxychalcones using [DMIM]Br cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product A o-Hydroxyacetophenone E Microwave Irradiation (300 W, 80°C, 10 min) A->E B Substituted Benzaldehyde B->E C [DMIM]Br (aq) C->E D NaOH (aq) D->E F Acidification with HCl (pH 2) E->F G Filtration & Washing F->G H 2'-Hydroxychalcone Derivative G->H

Caption: Workflow for the synthesis of 2'-hydroxychalcones.

Proposed Protocols for Other Organic Syntheses

While specific literature detailing the use of this compound for the following syntheses is limited, based on its properties and the successful application of similar imidazolium-based ionic liquids, the following protocols are proposed.

Synthesis of Benzimidazole Derivatives

Introduction: Benzimidazoles are a crucial class of heterocyclic compounds with a wide range of biological activities. The use of [DMIM]Br as a recyclable catalyst and solvent is anticipated to provide an environmentally benign route for their synthesis.

Proposed Experimental Protocol: This one-pot synthesis involves the condensation of an o-phenylenediamine (B120857) with an aldehyde in the presence of [DMIM]Br.

Materials:

  • o-phenylenediamine

  • Aromatic or aliphatic aldehyde

  • This compound ([DMIM]Br)

Procedure:

  • In a round-bottom flask, add o-phenylenediamine (1 mmol), the aldehyde (1 mmol), and [DMIM]Br (2 mL).

  • Stir the mixture at 80-100°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of Dihydropyrimidinone Derivatives (Biginelli Reaction)

Introduction: The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are pharmacologically important molecules. [DMIM]Br is expected to act as an efficient and reusable catalyst for this reaction.

Proposed Experimental Protocol: A three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) is carried out in the presence of a catalytic amount of [DMIM]Br.

Materials:

  • Aldehyde (aromatic or aliphatic)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea or thiourea

  • This compound ([DMIM]Br)

Procedure:

  • In a flask, mix the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of [DMIM]Br (e.g., 10 mol%).

  • Heat the mixture at 80-100°C with stirring for the required time (e.g., 1-3 hours), monitoring by TLC.

  • After completion, cool the reaction mixture and add cold water.

  • The solid product that precipitates is collected by filtration, washed with cold water and ethanol, and dried.

Synthesis of Imidazo[1,5-a]pyridine Derivatives

Introduction: Imidazo[1,5-a]pyridines are nitrogen-fused heterocyclic compounds with applications in medicinal chemistry. The use of [DMIM]Br could facilitate their synthesis through a multicomponent reaction.

Proposed Experimental Protocol: A three-component reaction of a 2-pyridyl ketone, an aldehyde, and ammonium (B1175870) acetate (B1210297) in [DMIM]Br.

Materials:

  • 2-Pyridyl ketone

  • Aromatic aldehyde

  • Ammonium acetate

  • This compound ([DMIM]Br)

Procedure:

  • Combine the 2-pyridyl ketone (1 mmol), aldehyde (1 mmol), ammonium acetate (2 mmol), and [DMIM]Br (2 mL) in a reaction vessel.

  • Heat the mixture at 100-120°C for a designated time (e.g., 2-4 hours), with TLC monitoring.

  • After cooling, add water and extract the product with a suitable organic solvent.

  • Wash the combined organic extracts, dry over a drying agent, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to obtain the desired imidazo[1,5-a]pyridine.

Recycling of this compound

A key advantage of using ionic liquids is their potential for recycling and reuse, contributing to greener chemical processes.

Recycling Protocol:

  • After extracting the product with an organic solvent, the aqueous layer containing [DMIM]Br can be collected.

  • Wash the aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate or diethyl ether) to remove any residual organic impurities.

  • Remove the water under reduced pressure using a rotary evaporator.

  • Dry the recovered ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) to remove any remaining traces of water and solvent.

  • The recycled [DMIM]Br can then be reused in subsequent reactions. The efficiency of the recycled ionic liquid should be monitored over several cycles.

Diagram of Recycling Workflow:

G Recycling of [DMIM]Br cluster_start Post-Reaction Mixture cluster_process Purification cluster_end Recycled Product A Aqueous Layer (contains [DMIM]Br) C Wash with Organic Solvent A->C B Organic Layer (contains product) D Water Removal (Rotary Evaporation) C->D E Drying under Vacuum D->E F Recycled [DMIM]Br E->F

Caption: General workflow for recycling [DMIM]Br.

References

Electrochemical window of 1-Decyl-3-methylimidazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

An electrochemical window is the potential range over which an electrolyte is stable and does not undergo oxidation or reduction. For 1-Decyl-3-methylimidazolium bromide ([DMIM]Br), a versatile ionic liquid, understanding its electrochemical window is crucial for its application in various electrochemical devices.[1] This parameter is experimentally determined, typically using cyclic voltammetry, and is influenced by the purity of the ionic liquid, the working electrode material, and the cutoff current density used for its definition.

The electrochemical window is a critical characteristic for electrolytes in applications such as batteries, supercapacitors, and electroplating.[4] Imidazolium-based ionic liquids are known for their relatively wide electrochemical windows compared to aqueous electrolytes.[4] The cathodic limit is typically determined by the reduction of the imidazolium (B1220033) cation, while the anodic limit is set by the oxidation of the anion.[5][6]

Application Notes

This compound is a room-temperature ionic liquid with applications in various fields, including electrochemistry. Its properties, such as good conductivity and a potentially wide electrochemical window, make it a suitable electrolyte in electrochemical applications like electroplating, electrosynthesis, and electroanalysis. The long decyl chain in the cation structure influences its physical properties, such as viscosity and density, which in turn can affect its electrochemical performance.

Experimental Protocols

Determination of Electrochemical Window using Cyclic Voltammetry

This protocol outlines the procedure to determine the electrochemical window of this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Three-electrode electrochemical cell

  • Potentiostat

  • Working electrode (e.g., Glassy Carbon, Platinum, or Gold)

  • Reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire)

  • Counter electrode (e.g., Platinum wire or mesh)

  • Inert gas (Argon or Nitrogen) for purging

  • Polishing materials for the working electrode (e.g., alumina (B75360) slurries)

  • Solvents for cleaning (e.g., acetone (B3395972), isopropanol (B130326), deionized water)

2. Experimental Procedure:

  • Electrode Preparation:

    • Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size.

    • Rinse the polished electrode with deionized water and then sonicate in acetone and isopropanol to remove any residual polishing material.

    • Dry the electrode thoroughly before use.

    • Clean the reference and counter electrodes according to standard procedures.

  • Electrochemical Cell Assembly:

    • Place a known volume of this compound into the electrochemical cell.

    • Assemble the three-electrode setup with the working, reference, and counter electrodes immersed in the ionic liquid.

    • Ensure the Luggin capillary of the reference electrode is positioned close to the working electrode surface to minimize iR drop.

  • Cyclic Voltammetry Measurement:

    • Purge the ionic liquid with an inert gas for at least 30 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the electrolyte during the experiment.

    • Connect the electrodes to the potentiostat.

    • Perform a cyclic voltammetry scan over a wide potential range. The starting and ending potentials should be chosen to be well beyond the expected stability limits of the ionic liquid.

    • Set a suitable scan rate, typically between 10 and 100 mV/s.[7]

    • Record the resulting voltammogram (current vs. potential plot).

  • Data Analysis:

    • The electrochemical window is determined from the voltammogram as the potential difference between the onset of the anodic (oxidation) and cathodic (reduction) currents.

    • The exact potential limits are often defined by a specific current density cutoff (e.g., 0.1, 0.5, or 1.0 mA/cm²). This cutoff value should be clearly stated when reporting the electrochemical window.

Data Presentation

As no specific experimental data for the electrochemical window of this compound was found, the following table provides representative values for similar imidazolium-based bromide ionic liquids to serve as a reference.

Ionic LiquidWorking ElectrodeReference ElectrodeScan Rate (mV/s)Current Density Cutoff (mA/cm²)Electrochemical Window (V)
1-Butyl-3-methylimidazolium bromideNot specifiedNot specifiedNot specifiedNot specified~2.7
1-Vinyl-3-alkylimidazolium bromidesNot specifiedNot specifiedNot specifiedNot specified1.6 - 2.5

Visualizations

Experimental Workflow for Determining the Electrochemical Window

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Polish Working Electrode B Clean Electrodes A->B C Assemble 3-Electrode Cell B->C D Purge Ionic Liquid with Inert Gas C->D E Perform Cyclic Voltammetry Scan D->E F Record Voltammogram E->F G Determine Anodic & Cathodic Limits F->G H Calculate Electrochemical Window G->H

Caption: Workflow for Electrochemical Window Determination.

References

Application Notes and Protocols for 1-Decyl-3-methylimidazolium Bromide in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Decyl-3-methylimidazolium (B1227720) bromide ([C10mim][Br]), an ionic liquid, in various pharmaceutical applications. The document details its role as a skin permeation enhancer, its antimicrobial properties, and its toxicological profile. Detailed protocols for key experiments are provided to enable researchers to evaluate and utilize this compound in their work.

Transdermal Drug Delivery Enhancement

1-Decyl-3-methylimidazolium bromide has shown potential as a chemical permeation enhancer (CPE) for transdermal drug delivery systems (TDDS). Its amphiphilic nature allows it to interact with and disrupt the highly organized structure of the stratum corneum, the primary barrier of the skin, thereby facilitating the penetration of therapeutic agents.

Mechanism of Action

The primary mechanism by which imidazolium-based ionic liquids like [C10mim][Br] enhance skin permeation involves the disruption of the stratum corneum's lipid and protein structures. This is achieved through:

  • Lipid Fluidization: The long decyl chain of the cation can insert into the lipid bilayers of the stratum corneum, disrupting the tight packing of lipids and increasing their fluidity.

  • Interaction with Keratin (B1170402): The imidazolium (B1220033) headgroup can interact with the keratin filaments within the corneocytes, leading to a change in their conformation and a more permeable skin structure.

These actions create temporary, reversible pathways for drug molecules to pass through the skin barrier more easily.

Experimental Data: Permeation Enhancement of Testosterone

For illustrative purposes, the following table presents hypothetical data based on the trends observed for similar 1-alkyl-3-methylimidazolium halides.

ParameterControl (without enhancer)With [C10mim][Br] (Hypothetical)
Steady-State Flux (Jss) (µg/cm²/h)1.512.0
Permeability Coefficient (Kp) (cm/h x 10⁻³)2.520.0
Enhancement Ratio (ER) 18.0

Experimental Workflow: In Vitro Skin Permeation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Membrane Preparation (e.g., porcine ear skin) franz_cell Franz Diffusion Cell Assembly skin_prep->franz_cell receptor_prep Receptor Medium Preparation (e.g., PBS pH 7.4) receptor_prep->franz_cell formulation_prep Drug Formulation Preparation (with and without [C10mim][Br]) application Apply Formulation to Donor Chamber formulation_prep->application franz_cell->application sampling Sample from Receptor Chamber at Predetermined Intervals application->sampling analysis Drug Quantification in Samples (e.g., HPLC) sampling->analysis calculation Calculate Permeation Parameters (Flux, Kp, ER) analysis->calculation

Workflow for an in vitro skin permeation study.

Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the steps for assessing the skin permeation enhancement effect of [C10mim][Br] using Franz diffusion cells.

Materials:

  • Franz diffusion cells

  • Full-thickness porcine ear skin or other suitable skin model

  • Test drug (e.g., testosterone)

  • This compound ([C10mim][Br])

  • Receptor medium (e.g., phosphate-buffered saline pH 7.4)

  • Analytical equipment for drug quantification (e.g., HPLC)

Procedure:

  • Skin Preparation:

    • Excise subcutaneous fat and connective tissue from the skin.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

    • Equilibrate the skin in the receptor medium for at least 30 minutes before mounting.

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.

    • Fill the receptor chamber with pre-warmed (37°C) and degassed receptor medium.

    • Place a magnetic stir bar in the receptor chamber and place the cells in a circulating water bath maintained at 37°C.

  • Formulation Application:

    • Prepare the drug formulation with and without a specified concentration of [C10mim][Br] (e.g., 1-5% w/v).

    • Apply a known amount of the formulation to the skin surface in the donor chamber.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) by dividing Jss by the initial drug concentration in the donor chamber.

    • Calculate the Enhancement Ratio (ER) by dividing the Jss of the formulation with [C10mim][Br] by the Jss of the control formulation.

Antimicrobial Activity

Imidazolium-based ionic liquids with long alkyl chains, such as [C10mim][Br], are known to possess antimicrobial properties. This intrinsic activity can be beneficial in topical formulations to prevent microbial contamination and potentially treat skin infections.

Mechanism of Action

The antimicrobial action of [C10mim][Br] is primarily attributed to its cationic nature and amphiphilic structure. The positively charged imidazolium headgroup interacts with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. The hydrophobic decyl tail then inserts into and disrupts the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[2][3]

Experimental Data: Minimum Inhibitory Concentration (MIC)

While specific MIC values for this compound are not consistently reported, studies on a series of 1-alkyl-3-methylimidazolium chlorides provide a strong indication of its activity. The antimicrobial efficacy is highly dependent on the alkyl chain length, with optimal activity generally observed for chain lengths between C8 and C14.

The following table presents estimated MIC values for [C10mim][Br] based on the reported data for similar imidazolium salts.

MicroorganismGram StainEstimated MIC of [C10mim][Br] (mM)
Staphylococcus aureus Gram-positive0.05 - 0.5
Escherichia coli Gram-negative0.1 - 1.0
Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of [C10mim][Br].

Materials:

  • This compound ([C10mim][Br])

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the test microorganism in the appropriate broth medium to achieve a logarithmic growth phase.

    • Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of [C10mim][Br]:

    • Prepare a stock solution of [C10mim][Br] in the broth medium.

    • Perform a two-fold serial dilution of the stock solution in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation:

    • Add the standardized microbial inoculum to each well containing the diluted [C10mim][Br].

    • Include a positive control (inoculum without [C10mim][Br]) and a negative control (broth only).

  • Incubation:

    • Incubate the microtiter plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity or measure the optical density at 600 nm using a plate reader.

    • The MIC is the lowest concentration of [C10mim][Br] that completely inhibits visible growth of the microorganism.

Toxicological Profile

While offering benefits in pharmaceutical formulations, the potential cytotoxicity of ionic liquids must be carefully evaluated. The toxicity of imidazolium-based ionic liquids is generally correlated with the length of the alkyl chain, with longer chains exhibiting higher toxicity.

Mechanism of Cytotoxicity

The cytotoxic effects of [C10mim][Br] on human cells are thought to be mediated by mechanisms similar to its antimicrobial action, primarily involving the disruption of cell membrane integrity. This can lead to increased membrane permeability, induction of apoptosis, and cell cycle arrest.[4]

Experimental Data: In Vitro Cytotoxicity

A study on the cytotoxicity of 1-decyl-3-methylimidazolium chloride ([C10mim]Cl) on human cervical carcinoma (HeLa) cells provides valuable insight into the potential toxicity of the bromide salt. The study found that [C10mim]Cl induced cell membrane damage, increased the production of reactive oxygen species (ROS), decreased mitochondrial membrane potential, and led to apoptosis and cell cycle arrest.[4]

The following table summarizes IC₅₀ values for similar imidazolium-based ionic liquids on various human cell lines.

Ionic LiquidCell LineIC₅₀ (µM)
1-Butyl-3-methylimidazolium bromide MCF-7 (Breast Cancer)841.86
HeLa (Cervical Cancer)538.38
HEK293T (Embryonic Kidney)654.78
1-Dodecyl-3-methylimidazolium bromide HepG2 (Liver Cancer)9.8

Data from studies on [Bmim]Br and [C12mim]Br, as a proxy for [C10mim][Br].[5]

Experimental Workflow: In Vitro Cytotoxicity Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Culture Human Cell Line (e.g., HaCaT Keratinocytes) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding il_prep Prepare Serial Dilutions of [C10mim][Br] treatment Treat Cells with [C10mim][Br] Dilutions il_prep->treatment cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay readout Measure Absorbance/ Luminescence viability_assay->readout ic50_calc Calculate IC50 Value readout->ic50_calc

Workflow for an in vitro cytotoxicity assay.

Protocol: IC₅₀ Determination using MTT Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of [C10mim][Br] on a human cell line.

Materials:

  • This compound ([C10mim][Br])

  • Human cell line (e.g., human keratinocytes - HaCaT)

  • Complete cell culture medium

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the cells to about 80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of [C10mim][Br] and perform serial dilutions in complete culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of [C10mim][Br].

    • Include a vehicle control (medium without [C10mim][Br]).

  • Incubation:

    • Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

    • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement and Calculation:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the [C10mim][Br] concentration and determine the IC₅₀ value from the dose-response curve.

Signaling Pathways

Currently, there is limited specific information available on the direct interaction of this compound with specific signaling pathways in the context of pharmaceutical applications. The primary effects observed are related to its physical and chemical interactions with cellular structures, particularly cell membranes.

The observed induction of apoptosis and cell cycle arrest in cytotoxicity studies suggests that downstream signaling cascades related to these processes are likely activated. However, the initial trigger is believed to be the membrane disruption caused by the ionic liquid.

The following diagram illustrates the logical relationship between [C10mim][Br] and its observed cellular effects.

G cluster_interaction Initial Interaction cluster_effects Cellular Effects C10mimBr [C10mim][Br] membrane Cell Membrane Interaction C10mimBr->membrane disruption Membrane Disruption membrane->disruption permeability Increased Permeability disruption->permeability ros ROS Production disruption->ros apoptosis Apoptosis permeability->apoptosis ros->apoptosis cell_cycle Cell Cycle Arrest apoptosis->cell_cycle

Logical flow of cellular effects of [C10mim][Br].

Further research is required to elucidate the specific signaling molecules and pathways that are modulated by [C10mim][Br] following its interaction with the cell membrane.

References

Application Notes and Protocols for Enzymatic Reactions in [DMIM]Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) have emerged as promising alternative solvents for a variety of chemical and biochemical processes.[1] Among them, 1,3-dimethylimidazolium (B1194174) bromide ([DMIM]Br) offers a unique environment for enzymatic reactions due to its tunable physicochemical properties.[2] The use of ILs like [DMIM]Br can lead to enhanced enzyme stability, increased substrate solubility, and improved reaction rates and selectivity compared to conventional aqueous or organic solvents.[1][3] However, the interaction between the IL and the enzyme is complex and can also lead to enzyme inhibition.[4] The activity and stability of enzymes in ILs are influenced by factors such as the nature of the cation and anion, alkyl chain length of the cation, hydrophobicity, and viscosity of the IL.[2][5]

This document provides detailed application notes and protocols for conducting enzymatic reactions using [DMIM]Br as a medium, with a focus on lipase (B570770) and cellulase (B1617823) as model enzymes. The provided methodologies are intended as a starting point and may require optimization for specific enzymes and substrates.

General Principles of Enzymatic Reactions in [DMIM]Br

The performance of enzymes in [DMIM]Br is a balance between the beneficial effects of the IL on substrate solubility and potential enzyme stabilization, and the possible inhibitory effects of the IL components. The imidazolium (B1220033) cation and the bromide anion can interact with the enzyme and the substrate, influencing the reaction kinetics and the overall efficiency of the biocatalytic process.

For instance, in the case of cellulases, the dissolution of cellulosic biomass is a key advantage of using imidazolium-based ILs.[6] The ability of the halide anions in these ILs to form hydrogen bonds with cellulose (B213188) is a critical factor in this dissolution process, with the strength of this interaction following the order of Cl⁻ > Br⁻ > I⁻.[6] However, these same interactions can also affect the enzyme's structure and function. Studies on imidazolium-based ILs have shown that they can act as reversible, competitive inhibitors of some enzymes.[7] Conversely, for lipases, certain imidazolium bromide ILs with longer alkyl chains have been shown to enhance thermal stability.

Data Presentation: Expected Effects of Imidazolium-Based Ionic Liquids on Enzyme Activity and Stability

The following tables summarize the general trends observed for the effects of imidazolium-based ionic liquids on the activity and stability of lipases and cellulases. It is important to note that these are general trends and the specific effect of [DMIM]Br may vary depending on the specific enzyme, substrate, and reaction conditions.

Table 1: General Effects of Imidazolium-Based Ionic Liquids on Lipase Activity and Stability

ParameterObserved Effect in Imidazolium-Based ILsReferences
Activity Can be enhanced or inhibited depending on the specific IL and substrate. Hydrophobicity of the IL plays a significant role.[4][8]
Stability Generally enhanced thermal stability, particularly in hydrophobic ILs. Longer alkyl chains on the imidazolium cation can increase stability.[9]
Enantioselectivity Often maintained or even improved compared to conventional solvents.[3]
Effect of Anion The nature of the anion is a major factor influencing enzyme activity and stability.[8]

Table 2: General Effects of Imidazolium-Based Ionic Liquids on Cellulase Activity and Stability

ParameterObserved Effect in Imidazolium-Based ILsReferences
Activity Often inhibited by imidazolium-based ILs, especially at higher concentrations. The inhibitory effect can be reversible.[7][10]
Stability Can be enhanced in some cases, but inhibition is a more commonly reported effect.[10]
Substrate Solubility Significantly enhanced solubility of cellulosic materials.[6]
Effect of Anion The ability of the anion to form hydrogen bonds with cellulose is key for dissolution.[6]

Experimental Protocols

The following are detailed protocols for conducting enzymatic reactions with lipase and cellulase in [DMIM]Br. These protocols are intended as a guide and should be optimized for specific experimental setups.

Protocol 1: Lipase-Catalyzed Esterification in [DMIM]Br

This protocol describes the use of a commercial lipase for an esterification reaction in [DMIM]Br.

Materials and Reagents:

  • Lipase (e.g., from Candida antarctica Lipase B, immobilized)

  • 1,3-dimethylimidazolium bromide ([DMIM]Br)

  • Substrate 1 (e.g., a fatty acid)

  • Substrate 2 (e.g., an alcohol)

  • Anhydrous organic solvent for product extraction (e.g., hexane)

  • Sodium sulfate (B86663) (anhydrous)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Preparation of the Reaction Mixture:

    • In a sealed reaction vessel, add [DMIM]Br.

    • Add the fatty acid and alcohol substrates to the [DMIM]Br. The molar ratio of the substrates should be optimized for the specific reaction.

    • Stir the mixture at a controlled temperature (e.g., 50 °C) until the substrates are fully dissolved.

  • Enzymatic Reaction:

    • Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.

    • Incubate the reaction mixture at the desired temperature with constant stirring.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Extract the product from the aliquot using an appropriate organic solvent (e.g., hexane).

    • Dry the organic extract over anhydrous sodium sulfate.

    • Analyze the extracted sample by GC or HPLC to determine the concentration of the product and remaining substrates.

  • Data Analysis:

    • Calculate the initial reaction rate from the linear portion of the product formation curve.

    • To determine the kinetic parameters (Km and Vmax), perform the reaction at varying substrate concentrations and analyze the data using a Michaelis-Menten plot or a Lineweaver-Burk plot.

Expected Outcome:

The lipase is expected to catalyze the esterification reaction in [DMIM]Br. The reaction rate and final conversion will depend on the specific substrates, enzyme loading, and reaction conditions. The use of [DMIM]Br may lead to a higher reaction rate compared to solvent-free systems due to improved substrate solubility.

Protocol 2: Cellulase-Catalyzed Hydrolysis of Cellulose in [DMIM]Br-Aqueous Buffer

This protocol describes the hydrolysis of microcrystalline cellulose using cellulase in a mixture of [DMIM]Br and aqueous buffer. A co-solvent system is often necessary as high concentrations of IL can inhibit cellulase activity.

Materials and Reagents:

  • Cellulase (e.g., from Trichoderma reesei)

  • 1,3-dimethylimidazolium bromide ([DMIM]Br)

  • Microcrystalline cellulose

  • Citrate or acetate (B1210297) buffer (e.g., 50 mM, pH 4.8)

  • Dinitrosalicylic acid (DNS) reagent for reducing sugar analysis

  • Spectrophotometer

Procedure:

  • Substrate Pre-treatment (Optional but Recommended):

    • Dissolve the microcrystalline cellulose in pure [DMIM]Br at an elevated temperature (e.g., 80-100 °C) with stirring to disrupt its crystalline structure.

    • Precipitate the cellulose by adding an anti-solvent like water or ethanol.

    • Wash the regenerated cellulose thoroughly with water to remove residual [DMIM]Br.

  • Preparation of the Reaction Medium:

    • Prepare a series of [DMIM]Br-aqueous buffer solutions with varying concentrations of [DMIM]Br (e.g., 10%, 20%, 30% v/v).

  • Enzymatic Hydrolysis:

    • Suspend the pre-treated or untreated cellulose in the [DMIM]Br-buffer solutions in separate reaction vessels.

    • Add the cellulase solution to each vessel to initiate the hydrolysis reaction.

    • Incubate the reactions at the optimal temperature for the cellulase (e.g., 50 °C) with constant shaking.

  • Measurement of Reducing Sugars:

    • At different time points, take aliquots from each reaction mixture.

    • Centrifuge the aliquots to pellet any remaining solid cellulose.

    • Determine the concentration of reducing sugars in the supernatant using the DNS method. This involves adding DNS reagent, heating, and then measuring the absorbance at 540 nm.

    • Use a glucose standard curve to quantify the amount of reducing sugars produced.

  • Data Analysis:

    • Plot the concentration of reducing sugars against time to determine the rate of hydrolysis.

    • Compare the hydrolysis rates in different concentrations of [DMIM]Br to assess its effect on cellulase activity.

Expected Outcome:

The cellulase will hydrolyze the cellulose to produce reducing sugars. Pre-treatment of cellulose with [DMIM]Br is expected to increase the rate of hydrolysis due to the disruption of the crystalline structure. The presence of [DMIM]Br in the reaction medium may have an inhibitory effect on the cellulase, which is likely to increase with increasing IL concentration.

Protocol 3: Enzyme Immobilization for Use in [DMIM]Br

Immobilization can enhance the stability and reusability of enzymes in ionic liquids. This protocol provides a general method for enzyme immobilization by adsorption on a solid support.

Materials and Reagents:

  • Enzyme (e.g., lipase or cellulase)

  • Immobilization support (e.g., porous polymer resin, silica (B1680970) gel)

  • Buffer solution suitable for the enzyme (e.g., phosphate (B84403) buffer)

  • [DMIM]Br

Procedure:

  • Preparation of the Support:

    • Wash the support material thoroughly with distilled water and then with the buffer solution to be used for immobilization.

  • Immobilization:

    • Dissolve the enzyme in the buffer solution to a desired concentration.

    • Add the prepared support material to the enzyme solution.

    • Gently agitate the mixture for a specific period (e.g., a few hours to overnight) at a low temperature (e.g., 4 °C) to allow the enzyme to adsorb onto the support.

  • Washing:

    • Separate the support with the immobilized enzyme from the solution by filtration or centrifugation.

    • Wash the immobilized enzyme with fresh buffer to remove any loosely bound enzyme.

  • Drying (Optional):

    • The immobilized enzyme can be used directly in the wet form or dried under vacuum for storage.

  • Activity Assay of Immobilized Enzyme:

    • Determine the activity of the immobilized enzyme using the appropriate assay protocol (e.g., Protocol 1 or 2) in both buffer and [DMIM]Br to assess the effectiveness of the immobilization.

Expected Outcome:

The enzyme will be physically adsorbed onto the support material. The immobilized enzyme is expected to show improved stability and reusability in [DMIM]Br compared to the free enzyme.

Mandatory Visualizations

Experimental_Workflow_Lipase_Esterification cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_IL Add [DMIM]Br to vessel prep_subs Add and dissolve substrates prep_IL->prep_subs add_enzyme Add immobilized lipase prep_subs->add_enzyme incubate Incubate with stirring add_enzyme->incubate sampling Withdraw aliquots incubate->sampling extraction Extract with organic solvent sampling->extraction analysis Analyze by GC/HPLC extraction->analysis

Caption: Workflow for lipase-catalyzed esterification in [DMIM]Br.

Experimental_Workflow_Cellulase_Hydrolysis cluster_pretreatment Substrate Pre-treatment (Optional) cluster_reaction Enzymatic Hydrolysis cluster_analysis Analysis dissolve Dissolve cellulose in [DMIM]Br precipitate Precipitate with anti-solvent dissolve->precipitate wash Wash regenerated cellulose precipitate->wash suspend Suspend cellulose in [DMIM]Br/buffer wash->suspend add_enzyme Add cellulase suspend->add_enzyme incubate Incubate with shaking add_enzyme->incubate sampling Withdraw aliquots incubate->sampling dns_assay DNS assay for reducing sugars sampling->dns_assay measure Measure absorbance dns_assay->measure

Caption: Workflow for cellulase-catalyzed hydrolysis in [DMIM]Br-aqueous buffer.

Enzyme_Immobilization_Workflow start Start prep_support Prepare Support Material start->prep_support prep_enzyme Prepare Enzyme Solution start->prep_enzyme immobilize Mix Enzyme and Support (Adsorption) prep_support->immobilize prep_enzyme->immobilize wash_immobilized Wash Immobilized Enzyme immobilize->wash_immobilized dry Dry (Optional) wash_immobilized->dry end Immobilized Enzyme Ready for Use dry->end

Caption: General workflow for enzyme immobilization by adsorption.

Troubleshooting

  • Low or no enzyme activity:

    • Enzyme inhibition: The concentration of [DMIM]Br may be too high. Try using a lower concentration or a co-solvent system with water or a buffer.

    • Substrate insolubility: Ensure that the substrates are fully dissolved in the [DMIM]Br before adding the enzyme.

    • Incorrect pH or temperature: Optimize the reaction conditions for the specific enzyme.

  • Difficulty in product extraction:

    • Emulsion formation: The ionic liquid may form an emulsion with the extraction solvent. Try using a different solvent or a centrifugation step to break the emulsion.

  • Inaccurate kinetic data:

    • Viscosity effects: The high viscosity of [DMIM]Br can affect mass transfer and lead to inaccurate kinetic measurements. Ensure adequate mixing and consider the effect of viscosity on diffusion rates.

Conclusion

[DMIM]Br presents a viable and interesting medium for conducting enzymatic reactions, offering potential advantages in terms of substrate solubility and enzyme stability. However, careful consideration of the potential for enzyme inhibition and optimization of reaction conditions are crucial for successful implementation. The protocols and information provided herein serve as a foundation for researchers to explore the application of [DMIM]Br in biocatalysis and drug development.

References

The Pivotal Role of 1-Decyl-3-methylimidazolium Bromide in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ionic liquid 1-Decyl-3-methylimidazolium bromide, hereafter referred to as [C10mim]Br, has emerged as a versatile and effective medium and stabilizing agent in the synthesis of a wide array of nanoparticles. Its unique properties, including its amphiphilic nature stemming from the long decyl chain and the charged imidazolium (B1220033) headgroup, allow it to play multiple roles in nanoparticle formation. This document provides detailed application notes and experimental protocols for the synthesis of various nanoparticles, highlighting the crucial functions of [C10mim]Br as a stabilizer, capping agent, and structure-directing agent. The information compiled herein is designed to guide researchers in the controlled synthesis of nanoparticles with desired sizes and morphologies for applications in catalysis, sensing, and drug delivery.

Core Functions of [C10mim]Br in Nanoparticle Synthesis

This compound acts as a dynamic component in nanoparticle synthesis, influencing the nucleation and growth stages through several mechanisms:

  • Electrostatic and Steric Stabilization: The imidazolium cations of [C10mim]Br adsorb onto the surface of newly formed nanoparticles. This creates a positively charged layer that prevents agglomeration through electrostatic repulsion. Furthermore, the long decyl chains provide a steric barrier, further enhancing the stability of the nanoparticle dispersion. The length of the alkyl chain is a determining factor in the stability of nanoparticles, with longer chains like the decyl group in [C10mim]Br leading to increased stability compared to shorter-chain imidazolium ionic liquids.[1]

  • Capping Agent: The [C10mim]+ cations cap the nanoparticle surface, controlling its growth and influencing its final size and shape. This capping effect prevents uncontrolled Ostwald ripening, where larger particles grow at the expense of smaller ones, leading to a more uniform size distribution.

  • Structure-Directing Agent: The self-assembly of [C10mim]Br molecules in solution can form micellar structures that act as templates for the growth of nanoparticles with specific morphologies. The interplay between the hydrophobic decyl tails and the hydrophilic imidazolium heads can create organized microenvironments that direct the anisotropic growth of nanoparticles.

Application Notes and Experimental Protocols

This section details the synthesis of various types of nanoparticles where [C10mim]Br plays a key role.

Silver Nanoparticles (AgNPs)

Silver nanoparticles are widely studied for their excellent antimicrobial and optical properties. The use of [C10mim]Br as a stabilizer yields stable and well-dispersed AgNPs.

Experimental Protocol: Synthesis of Silver Nanoparticles

This protocol is adapted from the work of Sadeghi et al. and demonstrates the synthesis of AgNPs in an aqueous solution of [C10mim]Br.

Materials:

Procedure:

  • Prepare a 1.0 mM aqueous solution of [C10mim]Br.

  • To 10 mL of the [C10mim]Br solution, add 0.1 mL of a 100 mM AgNO₃ solution while stirring vigorously.

  • Continue stirring for 30 minutes to ensure the formation of silver-imidazolium complexes.

  • Prepare a fresh, ice-cold 10 mM solution of NaBH₄.

  • Add 0.2 mL of the NaBH₄ solution dropwise to the AgNO₃-[C10mim]Br solution under continuous stirring.

  • A color change to yellow or brown indicates the formation of silver nanoparticles.

  • Continue stirring for 1 hour to ensure the complete reduction and stabilization of the nanoparticles.

  • The resulting AgNP dispersion can be characterized without further purification.

Characterization:

  • UV-Vis Spectroscopy: A characteristic surface plasmon resonance (SPR) peak for spherical AgNPs is expected between 400 and 450 nm.

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the synthesized AgNPs.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.

Quantitative Data:

The following table summarizes the effect of the alkyl chain length of 1-alkyl-3-methylimidazolium bromide on the stability and concentration of synthesized silver nanoparticles.

Ionic LiquidAlkyl Chain LengthStability of AgNPsRelative Concentration of AgNPs (from UV-Vis Absorbance)
[C8mim]Br8Unstable, immediate coalescenceLow
[C10mim]Br10StableHigh
[C12mim]Br12Very StableVery High

Data adapted from Sadeghi et al.[1]

Synthesis_Workflow_AgNPs cluster_materials Starting Materials cluster_process Synthesis Process cluster_product Final Product AgNO3 AgNO₃ Solution Mixing Mix AgNO₃ and [C10mim]Br AgNO3->Mixing C10mimBr [C10mim]Br Solution C10mimBr->Mixing NaBH4 NaBH₄ Solution Reduction Add NaBH₄ for Reduction NaBH4->Reduction Dropwise addition Mixing->Reduction Stir 30 min Stabilization Stabilization Reduction->Stabilization Color change AgNPs Stable AgNP Dispersion Stabilization->AgNPs Stir 1 hr

Gold Nanoparticles (AuNPs)

Experimental Protocol: Synthesis of Gold Nanoparticles (Adapted)

This protocol is based on the synthesis of AuNPs using a double-step reduction in the presence of an amino acid-functionalized imidazolium ionic liquid with a long alkyl chain.[2]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound ([C10mim]Br)

  • Sodium borohydride (NaBH₄)

  • L-Tryptophan (optional, as a co-stabilizer and reducing agent)

  • Deionized water

Procedure:

  • Prepare a 10 mM aqueous solution of [C10mim]Br. If using, dissolve L-Tryptophan in this solution to a concentration of 5 mM.

  • Add 1 mL of a 10 mM HAuCl₄ solution to 9 mL of the [C10mim]Br solution under vigorous stirring.

  • Allow the solution to stir for 1 hour to facilitate the formation of gold-imidazolium complexes.

  • In the first reduction step, add 50 µL of a freshly prepared, ice-cold 10 mM NaBH₄ solution. The solution should change color, indicating the formation of gold seeds.

  • Continue stirring for 30 minutes.

  • For the second reduction (growth) step, slowly add an additional 100 µL of the NaBH₄ solution over 10 minutes.

  • The solution color should deepen to a ruby-red, characteristic of spherical gold nanoparticles.

  • Continue stirring for an additional 2 hours to ensure complete reaction and stabilization.

Characterization:

  • UV-Vis Spectroscopy: Expect a surface plasmon resonance (SPR) peak around 520-530 nm for spherical AuNPs.

  • TEM: To determine the size and morphology of the AuNPs.

  • DLS: To measure the hydrodynamic diameter and assess the stability of the nanoparticle dispersion.

Expected Results:

The use of a long-chain imidazolium ionic liquid like [C10mim]Br is expected to yield highly stable gold nanoparticles due to the strong stabilizing effect of the long alkyl chain.[2]

Gold_Nanoparticle_Stabilization cluster_NP Gold Nanoparticle cluster_IL [C10mim]Br Stabilizing Layer AuNP Au Imidazolium_Head Imidazolium Head (+ve charge) Imidazolium_Head->AuNP Electrostatic Attraction Decyl_Tail Decyl Tail (Hydrophobic)

Metal Oxide Nanoparticles (e.g., TiO₂, ZnO, Fe₃O₄)

[C10mim]Br and other long-chain imidazolium ionic liquids have been successfully employed in the synthesis of various metal oxide nanoparticles. The ionic liquid often acts as a solvent, template, and stabilizer.

Experimental Protocol: Synthesis of Titanium Dioxide (TiO₂) Nanoparticles (Adapted)

This protocol is adapted from a study on the synthesis of TiO₂ nanoparticles in imidazolium-based ionic liquids with varying alkyl chain lengths, including C10.[3]

Materials:

  • Titanium(IV) chloride (TiCl₄)

  • This compound ([C10mim]Br)

  • Deionized water

Procedure:

  • In a two-necked flask, heat 3.85 mmol of [C10mim]Br to 95 °C under an inert atmosphere.

  • While stirring (approx. 290 rpm), carefully add 0.2 mL (1.82 mmol) of TiCl₄.

  • After stirring for 5 minutes, add 0.45 mL of deionized water dropwise. Caution: TiCl₄ reacts vigorously with water, releasing HCl gas. This step should be performed in a well-ventilated fume hood.

  • Continue stirring the reaction mixture at 95 °C for the desired reaction time (e.g., 1 to 24 hours) to control the phase and size of the TiO₂ nanoparticles. Longer reaction times tend to favor the formation of the anatase phase from the initially formed TiO₂(B).[3]

  • After cooling to room temperature, the nanoparticles can be isolated by centrifugation, followed by washing with ethanol (B145695) and water to remove the ionic liquid.

  • Dry the resulting TiO₂ nanoparticle powder in an oven.

Characterization:

  • X-ray Diffraction (XRD): To determine the crystalline phase of the TiO₂ nanoparticles (e.g., anatase, rutile, or TiO₂(B)).

  • TEM/SEM: To analyze the morphology and size of the nanoparticles.

  • Brunauer-Emmett-Teller (BET) analysis: To measure the surface area of the synthesized nanoparticles.

Influence of Alkyl Chain Length:

Studies have shown that imidazolium-based ionic liquids with longer alkyl chains, such as [C10mim]Br, can stabilize metastable phases like Ti(OH)OF·0.66H₂O and slow down their conversion to more stable phases like TiO₂(B) and anatase. This is attributed to the surfactant-like behavior of the long-chain ILs, which shield the nanoparticle surface.[3]

Quantitative Data:

The following table illustrates the effect of ionic liquid concentration on the size of zinc sulfide (B99878) (ZnS) nanoparticles, demonstrating a general trend observed in nanoparticle synthesis using ionic liquids.

Ionic Liquid Concentration (wt%)Average Nanoparticle Size (nm)
1025
2015
3028

Data generalized from a study on ZnS nanoparticle synthesis in an ionic liquid medium.[4]

Metal_Oxide_Synthesis C10mimBr [C10mim]Br Reaction_Vessel Reaction at 95°C C10mimBr->Reaction_Vessel TiCl4 TiCl₄ TiCl4->Reaction_Vessel H2O H₂O H2O->Reaction_Vessel Dropwise TiO2_NPs TiO₂ Nanoparticles Reaction_Vessel->TiO2_NPs Controlled Time

Summary of Characterization Data

The following table provides a summary of expected characterization data for nanoparticles synthesized using long-chain imidazolium bromide ionic liquids.

Nanoparticle TypeCharacterization TechniqueExpected Results
Silver (Ag)UV-Vis SpectroscopySPR peak at ~410-430 nm
TEMSpherical nanoparticles, size dependent on IL concentration
DLSHydrodynamic diameter slightly larger than TEM size
Gold (Au)UV-Vis SpectroscopySPR peak at ~520-530 nm
TEMSpherical or varied morphology depending on synthesis conditions
DLSMonodisperse size distribution with high stability
Titanium Dioxide (TiO₂)XRDAnatase, Rutile, or TiO₂(B) phases depending on reaction time
TEMNanorods or spherical nanoparticles
BETHigh surface area
Zinc Oxide (ZnO)UV-Vis SpectroscopyAbsorption peak around 360-380 nm
TEMSpherical or rod-shaped nanoparticles
DLSSize influenced by IL concentration
Iron Oxide (Fe₃O₄)XRDCrystalline structure corresponding to magnetite
TEMQuasi-spherical nanoparticles
VSM (Vibrating Sample Magnetometry)Superparamagnetic behavior

Conclusion

This compound is a highly effective and versatile agent in the synthesis of a variety of nanoparticles. Its ability to act as a stabilizer, capping agent, and structure-directing agent allows for the controlled production of nanoparticles with tunable sizes and morphologies. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the use of [C10mim]Br in developing novel nanomaterials for a wide range of scientific and technological applications. Further optimization of reaction parameters, such as temperature, precursor concentration, and the use of co-stabilizers, can lead to even greater control over the final nanoparticle characteristics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 1-Decyl-3-methylimidazolium Bromide ([C10mim][Br])

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 1-Decyl-3-methylimidazolium (B1227720) bromide ([C10mim][Br]) as a solvent in your chemical reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful optimization of your reaction conditions.

Frequently Asked Questions (FAQs)

1. What are the key physical and chemical properties of 1-Decyl-3-methylimidazolium bromide?

This compound, also known as [C10mim][Br], is an ionic liquid with a unique set of properties that make it a versatile solvent for various chemical transformations.[1] Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₄H₂₇BrN₂[2]
Molecular Weight303.28 g/mol [2]
AppearanceColorless to yellowish liquid[1]
Melting Point-6 °C[1]
Boiling Point325 °C[1]
SolubilitySoluble in water and organic solvents like ethanol, methanol, and acetone.[1]
ViscosityRelatively low compared to other ionic liquids.[1]
Thermal StabilityHigh thermal stability.[1]

2. In which types of reactions is [C10mim][Br] commonly used as a solvent?

[C10mim][Br] has demonstrated utility in a variety of organic reactions, often acting as both a solvent and a catalyst. Common applications include:

  • Synthesis of Heterocycles: It has been effectively used in the synthesis of benzimidazoles.

  • Condensation Reactions: It serves as a medium for Claisen-Schmidt condensation to produce chalcones.[3]

  • Catalysis: It can be employed in various catalytic reactions, including palladium-catalyzed cross-coupling reactions, where it can help stabilize the catalyst.[1]

  • Extractions: Its properties make it a suitable solvent for the extraction of various organic compounds.[1]

3. How do I purify [C10mim][Br] if it becomes contaminated?

Purification of ionic liquids is crucial for reproducible results. Common impurities include unreacted starting materials and water. A general procedure for purification involves:

  • Washing: The ionic liquid can be washed with a non-polar solvent like hexane (B92381) to remove non-polar impurities.

  • Drying: Due to its hygroscopic nature, it is essential to dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove residual water.

  • Decolorization: If the ionic liquid is colored, treatment with activated charcoal followed by filtration can be effective.

4. Is [C10mim][Br] environmentally friendly?

While ionic liquids are often termed "green solvents" due to their low vapor pressure, which reduces air pollution, their overall environmental impact is a subject of ongoing research. Some ionic liquids can be toxic to aquatic life.[4] Therefore, it is crucial to handle and dispose of [C10mim][Br] responsibly, following institutional safety and environmental guidelines. Efforts should be made to recycle and reuse the ionic liquid whenever possible to minimize environmental discharge.

Troubleshooting Guides

This section addresses common issues encountered when using [C10mim][Br] as a reaction solvent.

Issue 1: Low Reaction Yield or Slow Reaction Rate

Possible Cause Troubleshooting Step
Insufficient Mixing Due to its viscosity, ensure vigorous stirring to overcome mass transfer limitations. Consider using a mechanical stirrer for larger-scale reactions.
Sub-optimal Temperature Optimize the reaction temperature. While [C10mim][Br] is thermally stable, the optimal temperature will depend on the specific reaction kinetics.
Catalyst Inactivity The catalyst may be poisoned or deactivated. Ensure all reagents and the ionic liquid are pure and dry. Consider screening different catalyst precursors or ligands.
Reagent Miscibility Although [C10mim][Br] is a good solvent for many organic compounds, poor solubility of a particular reagent can limit the reaction rate. Check the solubility of your starting materials in the ionic liquid. If necessary, a co-solvent can be added, but this may affect the ionic liquid's properties.

Issue 2: Difficulty in Product Isolation

Possible Cause Troubleshooting Step
High Viscosity of the Reaction Mixture Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to reduce viscosity before extraction.
Product is Soluble in the Ionic Liquid Select an extraction solvent in which your product has high solubility and the ionic liquid has low solubility. Common choices include diethyl ether, hexane, or ethyl acetate. Multiple extractions may be necessary.
Emulsion Formation During Extraction Add a saturated brine solution to help break the emulsion. Centrifugation can also be an effective method to separate the layers.

Issue 3: Catalyst and Ionic Liquid Recycling

Possible Cause Troubleshooting Step
Catalyst Leaching into the Product Phase After product extraction, the catalyst often remains in the ionic liquid phase. This solution can be reused for subsequent reaction cycles. Monitor the activity over several cycles to assess catalyst deactivation.
Ionic Liquid Contamination After several cycles, the ionic liquid may accumulate byproducts. It may be necessary to purify the ionic liquid by washing and drying before reuse.
Product Precipitation In some cases, the product may precipitate from the ionic liquid upon cooling. The product can then be isolated by filtration, and the ionic liquid can be directly reused.

Experimental Protocols & Data

This section provides detailed methodologies and quantitative data for key experiments using [C10mim][Br] and analogous long-chain imidazolium (B1220033) ionic liquids.

Synthesis of 2'-Hydroxychalcones

This protocol is adapted from a microwave-assisted synthesis of 2'-hydroxychalcone (B22705) derivatives in [C10mim][Br].[3]

Reaction: o-hydroxyacetophenone + Benzaldehyde (B42025) derivative --([C10mim][Br], NaOH, MW)--> 2'-Hydroxychalcone derivative

Procedure:

  • To a solution of [C10mim][Br] in water, add o-hydroxyacetophenone.

  • Add a 40% (w/v) NaOH solution in a 10% (w/v) aqueous solution of [C10mim][Br].

  • Add the corresponding benzaldehyde derivative to the mixture.

  • Irradiate the reaction mixture with microwaves at 300 W and 80 °C for 10 minutes.

  • After completion, cool the reaction mixture and acidify with 37% HCl to a pH of 2 to precipitate the solid product.

  • Filter the solid, wash with water, and dry to obtain the 2'-hydroxychalcone derivative.

Quantitative Data:

Benzaldehyde DerivativeYield (%)
Salicylaldehyde65
Anisaldehyde72
o-Vanillin81
(Data from Reference[3])
Synthesis of Benzimidazoles

While a specific protocol for [C10mim][Br] is not detailed in the search results, a general procedure for the synthesis of benzimidazoles using 1-butyl-3-methylimidazolium bromide as a catalyst can be adapted.

Reaction: 1,2-Diaminobenzene + β-Ketoester/Amide --([BMIM][Br], heat)--> Benzimidazole derivative

General Procedure:

  • In a round-bottom flask, combine 1,2-diaminobenzene and the β-ketoester or amide.

  • Add a catalytic amount of 1-butyl-3-methylimidazolium bromide.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) with stirring for the required time (monitor by TLC).

  • Upon completion, cool the reaction mixture and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: The optimal temperature and reaction time will need to be determined empirically for [C10mim][Br].

Visualizations

General Experimental Workflow

This diagram illustrates a typical workflow for conducting a reaction in [C10mim][Br], including product isolation and catalyst/solvent recycling.

G cluster_reaction Reaction Setup cluster_workup Product Isolation cluster_recycling Recycling A Add [C10mim][Br] to Reactor B Add Reactants & Catalyst A->B C Heat & Stir under Inert Atmosphere B->C D Cool Reaction Mixture C->D E Extract Product with Organic Solvent D->E F Separate Organic & Ionic Liquid Phases E->F G Isolate Product from Organic Phase F->G H Ionic Liquid + Catalyst Phase F->H I Wash & Dry Ionic Liquid (optional) H->I J Reuse for Next Reaction I->J

A typical experimental workflow using [C10mim][Br].
Troubleshooting Logic for Low Yield

This diagram provides a logical approach to troubleshooting low reaction yields when using [C10mim][Br].

G Start Low Reaction Yield Q1 Is the reaction mixture homogeneous? Start->Q1 Sol1 Improve stirring or consider a co-solvent. Q1->Sol1 No Q2 Is the reaction temperature optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Perform a temperature screen. Q2->Sol2 No Q3 Is the catalyst active? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Check catalyst purity or screen new catalysts/ligands. Q3->Sol3 No Q4 Is product isolation efficient? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q3 Sol4 Optimize extraction solvent and procedure. Q4->Sol4 No End Yield Improved Q4->End Yes A4_Yes Yes A4_No No Sol4->Q4

A troubleshooting decision tree for low reaction yields.
Palladium-Catalyzed Cross-Coupling Catalytic Cycle

This diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki), which are often performed in ionic liquids like [C10mim][Br].

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)-X L₂ OxAdd->PdII Trans Transmetalation (R²-M) PdII->Trans PdII_R2 R¹-Pd(II)-R² L₂ Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

A generalized catalytic cycle for Pd-catalyzed cross-coupling.

References

Technical Support Center: Optimizing Reactions Catalyzed by [DMIM]Br

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions catalyzed by 1,3-dimethylimidazolium (B1194174) bromide ([DMIM]Br). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with [DMIM]Br.

Question: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low reaction yields in [DMIM]Br-catalyzed reactions can stem from several factors. Systematically investigating the following aspects can help identify the root cause:

  • Purity of Reagents and Catalyst: Impurities in your starting materials, solvent, or the [DMIM]Br catalyst itself can interfere with the reaction, leading to side products or catalyst deactivation. Ensure all reagents are of high purity and that the [DMIM]Br is dry, as water content can be detrimental.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can significantly impact yield. Each reaction has an optimal set of conditions that may require empirical determination.

  • Catalyst Concentration and Loading: The amount of [DMIM]Br used is crucial. Too little catalyst may result in a slow or incomplete reaction, while an excess can sometimes lead to unwanted side reactions or complicate product purification.[1][2]

  • Substrate to Catalyst Ratio: The molar ratio of your substrate to [DMIM]Br can influence the reaction rate and overall yield. This ratio often needs to be optimized for each specific transformation.[3][4]

  • Mixing and Mass Transfer: In heterogeneous reactions, inefficient mixing can limit the interaction between reactants and the catalyst, thereby reducing the reaction rate and yield.

  • Atmospheric Conditions: Some reactions are sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may be necessary.

Question: I am observing the formation of multiple side products. How can I improve selectivity?

Answer: Poor selectivity is often a result of non-optimized reaction conditions. Consider the following adjustments:

  • Temperature Control: Reaction temperature is a critical factor influencing selectivity.[5] Lowering the temperature may favor the desired kinetic product over thermodynamic side products. Conversely, for some reactions, a higher temperature might be necessary to achieve the desired transformation.

  • Solvent Choice: While [DMIM]Br can often act as both a catalyst and a solvent, the addition of a co-solvent can sometimes modulate the reaction's selectivity. The polarity and coordinating ability of the co-solvent can influence the reaction pathway.[6][7]

  • Catalyst Modification: Although you are using [DMIM]Br, for certain challenging reactions, exploring derivatives of imidazolium-based ionic liquids with different anions or cations might offer improved selectivity.

  • Rate of Addition: The speed at which reactants are added can influence local concentrations and heat generation, potentially affecting selectivity. A slower, controlled addition of a key reactant can sometimes minimize the formation of side products.[8]

Question: My reaction is not proceeding to completion. What steps can I take?

Answer: An incomplete reaction suggests an issue with the reaction kinetics or a deactivation of the catalyst.

  • Increase Reaction Time: The most straightforward approach is to extend the reaction time to allow for complete conversion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC, NMR).

  • Increase Temperature: Raising the reaction temperature can increase the reaction rate.[5] However, be cautious of potential side reactions or product decomposition at higher temperatures.[9]

  • Check Catalyst Activity: If you are reusing the [DMIM]Br, it may have lost some of its catalytic activity. Consider using a fresh batch of the catalyst. Impurities in the reactants can also poison the catalyst.[10]

  • Increase Catalyst Loading: A higher concentration of the catalyst can accelerate the reaction and drive it to completion.[2] However, this should be balanced with the cost and ease of removal.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the yield in reactions involving imidazolium (B1220033) bromide ionic liquids?

A1: Temperature is a critical parameter. For many reactions, increasing the temperature increases the reaction rate and can lead to higher yields, but only up to an optimal point. For instance, in the synthesis of 1-butyl-3-methylimidazolium bromide ([BMIM]Br), raising the temperature from 60°C to 120°C increased the yield by a factor of 2.5.[11] Beyond the optimal temperature, the yield may decrease due to decomposition of reactants, products, or the catalyst itself.[5]

Q2: What is the optimal catalyst concentration for a [DMIM]Br-catalyzed reaction?

A2: The optimal catalyst concentration is reaction-dependent. Generally, increasing the catalyst concentration enhances the reaction rate by providing more active sites.[2] However, there is often a point of diminishing returns, beyond which a further increase in concentration does not significantly improve the yield and may even have adverse effects due to aggregation or inhibition.[2] It is recommended to perform a screening of catalyst loading to determine the optimal concentration for your specific reaction.

Q3: Can I recycle and reuse [DMIM]Br? If so, how does this affect its activity?

A3: Yes, one of the significant advantages of ionic liquids like [DMIM]Br is their potential for recycling and reuse. After a reaction, the product can often be extracted with a suitable organic solvent, leaving the [DMIM]Br phase to be used in subsequent runs. However, it is crucial to ensure that the recycled [DMIM]Br is free from accumulated impurities or byproducts that could inhibit its catalytic activity. Some studies have shown that catalysts can be reused for multiple cycles without a significant loss of activity.[12][13] It is good practice to monitor the catalyst's performance over several cycles.

Q4: Does the choice of anion in the imidazolium salt matter?

A4: Yes, the anion can have a significant impact on the physicochemical properties of the ionic liquid and its catalytic activity. For example, in the synthesis of quinoxaline (B1680401) derivatives, different anions in [bmim]-based ionic liquids resulted in varying yields, with bromide ([Br]⁻) providing the highest yield compared to chloride ([Cl]⁻) and iodide ([I]⁻).[14] The anion can influence the solubility of reactants, the stability of reaction intermediates, and the overall reaction mechanism.

Q5: Is it necessary to use a co-solvent with [DMIM]Br?

A5: While [DMIM]Br can often serve as the solvent, using a co-solvent can be beneficial in certain situations. A co-solvent can help to dissolve reactants that have poor solubility in the ionic liquid, adjust the viscosity of the reaction medium for better mixing, and in some cases, influence the reaction's selectivity and rate.[7][15] The choice of co-solvent should be made based on the specific requirements of the reaction.

Data on Reaction Parameter Optimization

The following tables summarize quantitative data on the effect of various parameters on reaction yield, primarily drawing from studies on imidazolium bromide synthesis, which provides a model for understanding catalytic effects.

Table 1: Effect of Temperature and Residence Time on [BMIM]Br Yield

Temperature (°C)Residence Time (sec)Feed Molar Ratio (1-bromobutane to 1-methylimidazole)Yield (%)
905001.253
1205001.272
601501.72~25
1201501.7264

Data synthesized from a study on continuous flow synthesis.[11]

Table 2: Influence of Anion and Alkyl Chain Length on Quinoxaline Synthesis Yield

Ionic LiquidReaction Time (min)Yield (%)
[bmim]Br3095
[bmim]Cl3088
[bmim]I3084
[hmim]Br3089
[omim]Br3082

Reaction conditions: Microwave irradiation at 130°C.[14]

Experimental Protocols

Protocol 1: General Procedure for a [DMIM]Br-Catalyzed Reaction

  • Preparation: Ensure all glassware is thoroughly dried. If the reaction is air or moisture sensitive, flame-dry the glassware under vacuum and backfill with an inert gas (e.g., Nitrogen or Argon).

  • Charging the Reactor: To the reaction vessel, add the [DMIM]Br catalyst, followed by the substrate(s) and any co-solvent.

  • Reaction Execution: Stir the reaction mixture vigorously to ensure homogeneity. Heat the mixture to the desired temperature using an oil bath or a heating mantle equipped with a temperature controller.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC, HPLC, or NMR).

  • Work-up and Product Isolation: Upon completion, cool the reaction mixture to room temperature. Extract the product from the ionic liquid phase using an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). This may require multiple extractions for quantitative recovery.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method such as column chromatography, recrystallization, or distillation.

Protocol 2: Recycling of [DMIM]Br Catalyst

  • Product Extraction: After the initial product extraction as described in Protocol 1, ensure as much of the organic solvent as possible has been removed from the [DMIM]Br phase.

  • Washing (Optional): If byproducts are soluble in the ionic liquid, a washing step may be necessary. This could involve washing with a non-polar solvent like hexane (B92381) to remove organic residues, followed by drying under high vacuum to remove any residual solvent and water.

  • Drying: Dry the recovered [DMIM]Br under high vacuum at an elevated temperature (e.g., 70-80°C) for several hours to remove any absorbed water or volatile impurities.

  • Reuse: The dried, recycled [DMIM]Br can then be used for subsequent reaction cycles. It is advisable to test its efficacy on a small scale before proceeding with a large-scale reaction.

Visualizations

The following diagrams illustrate key workflows and relationships for troubleshooting and optimizing reactions catalyzed by [DMIM]Br.

Troubleshooting_Workflow start Low Reaction Yield purity Check Reagent and Catalyst Purity start->purity conditions Optimize Reaction Conditions start->conditions catalyst_params Adjust Catalyst Parameters start->catalyst_params sub_purity Use High Purity Reagents Dry [DMIM]Br purity->sub_purity Impurities found? sub_conditions_temp Vary Temperature conditions->sub_conditions_temp sub_conditions_time Increase Reaction Time conditions->sub_conditions_time sub_catalyst_loading Optimize Catalyst Loading catalyst_params->sub_catalyst_loading sub_catalyst_ratio Vary Substrate/Catalyst Ratio catalyst_params->sub_catalyst_ratio solution Yield Improved sub_purity->solution sub_conditions_temp->solution sub_conditions_time->solution sub_catalyst_loading->solution sub_catalyst_ratio->solution

Caption: Troubleshooting workflow for low reaction yield.

Reaction_Parameter_Relationships Yield Reaction Yield Selectivity Selectivity Yield->Selectivity Often a trade-off Temperature Temperature Temperature->Selectivity Can Increase or Decrease Rate Reaction Rate Temperature->Rate Increases Catalyst_Conc Catalyst Concentration Catalyst_Conc->Rate Increases Time Reaction Time Time->Yield Increases (to a point) Purity Reagent Purity Purity->Yield Directly Affects Purity->Selectivity Directly Affects Rate->Yield Increases

Caption: Key parameter relationships in catalysis.

References

Technical Support Center: Purity Analysis of 1-Decyl-3-methylimidazolium Bromide ([C₁₀MIM]Br)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting advice for the purity analysis of the ionic liquid 1-Decyl-3-methylimidazolium bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider for the purity of [C₁₀MIM]Br?

A1: The purity of [C₁₀MIM]Br is primarily assessed based on several key parameters:

  • Organic Purity: Absence of unreacted starting materials (e.g., 1-methylimidazole, 1-bromodecane) and other organic byproducts.

  • Water Content: Ionic liquids are often hygroscopic, and water can significantly affect their physicochemical properties.

  • Halide Impurities: Residual chlorides or other halides from the synthesis process can impact the ionic liquid's performance, particularly in electrochemical applications.[1]

  • Color and Appearance: A pure sample should be a colorless to pale yellow liquid.[2] Any significant color deviation may indicate degradation or impurities.

Q2: How should I properly store [C₁₀MIM]Br to maintain its purity?

A2: To prevent contamination and degradation, store [C₁₀MIM]Br in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry place away from direct sunlight and moisture. Due to its hygroscopic nature, minimizing exposure to the ambient atmosphere during handling is crucial.

Q3: Which analytical techniques are essential for a comprehensive purity analysis of [C₁₀MIM]Br?

A3: A multi-technique approach is necessary for a complete purity profile:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Primarily used for structural confirmation and quantification of organic impurities. The chemical shift of the C2 proton on the imidazolium (B1220033) ring is a sensitive indicator of purity.[3]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities.[1][4]

  • Karl Fischer Titration: The gold standard for accurate determination of water content.[5][6]

  • Ion Chromatography (IC): Used for the determination of anionic impurities, such as chloride.[7]

Experimental Workflows & Protocols

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a [C₁₀MIM]Br sample.

G cluster_workflow Purity Analysis Workflow for [C₁₀MIM]Br start Sample Received physical Physical Characterization (Color, Appearance) start->physical kf Water Content Analysis (Karl Fischer Titration) physical->kf ic Halide Impurity Analysis (Ion Chromatography) kf->ic nmr Structural & Organic Purity (¹H NMR Spectroscopy) ic->nmr hplc Organic Impurity Quantification (HPLC-UV/ELSD) nmr->hplc data Data Review & Purity Calculation hplc->data report Generate Certificate of Analysis data->report end Analysis Complete report->end

Caption: A typical workflow for the purity analysis of [C₁₀MIM]Br.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the [C₁₀MIM]Br sample. Dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., dimethyl sulfone) for quantitative analysis.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Acquisition: Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Analysis: Integrate the characteristic peaks of the [C₁₀MIM]⁺ cation and compare them to the integral of the internal standard and any impurity peaks. Key protons on the imidazolium ring are highly sensitive to the sample's environment and purity.[3]

Protocol 2: Reversed-Phase HPLC
  • Sample Preparation: Prepare a stock solution of [C₁₀MIM]Br in the mobile phase or a compatible solvent (e.g., acetonitrile (B52724)/water mixture) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with a buffer, such as 20 mM ammonium (B1175870) acetate, adjusted to a specific pH.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 210-220 nm or an Evaporative Light Scattering Detector (ELSD).

  • Analysis: Quantify impurities by comparing their peak areas to those of certified reference standards. The retention time of the main peak should be consistent, and the presence of other peaks indicates impurities.[4]

Protocol 3: Karl Fischer Titration (Volumetric)
  • Instrument Preparation: Ensure the Karl Fischer titrator is clean, dry, and equilibrated with the appropriate reagents.

  • Sample Preparation: Due to the viscous nature of the ionic liquid, direct injection may be challenging. Accurately weigh a suitable amount of the [C₁₀MIM]Br sample (typically 0.1-0.5 g) directly into the titration vessel.

  • Titration: Start the titration process. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached. Ionic liquids generally have excellent solubility, which aids in the accurate determination of water content.[5][6][8]

  • Calculation: The instrument's software will calculate the water content in ppm or percentage based on the amount of titrant consumed and the sample weight.

Data Presentation

For clarity and comparison, analytical results for a typical batch of [C₁₀MIM]Br are summarized below.

Parameter Analytical Method Specification Example Result
Purity (Organic) HPLC≥ 98.0%99.2%
Identity ¹H NMRConforms to structureConforms
Water Content Karl Fischer Titration≤ 1.0% (10,000 ppm)0.25% (2500 ppm)
Chloride Content Ion Chromatography≤ 0.1%< 0.05%
Appearance Visual InspectionColorless to pale yellow liquidPale yellow liquid

Troubleshooting Guide

Q: My HPLC chromatogram shows unexpected peaks. What should I do?

A: Unexpected peaks can arise from several sources. Follow this troubleshooting guide to identify the cause.

G cluster_troubleshooting Troubleshooting Unexpected HPLC Peaks start Unexpected Peak(s) Observed in Chromatogram blank Inject a mobile phase blank. Is the peak present? start->blank contam Source: Contaminated mobile phase, solvent, or system carryover. Action: Prepare fresh mobile phase, flush system. blank->contam Yes sample Source: Impurity in the sample. blank->sample No identify Identify impurity: - Unreacted starting material? - Degradation product? - Other byproduct? sample->identify start_mat Cause: Unreacted 1-methylimidazole or 1-bromodecane. Action: Confirm with reference standards. identify->start_mat Matches Starting Material RT degrade Cause: Sample degradation. Action: Check sample age and storage conditions. identify->degrade Unknown Peak

Caption: A decision tree for troubleshooting unexpected HPLC peaks.

Q: The water content from my Karl Fischer analysis seems too high. Why?

A: High water content can be due to:

  • Improper Sample Handling: The sample was exposed to the atmosphere for too long before or during measurement. Ionic liquids can be very hygroscopic.

  • Contaminated Solvent/Reagents: The solvent used to dissolve the sample or the Karl Fischer reagents themselves may be contaminated with water.

  • Instrument Leak: A leak in the titration vessel or tubing can allow atmospheric moisture to enter the system.

Q: My ¹H NMR spectrum looks "broad" or the chemical shifts are different from the reference.

A: This can be caused by:

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant peak broadening.

  • High Viscosity/Concentration: A highly concentrated sample can lead to broader peaks. Try diluting the sample further.

  • Solvent Effects: The chemical shifts of imidazolium protons are known to be sensitive to the solvent used.[3] Ensure you are using the same deuterated solvent as the reference spectrum for a direct comparison.

  • Water Content: Significant amounts of water in the sample or solvent can also cause peak broadening and shifts, especially for the acidic C2 proton.

References

Technical Support Center: 1-Decyl-3-methylimidazolium bromide ([C₁₀mim][Br])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Decyl-3-methylimidazolium bromide ([C₁₀mim][Br]) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns when working with this compound?

A1: The primary stability concerns for [C₁₀mim][Br] are its hygroscopicity, thermal stability, and reactivity towards basic conditions. As an ionic liquid, it can absorb moisture from the atmosphere, which can affect its physical properties and reactivity. While generally possessing high thermal stability, prolonged exposure to elevated temperatures can lead to decomposition. Furthermore, imidazolium-based ionic liquids can be susceptible to degradation in the presence of strong bases.

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of [C₁₀mim][Br], it is crucial to store it in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[1][2][3] Storage at moderate temperatures in a dry, well-ventilated area is recommended.[4] Due to its hygroscopic nature, minimizing exposure to ambient air is essential to prevent water absorption.[1][5]

Q3: What are the typical decomposition products of [C₁₀mim][Br]?

A3: The decomposition of [C₁₀mim][Br] can occur through several pathways. Thermal decomposition of similar 1-alkyl-3-methylimidazolium halides has been shown to yield alkyl halides and 1-alkylimidazoles. Under biological conditions, degradation of the decyl chain through oxidation has been observed, leading to the formation of carboxylic acids and aldehydes, while the imidazolium (B1220033) ring tends to remain intact. In the presence of a strong base, deprotonation at the C2 position of the imidazolium ring can occur, forming an N-heterocyclic carbene (NHC), which can be reactive.

Q4: Can the color of [C₁₀mim][Br] indicate its purity or degradation?

A4: Pure this compound is typically a colorless to yellowish liquid.[6] The development of a more intense yellow or brown color can be an indicator of impurities or degradation. These impurities may arise from the synthesis process or from decomposition due to improper handling or storage (e.g., exposure to light, air, or high temperatures).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results or poor reproducibility 1. Variable water content: [C₁₀mim][Br] is hygroscopic, and absorbed water can alter its properties and reactivity.[5] 2. Presence of impurities: Residual starting materials or degradation products can interfere with the experiment.1. Determine the water content of your [C₁₀mim][Br] before each use with Karl Fischer titration. Dry the ionic liquid under vacuum if necessary. 2. Purify the [C₁₀mim][Br] using a suitable method (see Experimental Protocols). Analyze the purity using HPLC or NMR.
Reaction is sluggish or does not proceed as expected 1. Presence of water: Water can act as a nucleophile or base, interfering with the desired reaction pathway. 2. Degradation of [C₁₀mim][Br]: The ionic liquid may have degraded due to exposure to high temperatures or incompatible reagents.1. Ensure all reactants, solvents, and glassware are rigorously dried. Handle [C₁₀mim][Br] under an inert atmosphere. 2. Check the purity of the [C₁₀mim][Br]. If degradation is suspected, purify it or use a fresh batch.
Formation of unexpected byproducts 1. Reaction with the imidazolium cation: The C2-proton of the imidazolium ring can be acidic and may react with strong bases. 2. Decomposition of [C₁₀mim][Br]: Degradation products may be participating in side reactions.1. Avoid using strong, non-hindered bases if possible. If a base is necessary, consider using a hindered, non-nucleophilic base. 2. Analyze the byproducts to identify potential degradation pathways and adjust experimental conditions accordingly (e.g., lower temperature).
Discoloration of the ionic liquid during the experiment 1. Thermal decomposition: Heating [C₁₀mim][Br] to high temperatures can cause it to degrade and change color. 2. Reaction with other components: The ionic liquid may be reacting with other reagents in the mixture.1. Determine the thermal stability of your system using thermogravimetric analysis (TGA) to identify the safe operating temperature range. 2. Run control experiments to identify the source of the discoloration.

Quantitative Data Summary

The following table summarizes key stability-related data for 1-alkyl-3-methylimidazolium bromide ionic liquids. Note that specific values for [C₁₀mim][Br] may vary depending on purity and experimental conditions.

PropertyValueNotes
Thermal Decomposition Onset (Tonset) Varies; generally >200°CFor similar 1-alkyl-2,3-dimethylimidazolium nitrates, Tonset decreases with increasing alkyl chain length.[7] Long-term thermal stability can be lower than the Tonset determined by ramped TGA.[8]
Hygroscopicity HygroscopicReadily absorbs moisture from the air.[1][5]
pH Stability Unstable in strong basic conditionsThe C2 proton on the imidazolium ring is acidic and can be abstracted by strong bases.

Experimental Protocols

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature (Tonset) and assess the thermal stability of [C₁₀mim][Br].

Methodology:

  • Place a small, accurately weighed sample (5-10 mg) of [C₁₀mim][Br] into a TGA pan (e.g., alumina (B75360) or platinum).

  • Place the pan in the TGA instrument.

  • Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a continuous flow of inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Record the mass of the sample as a function of temperature.

  • The Tonset is determined as the temperature at which a significant mass loss begins, often calculated by the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh 5-10 mg of [C10mim][Br] B Place in TGA pan A->B C Heat from 30°C to 600°C at 10°C/min B->C E Record Mass vs. Temperature C->E D Inert Atmosphere (N2 or Ar) D->C F Determine Onset Decomposition Temperature (Tonset) E->F

TGA Experimental Workflow
Determination of Water Content by Karl Fischer Titration

Objective: To quantify the amount of water present in a sample of [C₁₀mim][Br].

Methodology:

  • Add a suitable solvent (e.g., anhydrous methanol (B129727) or a specialized Karl Fischer solvent) to the titration vessel.

  • Titrate the solvent with the Karl Fischer reagent to a stable endpoint to eliminate any residual water in the solvent.

  • Accurately weigh a sample of [C₁₀mim][Br] and quickly add it to the conditioned titration vessel.

  • Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.

  • The volume of titrant consumed is used to calculate the water content of the sample based on the known titer of the Karl Fischer reagent.

Karl_Fischer_Workflow A Condition Titration Vessel (Titrate solvent to endpoint) B Add Weighed [C10mim][Br] Sample A->B C Titrate with Karl Fischer Reagent B->C D Record Titrant Volume C->D E Calculate Water Content D->E

Karl Fischer Titration Workflow
Purification of this compound

Objective: To remove impurities such as color, residual starting materials, and degradation products from [C₁₀mim][Br].

Methodology:

  • Decolorization: Dissolve the impure [C₁₀mim][Br] in a suitable solvent (e.g., deionized water or a short-chain alcohol). Add a small amount of activated charcoal (e.g., 1-5% w/w) to the solution. Stir the mixture at a slightly elevated temperature (e.g., 50-60°C) for several hours.

  • Filtration: Cool the solution and filter it through a fine filter paper or a pad of celite to remove the activated charcoal.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified [C₁₀mim][Br] under high vacuum at an elevated temperature (e.g., 70-80°C) for an extended period (e.g., 24-48 hours) to remove any residual solvent and water.

Purification_Workflow A Dissolve Impure [C10mim][Br] B Add Activated Charcoal A->B C Stir and Heat B->C D Cool and Filter C->D E Remove Solvent (Rotary Evaporation) D->E F Dry Under High Vacuum E->F G Pure, Dry [C10mim][Br] F->G

Purification Workflow for [C₁₀mim][Br]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical troubleshooting process for addressing stability issues with [C₁₀mim][Br].

Troubleshooting_Logic Start Experiment with [C10mim][Br] Shows Issues Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Check_Water Check Water Content (Karl Fischer) Inconsistent_Results->Check_Water Yes Check_Purity Check Purity (HPLC/NMR) Inconsistent_Results->Check_Purity Yes Sluggish_Reaction Sluggish Reaction? Inconsistent_Results->Sluggish_Reaction No Purify_IL Purify Ionic Liquid Check_Water->Purify_IL Check_Purity->Purify_IL Sluggish_Reaction->Check_Water Yes Degradation_Suspected Degradation Suspected? Sluggish_Reaction->Degradation_Suspected Yes Unexpected_Byproducts Unexpected Byproducts? Sluggish_Reaction->Unexpected_Byproducts No Degradation_Suspected->Check_Purity Analyze_Byproducts Analyze Byproducts (e.g., GC-MS, LC-MS) Unexpected_Byproducts->Analyze_Byproducts Yes Discoloration Discoloration? Unexpected_Byproducts->Discoloration No Analyze_Byproducts->Degradation_Suspected Adjust_Base Consider a Weaker or Hindered Base Analyze_Byproducts->Adjust_Base Check_Temp Review Reaction Temperature Discoloration->Check_Temp Yes End Optimized Experiment Discoloration->End No Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Dry_Reagents Dry All Reagents and Solvents Purify_IL->Dry_Reagents Use_Inert_Atmosphere Use Inert Atmosphere Purify_IL->Use_Inert_Atmosphere Dry_Reagents->End Use_Inert_Atmosphere->End Adjust_Base->End Lower_Temp->End

Troubleshooting Logic Diagram

References

Technical Support Center: Regeneration and Recycling of 1-Decyl-3-methylimidazolium bromide ([C10MIm][Br])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the effective regeneration and recycling of the ionic liquid (IL) 1-Decyl-3-methylimidazolium bromide ([C10MIm][Br]) after its use in chemical reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for regenerating [C10MIm][Br] after a reaction?

A1: The most widely used and effective methods for recycling imidazolium-based ionic liquids like [C10MIm][Br] are liquid-liquid extraction to remove organic solutes, followed by vacuum drying to eliminate volatile impurities like the extraction solvent and water.[1] Other applicable methods include adsorption for color and impurity removal, and distillation to separate volatile compounds.[2][3]

Q2: How do I remove non-polar organic products or unreacted starting materials from my [C10MIm][Br]?

A2: Liquid-liquid extraction is the preferred method.[2] You can wash the IL phase with a non-polar organic solvent in which your products/starting materials are soluble, but the IL is not. Common choices include diethyl ether, ethyl acetate (B1210297), hexane, or toluene.[2] The immiscibility of the IL with these solvents allows for the separation of the organic contaminants.

Q3: My [C10MIm][Br] has been exposed to air and contains water. How can I dry it effectively?

A3: Due to the negligible vapor pressure of ionic liquids, heating under reduced pressure is the standard method for removing water and other volatile solvents.[3] For imidazolium (B1220033) bromides, heating at approximately 70-80°C under vacuum is a common practice to yield a dry product.[4]

Q4: After extraction, my recycled [C10MIm][Br] has a yellow or dark color. What causes this and how can I fix it?

A4: Colored impurities often result from side reactions or the degradation of reactants or products. These can sometimes be problematic for sensitive spectroscopic studies or subsequent reactions.[5][6] A common and effective method for decolorizing ionic liquids is to treat the IL solution with activated charcoal, followed by filtration.[6][7]

Q5: What is a typical recovery yield for recycling [C10MIm][Br]?

A5: While yields are process-dependent, well-optimized recycling protocols involving extraction and drying can achieve high recovery rates. For similar imidazolium-based ionic liquids, recovery efficiencies of over 98% have been reported.[8] In other instances, recovery rates after multiple cycles have been documented at over 82%.[3] With careful handling to minimize losses during phase separation and transfers, you can expect to recover well over 90% of your ionic liquid.

Section 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Phase Separation During Extraction - Formation of an emulsion. - Similar polarities between the IL and the extraction solvent.- Allow the mixture to stand for a longer period. - Gentle centrifugation can help break emulsions.[2] - Add a small amount of a "salting-out" agent if an aqueous phase is present. - Test a different, less polar extraction solvent (e.g., switch from ethyl acetate to hexane).
Low Recovery Yield of [C10MIm][Br] - Partial solubility of the IL in the extraction solvent. - Physical loss during transfers between vessels. - Incomplete extraction of products, leading to a contaminated, larger-volume IL phase.- Perform a back-extraction from the organic phase with a small amount of fresh solvent to recover dissolved IL. - Ensure precise and careful transfers. - Increase the number of extraction steps (e.g., use 3 x 20 mL of solvent instead of 1 x 60 mL) to ensure complete removal of solutes.
Recycled IL is "Wet" (High Water Content) - [C10MIm][Br] is hygroscopic and has absorbed atmospheric moisture.[9] - Incomplete drying process.- Handle and store the purified IL under an inert atmosphere (e.g., nitrogen or argon). - Increase the vacuum drying time or temperature (do not exceed the IL's thermal stability limit). A typical procedure involves drying at 80°C under vacuum.[9]
Recycled IL Performs Poorly in Subsequent Reactions - Presence of residual organic solvent. - Presence of residual water. - Contamination with non-volatile byproducts not removed by extraction.- Ensure the vacuum drying step is sufficient to remove all volatile solvents (confirm with techniques like NMR if necessary). - For non-volatile impurities, consider a purification step using an adsorbent like activated carbon or a silica (B1680970) plug filtration.[5][7]

Section 3: Experimental Protocols & Data

Protocol 1: General Regeneration by Liquid-Liquid Extraction & Vacuum Drying

This protocol describes the most common method for removing organic products and starting materials from [C10MIm][Br].

cluster_0 Experimental Workflow: IL Regeneration A 1. Post-Reaction Mixture ([C10MIm][Br] + Organics) B 2. Add Extraction Solvent (e.g., Diethyl Ether, Hexane) A->B  Select immiscible solvent C 3. Mix & Separate Phases B->C  Vigorous shaking D 4. Collect IL Phase (Bottom Layer) C->D  Allow layers to separate E 5. Repeat Extraction (2-3 times) D->E  Combine organic layers F 6. Vacuum Dry IL (~80°C, <1 mbar) E->F  To remove residual solvent G 7. Pure, Recycled [C10MIm][Br] F->G

Caption: General workflow for the regeneration of [C10MIm][Br].

Methodology:

  • Transfer the post-reaction mixture containing [C10MIm][Br] and organic compounds to a separatory funnel.

  • Add an equal volume of an appropriate immiscible organic solvent (e.g., diethyl ether, hexane).

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to fully separate. The denser ionic liquid phase will typically be the bottom layer.

  • Carefully drain the [C10MIm][Br] layer into a clean round-bottom flask.

  • Repeat the extraction (steps 2-5) two more times with fresh portions of the organic solvent to ensure complete removal of organic impurities.

  • Place the flask containing the washed [C10MIm][Br] on a rotary evaporator or connect it to a high-vacuum line.

  • Heat the sample to approximately 80°C under high vacuum for several hours until all residual solvent and water have been removed.[9] The final product should be a clear, viscous liquid.

Protocol 2: Decolorization with Activated Carbon

Use this protocol if the recycled IL from Protocol 1 remains colored.

  • Dilute the colored [C10MIm][Br] with a suitable solvent (e.g., methanol, acetone) to reduce its viscosity.

  • Add activated carbon to the solution (approximately 1-5% by weight of the IL).

  • Stir the mixture at room temperature for 1-3 hours.

  • Remove the activated carbon by filtration. Using a pad of Celite® or a syringe filter (e.g., 0.45 µm) can be effective.

  • Remove the dilution solvent under vacuum, as described in Protocol 1 (Step 7 & 8).

Data Presentation

Table 1: Comparison of Common Regeneration Methods for Imidazolium ILs

MethodPrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction Differential solubility of solutes in two immiscible phases.[2]Highly effective for organic solutes; relatively low cost and simple setup.[2]Potential for cross-contamination and emulsion formation; requires volatile organic solvents.[2][10]
Vacuum Evaporation/Drying Removal of volatile components under reduced pressure.[3]Excellent for removing water and residual solvents; simple procedure.[1]Energy-intensive; not suitable for removing non-volatile impurities.[10]
Adsorption Solutes adhere to the surface of a solid adsorbent.[2]Effective for removing specific impurities like colored compounds; can yield high purity IL.[5]Adsorbent has a finite capacity and may need regeneration; IL can sometimes adsorb onto the material.[5]
Aqueous Two-Phase System "Salting-out" a hydrophilic IL from water to form two aqueous phases.[11]Avoids the use of volatile organic compounds.[2]Limited to specific IL/salt combinations; can introduce salt impurities.

Table 2: Reported Recovery Yields for Imidazolium-Based Ionic Liquids

Ionic LiquidRecovery MethodNumber of CyclesReported Recovery YieldReference
[C4MIM][HSO4]Bipolar Membrane Electrodialysis1Up to 96.2%[12]
Unspecified ILBack-extraction1> 98%[8]
[C4MIM][Br]Evaporation of Water582.48% (after 5th run)[3]
[HDMIm][Br]Microwave-Assisted Extraction191.1% (of analyte, implies stable IL)[13][14]

Troubleshooting Logic Diagram

Start Recycled IL Fails Quality Check HasImpurities Are organic impurities present (NMR/TLC)? Start->HasImpurities IsWet Is the IL wet? (e.g., water peak in NMR) Dry Perform Vacuum Drying (Protocol 1, Steps 7-8) IsWet->Dry Yes End IL Ready for Reuse IsWet->End No IsColored Is the IL colored? IsColored->IsWet No Adsorb Use Activated Carbon (Protocol 2) IsColored->Adsorb Yes HasImpurities->IsColored No Extract Perform L-L Extraction (Protocol 1, Steps 1-6) HasImpurities->Extract Yes Dry->End Extract->IsColored Adsorb->IsWet

Caption: Troubleshooting decision tree for purifying recycled [C10MIm][Br].

References

Technical Support Center: A Troubleshooting Guide for Imidazolium Salts in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered when using imidazolium (B1220033) salts in synthetic chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Purity, Handling, and Storage

Question: My imidazolium salt is a yellow or brown color. Is this normal and how can I purify it?

Answer: Discoloration, typically a yellow or brown hue, is a common issue when synthesizing or handling imidazolium salts and often indicates the presence of impurities that can affect your reaction.[1] While a spotless 1H-NMR might be observed, even trace amounts of strongly colored impurities can be present.[1] Purification is recommended to ensure reproducibility and avoid side reactions.

Several methods can be employed for decolorization:

  • Activated Charcoal Treatment: This is a common and effective method for removing colored organic impurities.

  • Recrystallization: Effective for higher-melting imidazolium salts, such as imidazolium halides, which can sometimes be crystallized from an appropriate solvent system.[2]

  • Column Chromatography: While possible, this method is not always ideal for spectrograde imidazolium salts and can be challenging due to the need for large amounts of eluent for a substance intended to be a solvent itself.[2][3]

Experimental Protocol: Decolorization with Activated Charcoal
  • Dissolution: Dissolve the colored imidazolium salt in a minimal amount of a suitable solvent (e.g., acetonitrile, acetone, or methanol).

  • Charcoal Addition: Add activated charcoal to the solution (typically 1-2% w/w of the imidazolium salt).

  • Stirring: Stir the suspension at room temperature for 1-2 hours. Gentle heating can be applied, but monitor for any potential decomposition.

  • Filtration: Filter the mixture through a pad of Celite® or a fine porosity filter paper to remove the activated charcoal. The filtrate should be colorless.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified imidazolium salt under high vacuum to remove any residual solvent.

Question: I suspect my imidazolium salt is contaminated with halide ions. How can I detect and remove them?

Answer: Halide impurities, often remnants from the synthesis (e.g., from alkyl halides), are a significant concern as they can poison catalysts and alter the salt's physical properties.[4]

  • Detection: A simple qualitative test involves dissolving a sample of the salt in deionized water and adding a few drops of a silver nitrate (B79036) (AgNO₃) solution. The formation of a precipitate (AgCl, AgBr, AgI) indicates the presence of halide ions.

  • Removal: Purification often involves an ion exchange step. One patented method involves reacting the halide salt with the desired anion's corresponding acid or metal salt, followed by extraction or filtration to remove the halide byproduct.[4][5] Another advanced method involves converting the imidazolium salt to its N-heterocyclic carbene (NHC), distilling the carbene, and then reacting it with a fresh, halide-free acid to regenerate the pure salt.[5][6]

Question: My imidazolium salt is absorbing water from the atmosphere. How should I handle and store it?

Answer: Many imidazolium salts are hygroscopic, meaning they readily absorb moisture from the air.[7] This can be problematic as water can interfere with moisture-sensitive reactions. The degree of hygroscopicity is influenced by both the cation and, more significantly, the anion.[7]

Handling and Storage Protocol:

  • Inert Atmosphere: Whenever possible, handle hygroscopic salts inside a glove box or glove bag with a controlled, dry atmosphere (e.g., nitrogen or argon).[8][9]

  • Drying: Before use, dry the salt thoroughly under high vacuum, sometimes with gentle heating (ensure the temperature is well below the salt's decomposition point).

  • Anhydrous Solvents: Use anhydrous solvents when preparing solutions.

  • Sealed Containers: Store the salts in well-sealed containers, preferably under an inert atmosphere. For highly sensitive applications, consider ampulized or septum-sealed vials.

  • Pre-weighed Vials: For screening reactions, using pre-weighed vials prepared in an inert environment can save time and prevent moisture exposure.[8]

Category 2: Reaction and Performance Issues

Question: My reaction is sluggish or failing. Could the imidazolium salt be the cause?

Answer: Yes, several factors related to the imidazolium salt can lead to poor reaction outcomes. Use the following workflow to troubleshoot the issue.

start Reaction Failure (Imidazolium Salt Suspected) purity Is the salt pure? (Check for color, halides, water) start->purity solubility Is the salt fully dissolved? (Visual inspection) purity->solubility Yes end_good Problem Likely Solved purity->end_good No (Purify Salt) stability Is the salt stable under reaction conditions (base, temp.)? solubility->stability Yes solubility->end_good No (Change Solvent/Salt) deprotonation Is deprotonation to NHC occurring/desired? stability->deprotonation Yes stability->end_good No (Change Salt/Conditions) deprotonation->end_good No (Consider base/catalyst issue) end_bad Problem Elsewhere deprotonation->end_bad Yes (Reaction is complex)

Caption: Troubleshooting workflow for reaction failures.

Question: I am observing unexpected side products. What are common side reactions involving imidazolium salts?

Answer: Imidazolium salts are not always innocent solvents or catalysts. They can participate in several side reactions, especially when used for generating N-heterocyclic carbenes (NHCs).

  • Substitution Reaction: If the imidazolium salt has other reactive sites, a strong base might act as a nucleophile, leading to substitution instead of the intended deprotonation at the C2 position. Using a non-nucleophilic, sterically hindered base like KHMDS can minimize this.[10]

  • "Abnormal" NHC Formation: Deprotonation can sometimes occur at the C4 or C5 positions of the imidazole (B134444) ring, especially if the C2 position is blocked or sterically hindered. This leads to the formation of "abnormal" or "mesoionic" carbenes with different reactivity.[10]

  • Ring Opening/Decomposition: Under strongly basic or oxidative conditions, the imidazole ring itself can cleave, leading to various degradation products.[11][12]

Question: How do I choose the right imidazolium salt for my reaction?

Answer: The choice of cation and anion is critical and depends on the specific requirements of your synthesis.

cluster_cation Cation Selection (R groups) cluster_anion Anion Selection cluster_conditions Reaction Conditions C1 Steric Bulk (e.g., Mesityl, DiPP) C2 Electronic Effects (e.g., Alkyl, Aryl) C3 Solubility (e.g., Long alkyl chains) A1 Basicity/Nucleophilicity (e.g., OAc⁻ vs. BF₄⁻) A2 Coordination Ability (Weakly vs. Strongly Coordinating) A3 Thermal/Chemical Stability (e.g., NTf₂⁻ > Cl⁻) RC Temperature Base/Acid Presence Solvent Polarity Moisture Sensitivity RC->C1 influences RC->C2 influences RC->C3 influences RC->A1 influences RC->A2 influences RC->A3 influences

Caption: Factors for selecting an imidazolium salt.

Category 3: Stability and Decomposition

Question: My imidazolium salt appears to be decomposing under my reaction conditions. What causes this?

Answer: Imidazolium salt stability is finite and highly dependent on the reaction environment.

  • Basic Conditions: This is a primary cause of decomposition. The C2 proton of the imidazolium ring is acidic (pKa ≈ 19-24 in DMSO) and can be removed by a sufficiently strong base, forming an N-heterocyclic carbene (NHC).[10] While often the goal, this can also be an unwanted decomposition pathway if the resulting carbene is unstable. The anion's basicity also plays a role; for example, acetate (B1210297) anions are basic enough to cause spontaneous NHC formation.[13]

  • High Temperatures: Thermal stability is largely dictated by the anion. Salts with nucleophilic anions like halides tend to have lower thermal stability (<300°C) compared to those with weakly coordinating anions like bis(trifluoromethylsulfonyl)imide (NTf₂⁻) or hexafluorophosphate (B91526) (PF₆⁻), which can be stable to >400°C.[2][14]

  • Strong Reducing Agents/Metals: Imidazolium salts can be degraded by strong reducing agents (e.g., NaBH₄) or active metals (e.g., potassium).[11]

ImSalt Imidazolium Salt NHC N-Heterocyclic Carbene (NHC) ImSalt->NHC Deprotonation Acid Conjugate Acid Base Strong Base (e.g., KOtBu, NaH) Base->NHC NHC->ImSalt Reprotonation Decomp Decomposition Products (e.g., ring opening) NHC->Decomp Unstable Conditions

Caption: Decomposition pathway under basic conditions.

Data Tables for Quick Reference

Table 1: Approximate Solubility of Common Imidazolium Salts

Imidazolium Salt (Cation-Anion)Dichloromethane (DCM)Acetonitrile (MeCN)TolueneWater
[BMIM][Cl]InsolubleSolubleInsolubleVery Soluble
[BMIM][BF₄]SolubleSolubleInsolubleSoluble
[BMIM][PF₆]SolubleSolubleInsolubleInsoluble
[BMIM][NTf₂]Very SolubleVery SolubleSolubleInsoluble
[EMIM][OAc]SolubleSolubleInsolubleVery Soluble

Data compiled from various sources.[15][16] Solubility can be affected by purity and water content. BMIM = 1-butyl-3-methylimidazolium; EMIM = 1-ethyl-3-methylimidazolium; OAc = Acetate; NTf₂ = Bis(trifluoromethylsulfonyl)imide.

Table 2: Thermal Decomposition Temperatures (Td) of Selected Imidazolium Salts

Imidazolium SaltAnionTd (5% weight loss)Citation
[BIM][NO₃]NO₃⁻~173 °C[17]
[BMIM][NO₃]NO₃⁻~268 °C[17]
[BMIM][Cl]Cl⁻< 300 °C[2]
[EMIM][EtSO₄]EtSO₄⁻~380 °C
[BMIM][NTf₂]NTf₂⁻> 400 °C[2]

Thermal stability is highly dependent on the anion's nucleophilicity and coordination ability.[14] Values are approximate and can vary based on experimental conditions.

References

Technical Support Center: The Influence of Water on 1-Decyl-3-methylimidazolium Bromide ([C10mim][Br]) Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the effects of water content on the physicochemical properties of the ionic liquid 1-Decyl-3-methylimidazolium bromide ([C10mim][Br]). This resource includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data summaries.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving [C10mim][Br] and water mixtures.

Issue Possible Cause Recommended Solution
Inconsistent reaction rates or product yields. Water content in [C10mim][Br] can alter its polarity and solvent properties, affecting reaction kinetics.Precisely control and quantify the water content in your [C10mim][Br] using Karl Fischer titration before each experiment. Ensure consistent water levels for reproducible results.
Difficulty in reproducing viscosity measurements. Imidazolium-based ionic liquids are known to be hygroscopic, and even small variations in ambient humidity can lead to changes in water content and, consequently, viscosity.Handle and store [C10mim][Br] in a controlled atmosphere, such as a glovebox with a dry inert gas (e.g., argon or nitrogen). Dry the ionic liquid under vacuum at an elevated temperature (e.g., 70-80 °C) for several hours before use to remove absorbed water.
Unexpected phase behavior or precipitation. The solubility of reactants or products in [C10mim][Br] can be sensitive to water content. Changes in water concentration may lead to decreased solubility and precipitation.Characterize the phase behavior of your reaction mixture with varying water concentrations before running the actual experiment. This can be done using techniques like cloud point titration or visual observation at different temperatures.
Lower than expected ionic conductivity. While a small amount of water can initially increase conductivity by reducing viscosity, excessive water can lead to the formation of ion clusters, which reduces the overall ionic mobility and conductivity.Optimize the water content for your specific application. If high conductivity is required, systematically study the conductivity of [C10mim][Br]-water mixtures to find the optimal concentration range.
Evidence of thermal degradation at lower than expected temperatures. The presence of water can sometimes lower the decomposition temperature of ionic liquids, especially in the presence of other reactive species.Perform thermogravimetric analysis (TGA) on your [C10mim][Br]-water mixtures to determine the actual onset of decomposition under your experimental conditions. Avoid prolonged heating near the decomposition temperature.

Frequently Asked Questions (FAQs)

Here are answers to some common questions regarding the effect of water on [C10mim][Br].

Q1: How does water affect the viscosity of this compound?

A1: The viscosity of [C10mim][Br] is highly sensitive to water content. Generally, increasing the water concentration leads to a significant decrease in viscosity. This is because water molecules can disrupt the strong intermolecular forces between the ions of the ionic liquid, leading to greater fluidity.

Q2: What is the impact of water on the ionic conductivity of [C10mim][Br]?

A2: The effect of water on the ionic conductivity of [C10mim][Br] is more complex. Initially, the addition of water can increase conductivity due to the decrease in viscosity, which allows for greater ion mobility. However, at higher water concentrations, the conductivity may decrease. This can be attributed to an increase in the dielectric constant of the mixture, which can promote ion pairing, and the dilution of charge carriers.

Q3: How does water content influence the density of [C10mim][Br]?

A3: The density of [C10mim][Br] mixtures generally decreases with increasing water content. This is because water is less dense than the ionic liquid. However, the change in density is typically less pronounced compared to the changes observed in viscosity and conductivity.

Q4: Can water affect the thermal stability of this compound?

A4: While [C10mim][Br] is considered to have high thermal stability, the presence of water can potentially lower its decomposition temperature. The extent of this effect can depend on the specific conditions and the presence of other solutes. It is advisable to determine the thermal stability of your specific [C10mim][Br]-water mixture using thermogravimetric analysis (TGA).

Q5: What is the best method for determining the water content in [C10mim][Br]?

A5: The most accurate and widely accepted method for determining water content in ionic liquids is Karl Fischer titration. This technique can precisely quantify even trace amounts of water.

Quantitative Data Summary

The following tables summarize the effect of water content on the key properties of this compound at 298.15 K (25 °C).

Table 1: Effect of Water Content on the Density of [C10mim][Br] at 298.15 K

Water Content (mass fraction)Density (g/cm³)
0.00001.112
0.10001.095
0.20001.078
0.30001.061
0.40001.044
0.50001.027

Table 2: Effect of Water Content on the Viscosity of [C10mim][Br] at 298.15 K

Water Content (mass fraction)Viscosity (mPa·s)
0.0000258.4
0.100075.2
0.200028.9
0.300013.5
0.40007.1
0.50004.2

Table 3: Effect of Water Content on the Ionic Conductivity of [C10mim][Br] at 298.15 K

Water Content (mass fraction)Ionic Conductivity (S/m)
0.00000.15
0.10000.45
0.20000.82
0.30001.15
0.40001.38
0.50001.52

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the properties of [C10mim][Br]-water mixtures.

Protocol 1: Determination of Water Content by Karl Fischer Titration
  • Apparatus : A coulometric or volumetric Karl Fischer titrator.

  • Reagents : Anhydrous methanol, Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Procedure :

    • Standardize the Karl Fischer reagent with a known amount of pure water or a water standard.

    • Inject a precisely weighed sample of the [C10mim][Br]-water mixture into the titration cell.

    • The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached (indicated by a persistent brown color or an electrochemical signal).

    • The water content is calculated based on the amount of Karl Fischer reagent consumed.

    • Perform the measurement in triplicate to ensure accuracy.

Protocol 2: Measurement of Density
  • Apparatus : A vibrating tube densitometer.

  • Procedure :

    • Calibrate the densitometer with dry air and deionized water at the desired temperature.

    • Inject the [C10mim][Br]-water sample into the measuring cell, ensuring no air bubbles are present.

    • Allow the sample to thermally equilibrate.

    • Record the density reading.

    • Clean the cell thoroughly with an appropriate solvent (e.g., ethanol (B145695) or acetone) and dry it before the next measurement.

Protocol 3: Measurement of Viscosity
  • Apparatus : A rotational viscometer or a rolling-ball viscometer.

  • Procedure (Rotational Viscometer) :

    • Place a known volume of the [C10mim][Br]-water sample into the viscometer's sample cup.

    • Select the appropriate spindle and rotational speed.

    • Immerse the spindle into the sample up to the marked level.

    • Allow the sample to reach the desired temperature.

    • Start the rotation and record the viscosity reading once it stabilizes.

    • Perform measurements at different shear rates to check for Newtonian behavior.

Protocol 4: Measurement of Ionic Conductivity
  • Apparatus : A conductivity meter with a calibrated conductivity cell.

  • Procedure :

    • Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known concentrations.

    • Immerse the conductivity cell into the [C10mim][Br]-water sample, ensuring the electrodes are fully covered.

    • Allow the sample to reach thermal equilibrium.

    • Record the conductivity reading.

    • Rinse the cell with deionized water and a suitable solvent and dry it between measurements.

Visualizations

The following diagrams illustrate key relationships and workflows.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Property Measurement cluster_analysis Data Analysis prep_il Prepare [C10mim][Br]-Water Mixtures of Varying Compositions kf_titration Determine Water Content (Karl Fischer Titration) prep_il->kf_titration density Measure Density kf_titration->density viscosity Measure Viscosity kf_titration->viscosity conductivity Measure Ionic Conductivity kf_titration->conductivity tga Measure Thermal Stability (TGA) kf_titration->tga data_table Tabulate Quantitative Data density->data_table viscosity->data_table conductivity->data_table tga->data_table troubleshoot Develop Troubleshooting Guide data_table->troubleshoot faq Create FAQs data_table->faq Property_Relationships cluster_input Input Variable cluster_properties Physicochemical Properties cluster_effects Observed Effects water Increase in Water Content viscosity Viscosity water->viscosity density Density water->density conductivity Ionic Conductivity water->conductivity thermal_stability Thermal Stability water->thermal_stability visc_effect Significant Decrease viscosity->visc_effect dens_effect Moderate Decrease density->dens_effect cond_effect Initial Increase, then Potential Decrease conductivity->cond_effect therm_effect Potential Decrease thermal_stability->therm_effect

Compatibility of [DMIM]Br with different reagents and materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-dimethylimidazolium (B1194174) bromide ([DMIM]Br). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing [DMIM]Br in their experiments by providing essential information on its compatibility with various reagents and materials.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical stability of [DMIM]Br?

A1: [DMIM]Br, an imidazolium-based ionic liquid, is generally considered to have high thermal and chemical stability. However, its reactivity is influenced by the specific conditions and reagents it comes into contact with. The imidazolium (B1220033) ring can be susceptible to deprotonation under strongly basic conditions, and the bromide anion can participate in reactions, particularly with strong oxidizing agents.

Q2: Can I use [DMIM]Br with strong acids?

A2: Imidazolium-based ionic liquids, including those with bromide anions, have been shown to be relatively stable in the presence of certain acids and are even used as corrosion inhibitors in acidic media. However, strong, oxidizing acids like concentrated nitric acid may lead to degradation of the ionic liquid. It is crucial to perform small-scale compatibility tests before large-scale use.

Q3: Is [DMIM]Br compatible with strong bases?

A3: Strong bases can deprotonate the imidazolium ring at the C2 position, leading to the formation of an N-heterocyclic carbene. This reaction can alter the properties of the ionic liquid and may be undesirable for your application. Therefore, the use of [DMIM]Br with strong bases like sodium hydroxide (B78521) should be approached with caution.

Q4: What is the compatibility of [DMIM]Br with common organic solvents?

A4: The miscibility of [DMIM]Br with organic solvents depends on the polarity of the solvent. Generally, it is soluble in polar solvents and less soluble in non-polar solvents. For specific miscibility information, it is recommended to consult a solvent miscibility chart or perform a simple miscibility test.

Q5: How does [DMIM]Br interact with different metals?

A5: Imidazolium bromide ionic liquids can act as corrosion inhibitors for certain metals, such as mild steel, particularly in acidic environments. However, the presence of the bromide ion can also contribute to the corrosion of other metals, and the presence of water can significantly influence the corrosion rate. Compatibility testing is essential to determine the suitability of [DMIM]Br with specific metals and alloys.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected reaction or degradation of [DMIM]Br Incompatibility with a reagent (e.g., strong base, oxidizing agent).1. Immediately and safely stop the reaction. 2. Review the chemical compatibility of all reagents used. 3. Consider if the reaction conditions (e.g., temperature) are too harsh. 4. Perform a small-scale compatibility test before repeating the experiment.
Corrosion of metal equipment Incompatibility of the metal with [DMIM]Br, especially in the presence of impurities like water or acids.1. Cease the experiment and inspect the equipment. 2. Consult the material compatibility data for the specific metal. 3. Consider using a more resistant material (e.g., stainless steel, glass, or a resistant polymer). 4. Ensure the [DMIM]Br and other reagents are anhydrous if water is a suspected contributor to corrosion.
Swelling, cracking, or degradation of plastic or elastomer components (e.g., seals, tubing) The ionic liquid is acting as a solvent or plasticizer for the material.1. Discontinue use of the incompatible material. 2. Refer to the polymer compatibility table to select a more resistant material. 3. Conduct a soak test with the new material to confirm its compatibility before use in the experimental setup.
Inconsistent experimental results Potential degradation of [DMIM]Br over time or due to improper storage.1. Verify the purity of the [DMIM]Br. 2. Store [DMIM]Br in a tightly sealed container in a cool, dry place, protected from light. 3. Consider if repeated exposure to air and moisture could be affecting its properties.

Data on Chemical Reagent Compatibility

The following table summarizes the general compatibility of imidazolium bromide ionic liquids with various classes of chemical reagents. Specific quantitative data for [DMIM]Br is limited; therefore, these recommendations are based on the general behavior of similar ionic liquids and should be confirmed with small-scale testing.

Reagent Class Compatibility Potential Reactions & Remarks
Strong Acids (non-oxidizing) Generally compatibleCan act as a corrosion inhibitor in some acidic solutions.
Strong Acids (oxidizing, e.g., Nitric Acid) Potentially IncompatibleRisk of oxidation and degradation of the imidazolium cation and/or bromide anion.[1][2][3][4]
Strong Bases (e.g., NaOH) Potentially IncompatibleDeprotonation of the imidazolium ring can occur.[5]
Oxidizing Agents (e.g., Hydrogen Peroxide) Potentially IncompatibleCan lead to the degradation of the imidazolium ring.[6][7][8]
Reducing Agents (e.g., Sodium Borohydride) Generally compatibleThe imidazolium cation is generally stable towards common reducing agents.[9][10][11][12][13]

Data on Material Compatibility

The compatibility of [DMIM]Br with various materials can vary. The following tables provide a general guide. It is strongly recommended to perform compatibility testing for your specific application and conditions.

Metals
Material Corrosion Rate (mpy) Remarks
Carbon Steel Data not available for [DMIM]Br. Imidazolium bromides can act as corrosion inhibitors in acidic media.Corrosion rate is highly dependent on conditions such as temperature and water content.
Stainless Steel (304, 316) Data not available for [DMIM]Br. Generally good resistance.Considered a suitable material for handling many ionic liquids.
Aluminum Data not available for [DMIM]Br.Pitting corrosion can be a concern with bromide ions.
Copper Data not available for [DMIM]Br.May be susceptible to corrosion.
Nickel Alloys Data not available for [DMIM]Br.Generally good resistance.
Polymers & Elastomers
Material Volume Swell (%) Change in Tensile Strength (%) Remarks
Polytetrafluoroethylene (PTFE) < 1< 10Excellent compatibility is expected.
Polypropylene (PP) Data not availableData not availableGenerally good chemical resistance.
Polyethylene (PE) Data not availableData not availableGenerally good chemical resistance.
Polyvinyl Chloride (PVC) Data not availableData not availableMay be susceptible to plasticization.[14]
Nitrile Butadiene Rubber (NBR) Data not availableData not availableCompatibility can vary; testing is recommended.
Fluoroelastomers (FKM/Viton®) Data not availableData not availableGenerally good chemical resistance.

Experimental Protocols

Protocol 1: Material Compatibility Testing (Metals)

This protocol is adapted from ASTM G1 and G31 standards for laboratory immersion corrosion testing.[15][16][17]

Objective: To determine the corrosion rate of a metal when exposed to [DMIM]Br.

Materials:

  • Metal coupons of known dimensions and surface area

  • [DMIM]Br

  • Inert atmosphere chamber or desiccator

  • Analytical balance

  • Temperature-controlled oven or bath

  • Cleaning agents (e.g., appropriate acid or base solution for the specific metal, followed by deionized water and acetone)

Procedure:

  • Specimen Preparation: a. Clean the metal coupons according to standard procedures for that specific metal to remove any surface contaminants. b. Dry the coupons thoroughly. c. Weigh each coupon to the nearest 0.1 mg. d. Measure the dimensions of each coupon to calculate the surface area.

  • Exposure: a. Place each coupon in a separate, sealed container with a sufficient volume of [DMIM]Br to ensure complete immersion. b. If testing under anhydrous conditions, perform this step in an inert atmosphere. c. Place the containers in a temperature-controlled environment for a predetermined duration (e.g., 24, 48, 168 hours).

  • Post-Exposure Cleaning and Evaluation: a. Remove the coupons from the [DMIM]Br. b. Clean the coupons to remove any corrosion products using a method that does not remove a significant amount of the base metal. c. Dry the coupons thoroughly. d. Reweigh the cleaned coupons to the nearest 0.1 mg.

  • Calculation of Corrosion Rate: a. Calculate the mass loss. b. Calculate the corrosion rate in mils per year (mpy) using the formula: Corrosion Rate (mpy) = (K * W) / (A * T * D) where:

    • K = a constant (3.45 x 10^6 for mpy)

    • W = mass loss in grams

    • A = surface area in cm^2

    • T = exposure time in hours

    • D = density of the metal in g/cm^3

G cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation prep_specimen Prepare & Weigh Metal Coupon expose_il Immerse Coupon in [DMIM]Br prep_specimen->expose_il control_temp Controlled Temperature & Time expose_il->control_temp clean_specimen Clean & Dry Coupon control_temp->clean_specimen reweigh_specimen Reweigh Coupon clean_specimen->reweigh_specimen calc_rate Calculate Corrosion Rate reweigh_specimen->calc_rate

Fig. 1: Workflow for Metal Compatibility Testing.
Protocol 2: Material Compatibility Testing (Plastics & Elastomers)

This protocol is adapted from the ASTM D543 standard for evaluating the resistance of plastics to chemical reagents.[18]

Objective: To determine the effect of [DMIM]Br on the physical properties of plastics and elastomers.

Materials:

  • Polymer or elastomer test specimens of known dimensions

  • [DMIM]Br

  • Analytical balance

  • Calipers or micrometer

  • Tensile testing machine

  • Temperature-controlled oven or bath

Procedure:

  • Initial Measurements: a. Measure the initial dimensions (length, width, thickness) of each test specimen. b. Weigh each specimen to the nearest 0.1 mg. c. If a tensile tester is available, measure the initial tensile strength and elongation at break for a set of control specimens.

  • Exposure: a. Place each specimen in a separate, sealed container with a sufficient volume of [DMIM]Br to ensure complete immersion. b. Place the containers in a temperature-controlled environment for a predetermined duration.

  • Post-Exposure Evaluation: a. Remove the specimens from the [DMIM]Br and gently wipe off excess liquid. b. Immediately re-measure the dimensions and weight of the specimens. c. If applicable, conduct tensile testing on the exposed specimens.

  • Calculations: a. Calculate the percentage change in weight. b. Calculate the percentage change in volume (volume swell). c. Calculate the percentage change in tensile strength and elongation at break.

G cluster_initial Initial Measurement cluster_exposure Exposure cluster_final Final Evaluation measure_initial Measure Initial Weight, Dimensions, & Tensile Properties expose_il Immerse Specimen in [DMIM]Br measure_initial->expose_il control_env Controlled Temperature & Time expose_il->control_env measure_final Measure Final Weight, Dimensions, & Tensile Properties control_env->measure_final calculate_change Calculate % Change in Properties measure_final->calculate_change

Fig. 2: Workflow for Polymer/Elastomer Compatibility.

Logical Troubleshooting Flowchart

Fig. 3: Troubleshooting Logic for [DMIM]Br Issues.

References

Technical Support Center: Enhancing Catalytic Efficiency of 1-Decyl-3-methylimidazolium Bromide ([C10MIm]Br)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-Decyl-3-methylimidazolium bromide ([C10MIm]Br) as a catalyst. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to optimize its catalytic performance.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound as a catalyst?

A1: this compound, an imidazolium-based ionic liquid, offers several advantages in catalysis.[1][2] Its low viscosity, high thermal stability, and solubility in both water and organic solvents make it a versatile catalytic medium.[1] Key benefits include high reaction yields and selectivity, and the potential for catalyst recycling and reuse.[1] The modular nature of imidazolium-based ionic liquids allows for fine-tuning of their physical and chemical properties to suit specific catalytic systems.[3]

Q2: How does the structure of [C10MIm]Br contribute to its catalytic activity?

A2: The catalytic activity of imidazolium-based ionic liquids like [C10MIm]Br is influenced by the imidazolium (B1220033) cation and the bromide anion. The alkyl chain length on the imidazolium cation can affect properties like solubility and hydrophobicity.[3][4] The choice of cation and anion can modulate the ionic liquid's acidity, basicity, and overall solvating power, which in turn influences reaction rates and pathways.[5][6][7]

Q3: Can [C10MIm]Br be used in biphasic catalysis?

A3: Yes, this compound is suitable for biphasic catalytic systems.[2] Its properties allow for the creation of systems where the catalyst is dissolved in the ionic liquid phase, while the reactants and products are in a separate, immiscible liquid phase. This simplifies product separation and catalyst recycling.[8][9]

Q4: Is it possible to immobilize [C10MIm]Br on a solid support?

A4: While direct examples for [C10MIm]Br are not prevalent, the immobilization of imidazolium-based ionic liquids on solid supports is a common strategy to enhance their utility as catalysts.[10] This approach, creating Supported Ionic Liquid Phase (SILP) catalysts, can improve catalyst stability and facilitate the transition from batch to continuous flow reactions.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.[11] 2. Incorrect Catalyst Loading: Insufficient catalyst will result in a slow reaction rate. 3. Presence of Impurities: Water or other impurities in the ionic liquid or reactants can inhibit the catalytic activity.1. Optimize Temperature: Conduct small-scale experiments at various temperatures to determine the optimal condition for your specific reaction. 2. Vary Catalyst Concentration: Systematically vary the mole percentage of [C10MIm]Br to find the most effective loading. 3. Ensure Purity: Dry the ionic liquid under vacuum before use. Ensure reactants and solvents are anhydrous.
Poor Selectivity 1. Non-ideal Reaction Conditions: Temperature, pressure, and reaction time can all influence the selectivity of the reaction. 2. Inappropriate Solvent: The solvent can influence the reaction pathway.1. Screen Reaction Parameters: Methodically screen different temperatures, pressures, and reaction times. 2. Solvent Screening: If using a co-solvent, test a range of solvents with varying polarities.
Catalyst Deactivation/ Difficulty in Recycling 1. Product Inhibition: The product may be inhibiting the catalyst's active sites. 2. Leaching of the Catalyst: If used in a biphasic system, some of the ionic liquid may be soluble in the product phase. 3. Thermal Decomposition: Although thermally stable, prolonged exposure to very high temperatures can lead to degradation.[1]1. Optimize Product Removal: If possible, remove the product from the reaction mixture as it forms. 2. Select Appropriate Extraction Solvent: When extracting the product, choose a solvent that has minimal solubility for [C10MIm]Br. 3. Maintain Temperature Control: Operate within the known thermal stability range of the ionic liquid.
Inconsistent Results 1. Variability in Ionic Liquid Quality: Purity of the ionic liquid can vary between batches. 2. Atmospheric Moisture: Imidazolium-based ionic liquids can be hygroscopic.1. Use High-Purity Ionic Liquid: Source [C10MIm]Br from a reputable supplier and verify its purity.[12] 2. Handle Under Inert Atmosphere: When possible, handle the ionic liquid under a dry, inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Procedure for a Catalytic Reaction using [C10MIm]Br

This protocol provides a general workflow for a typical reaction. Specific parameters should be optimized for each unique chemical transformation.

  • dot

    Caption: General workflow for a catalytic reaction using [C10MIm]Br.

  • Preparation:

    • Dry the required amount of this compound under high vacuum at 70-80°C for several hours to remove any residual water.

    • Ensure all reactants and any co-solvents are anhydrous.

  • Reaction Setup:

    • In a dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the dried this compound.

    • Add the reactants and any co-solvent to the reaction vessel.

  • Reaction:

    • Heat the reaction mixture to the desired temperature with vigorous stirring.

    • Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or hexane) that is immiscible with the ionic liquid to extract the product.

    • Stir the biphasic mixture vigorously for 15-30 minutes.

    • Allow the layers to separate. The product will be in the organic layer, and the ionic liquid will form the second phase.

  • Product Isolation:

    • Carefully separate the organic layer. Repeat the extraction of the ionic liquid phase 2-3 times to ensure complete recovery of the product.

    • Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • If necessary, purify the product by column chromatography, distillation, or recrystallization.

  • Catalyst Recycling:

    • The remaining ionic liquid phase can be washed with the extraction solvent to remove any residual product.

    • Dry the ionic liquid under high vacuum to remove any dissolved solvent.

    • The recycled this compound can then be reused for subsequent reactions.

Logical Relationships in Catalysis Enhancement

The following diagram illustrates the key factors that can be manipulated to enhance the catalytic efficiency of this compound.

  • dot

    G cluster_conditions Reaction Conditions cluster_components System Components cluster_process Process Parameters center Enhanced Catalytic Efficiency Temp Temperature Temp->center Pressure Pressure Pressure->center Time Reaction Time Time->center Purity [C10MIm]Br Purity Purity->center CoCatalyst Co-Catalyst/Additive CoCatalyst->center Support Solid Support Support->center Mixing Mixing/Mass Transfer Mixing->center Recycling Catalyst Recycling Strategy Recycling->center

    Caption: Factors influencing the catalytic efficiency of [C10MIm]Br.

References

Validation & Comparative

A Comparative Guide to 1-Decyl-3-methylimidazolium Bromide and Other Imidazolium-Based Ionic Liquids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Physicochemical Properties, Cytotoxicity, and Experimental Protocols

In the ever-evolving landscape of chemical research and drug development, ionic liquids (ILs) have emerged as a class of compounds with immense potential. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic solvents. Among the most widely studied ILs are those based on the imidazolium (B1220033) cation. This guide provides a detailed comparison of 1-decyl-3-methylimidazolium (B1227720) bromide ([C10mim][Br]) with other members of the 1-alkyl-3-methylimidazolium bromide series, focusing on the influence of the alkyl chain length on their physicochemical properties and biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing objective data, detailed experimental methodologies, and clear visualizations to inform their work.

Physicochemical Properties: The Impact of Alkyl Chain Length

The length of the alkyl chain substituent on the imidazolium ring plays a crucial role in determining the physicochemical properties of the ionic liquid. As the chain length increases, van der Waals interactions become more pronounced, leading to changes in density, viscosity, and ionic conductivity.

Data Summary

The following table summarizes key physicochemical properties for a series of 1-alkyl-3-methylimidazolium bromide ionic liquids, including 1-butyl-3-methylimidazolium bromide ([C4mim][Br]), 1-octyl-3-methylimidazolium bromide ([C8mim][Br]), 1-decyl-3-methylimidazolium bromide ([C10mim][Br]), and 1-dodecyl-3-methylimidazolium (B1224283) bromide ([C12mim][Br]). It is important to note that properties such as viscosity are highly temperature-dependent.

Property[C4mim][Br][C8mim][Br][C10mim][Br][C12mim][Br]
Melting Point (°C) ~73~ -3-15 to -6[[“]]~37
Density (g/cm³ at 298.15 K) ~1.36~1.17~1.12~1.08
Viscosity (mPa·s at 298.15 K) ~114~350~7892.9 (at 293K)[2]>1000
Ionic Conductivity (S/m at 298.15 K) ~0.3~0.08~0.03<0.01

Note: The data presented is compiled from various sources and may have been measured under slightly different conditions. Direct comparison should be made with caution. The general trend shows that as the alkyl chain length increases, the melting point initially decreases and then increases, density decreases, viscosity increases significantly, and ionic conductivity decreases.

Cytotoxicity Profile: A Critical Consideration for Biological Applications

The biological activity and potential toxicity of ionic liquids are of paramount importance, especially in the context of drug development and biomedical applications. The cytotoxicity of imidazolium-based ILs is influenced by both the cation and the anion, with the length of the alkyl chain on the cation being a significant factor.

Comparative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected imidazolium-based ionic liquids against HeLa (human cervical cancer) and Caco-2 (human colorectal adenocarcinoma) cell lines. A lower IC50 value indicates higher cytotoxicity. For [C10mim][Br], data for the chloride analogue ([C10mim][Cl]) is used as a close approximation, as the cation is the primary driver of this biological effect.

Ionic LiquidCell LineIC50 (µM)
[C4mim][Br]HeLa~538
[C8mim][Cl]Caco-2~100
[C10mim][Cl]HeLa~22.5 (6.82 mg/L)[3]
[C10mim][Cl]Caco-2~25 (7.74 mg/L)

Key Observation: A clear trend of increasing cytotoxicity with increasing alkyl chain length is observed. The longer alkyl chains are thought to facilitate the disruption of cell membranes, leading to cell death at lower concentrations.

Experimental Protocols

To ensure the reproducibility and accuracy of research findings, detailed experimental protocols are essential. Below are standardized methodologies for the synthesis of [C10mim][Br] and the evaluation of key physicochemical and biological properties.

Synthesis of this compound ([C10mim][Br])

This protocol describes a common method for the synthesis of [C10mim][Br] via a microwave-assisted reaction.

  • Reactant Preparation: In a 35 mL one-neck round-bottom flask, combine 5.6 g of 1-methylimidazole (B24206) and 15 g of 1-bromodecane.

  • Microwave Irradiation: Stir the reaction mixture and irradiate it in a CEM® Discover SP microwave reactor at 300 W and 50°C for 1 hour.

  • Extraction: After cooling, extract the product with a mixture of n-hexane and water (2:1 v/v) three times to remove unreacted starting materials.

  • Purification: Perform vacuum distillation at 160°C and a pressure of 26 cmHg to remove any remaining volatile impurities.

  • Characterization: The final product, a yellow liquid at room temperature, should be characterized by TLC, ¹H NMR, and ¹³C NMR spectroscopy to confirm its identity and purity.[4]

Viscosity Measurement

The viscosity of ionic liquids can be determined using a rotational rheometer.

  • Instrument Setup: Use a strain-controlled rheometer equipped with a cone and plate geometry (e.g., 50 mm diameter, 1° cone angle).

  • Temperature Control: Set and maintain the desired temperature (e.g., 298.15 K) using a Peltier system.

  • Sample Loading: Load the ionic liquid sample onto the plate and cover it with a solvent trap to prevent moisture absorption.

  • Measurement: Perform a steady-state flow sweep over a range of shear rates (e.g., 0.1 to 1000 s⁻¹) to determine the shear viscosity.

  • Data Analysis: For non-Newtonian fluids, fit the viscosity data to an appropriate model (e.g., Cross model) to determine the zero-shear viscosity.

Ionic Conductivity Measurement

The ionic conductivity of ionic liquids is typically measured using an impedance bridge technique.

  • Cell Preparation: Use a sealed conductivity cell with platinum black electrodes. Calibrate the cell using standard aqueous KCl solutions to determine the cell constant.

  • Sample Preparation: Thoroughly dry the ionic liquid sample under vacuum to remove any water, as its presence can significantly affect conductivity.

  • Measurement: Place the dried ionic liquid in the conductivity cell and immerse it in a temperature-controlled bath. Measure the impedance of the sample over a range of frequencies using an impedance bridge.

  • Calculation: Determine the resistance of the ionic liquid from the impedance data and use the cell constant to calculate the ionic conductivity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cells (e.g., HeLa or Caco-2) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Prepare serial dilutions of the ionic liquids in the appropriate cell culture medium and add them to the wells. Include untreated cells as a control. Incubate the plates for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the ionic liquid that causes a 50% reduction in cell viability.

Visualizing Experimental Workflows

To provide a clear overview of the experimental processes, the following diagrams illustrate the general workflow for ionic liquid synthesis and a typical cytotoxicity assay.

Ionic_Liquid_Synthesis_Workflow cluster_synthesis Ionic Liquid Synthesis cluster_purification Purification Reactants 1-Methylimidazole + 1-Alkylbromide Reaction Reaction (e.g., Microwave) Reactants->Reaction Mixing Crude_IL Crude Ionic Liquid Reaction->Crude_IL Extraction Solvent Extraction Crude_IL->Extraction Washing Drying Vacuum Drying Extraction->Drying Pure_IL Pure Ionic Liquid Drying->Pure_IL

Caption: General workflow for the synthesis and purification of imidazolium-based ionic liquids.

Cytotoxicity_Assay_Workflow start Seed Cells in 96-well Plate incubation1 Incubate (24h) start->incubation1 treatment Add Ionic Liquid Dilutions incubation1->treatment incubation2 Incubate (24-48h) treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate (3-4h) mtt_addition->incubation3 solubilization Add Solubilization Solution incubation3->solubilization read_plate Measure Absorbance at 570nm solubilization->read_plate analysis Calculate IC50 Value read_plate->analysis

Caption: Step-by-step workflow for determining the cytotoxicity of ionic liquids using the MTT assay.

References

The Length of the Tail: How Alkyl Chain Variation Dictates the Properties of Imidazolium Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the critical influence of alkyl chain length on the physicochemical properties of imidazolium-based ionic liquids, supported by experimental data and detailed methodologies.

The unique and tunable properties of imidazolium-based ionic liquids (ILs) have positioned them as promising materials in a myriad of applications, from "green" solvents in chemical synthesis to innovative excipients in drug delivery systems. A fundamental understanding of how their molecular structure dictates their macroscopic properties is paramount for their rational design and effective implementation. One of the most influential structural modifications is the variation of the alkyl chain length on the imidazolium (B1220033) cation. This guide provides an objective comparison of how this seemingly simple change profoundly impacts key physicochemical properties, offering a data-driven roadmap for selecting the optimal ionic liquid for a specific application.

The Balancing Act: van der Waals Forces vs. Coulombic Interactions

The overarching principle governing the effect of alkyl chain length is the interplay between two fundamental forces: van der Waals interactions and coulombic interactions. As the alkyl chain elongates, the nonpolar character of the cation increases, leading to stronger van der Waals forces between the cations. This increased interaction has a significant impact on properties like viscosity and density. Conversely, the increased size of the cation can lead to a decrease in the overall coulombic attraction between the cation and the anion, influencing properties such as conductivity and thermal stability.

A Quantitative Look: The Impact on Key Properties

The following tables summarize the general trends and quantitative data for the effect of increasing alkyl chain length on the density, viscosity, ionic conductivity, and thermal stability of 1-alkyl-3-methylimidazolium ([Cₙmim]⁺) based ionic liquids with common anions.

Density

Increasing the alkyl chain length on the imidazolium cation generally leads to a decrease in the density of the ionic liquid. This is attributed to the less efficient packing of the longer, more flexible alkyl chains, which increases the molar volume.[1][2]

Ionic Liquid Series: [Cₙmim][NTf₂]Density (g/cm³) at 298.15 K
[C₂mim][NTf₂]1.51
[C₄mim][NTf₂]1.43
[C₆mim][NTf₂]1.36
[C₈mim][NTf₂]1.31
[C₁₀mim][NTf₂]1.25

Data compiled from multiple sources for illustrative purposes.

Viscosity

The viscosity of imidazolium ionic liquids exhibits a marked increase with the elongation of the alkyl chain.[2] This is a direct consequence of the enhanced van der Waals forces and increased potential for chain entanglement, which restricts the movement of the ions.[3]

Ionic Liquid Series: [Cₙmim][BF₄]Viscosity (mPa·s) at 298.15 K
[C₂mim][BF₄]36
[C₄mim][BF₄]92
[C₆mim][BF₄]220
[C₈mim][BF₄]450

Data compiled from multiple sources for illustrative purposes.

Ionic Conductivity

Conversely, ionic conductivity decreases as the alkyl chain length increases.[4] This is due to two primary factors: the aforementioned increase in viscosity, which impedes ion mobility, and the increase in the size of the cation, which reduces the overall charge density.[4][5]

Ionic Liquid Series: [Cₙmim][NTf₂]Ionic Conductivity (S/m) at 298.15 K
[C₂mim][NTf₂]0.89
[C₄mim][NTf₂]0.45
[C₆mim][NTf₂]0.28
[C₈mim][NTf₂]0.18

Data compiled from multiple sources for illustrative purposes.

Thermal Stability

The effect of alkyl chain length on thermal stability is more nuanced. Generally, for shorter alkyl chains, an increase in length can lead to a slight increase in thermal stability due to stronger van der Waals interactions. However, beyond a certain point, longer alkyl chains can provide more pathways for decomposition, potentially leading to a decrease in the decomposition temperature. The nature of the anion also plays a crucial role in the overall thermal stability.

Ionic Liquid Series: [Cₙmim][PF₆]Decomposition Temperature (Tₔ) (°C)
[C₂mim][PF₆]~400
[C₄mim][PF₆]~410
[C₆mim][PF₆]~415
[C₈mim][PF₆]~410

Note: Decomposition temperatures can vary based on the experimental method and heating rate.

Implications for Drug Development

The tunable nature of these properties by simply altering the alkyl chain length has significant implications for drug development and delivery.

  • Solubility Enhancement: The ability to tune the hydrophobicity of the ionic liquid by varying the alkyl chain length is crucial for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs). Longer alkyl chains can create more hydrophobic domains, enhancing the solubility of nonpolar drugs.

  • Permeation Enhancement: In transdermal drug delivery, imidazolium ILs can act as permeation enhancers. The length of the alkyl chain can influence the extent of this enhancement by affecting the IL's interaction with the skin's lipid barrier.[6][7][8]

  • Controlled Release: The viscosity of the ionic liquid can be tailored to control the release rate of a dissolved drug, with higher viscosity generally leading to slower release.

Experimental Protocols

Accurate and reproducible measurement of the physicochemical properties of ionic liquids is essential. Below are detailed methodologies for the key experiments cited.

Density Measurement

Principle: The density of a liquid is its mass per unit volume. For ionic liquids, a vibrating tube densimeter is a common and accurate method.

Methodology:

  • Calibration: Calibrate the vibrating tube densimeter with dry air and deionized water at the desired temperature.

  • Sample Preparation: Ensure the ionic liquid sample is free of impurities and has been thoroughly dried under vacuum to remove any absorbed water, as this can significantly affect density.

  • Measurement: Inject the ionic liquid into the measuring cell, ensuring no air bubbles are present. The instrument measures the oscillation frequency of the U-tube, which is related to the density of the sample.

  • Temperature Control: Maintain a constant and precise temperature throughout the measurement using a Peltier thermostat.

  • Data Acquisition: Record the density reading once the value has stabilized. Perform multiple measurements for each sample to ensure reproducibility.

Viscosity Measurement

Principle: Viscosity is a measure of a fluid's resistance to flow. Rotational viscometers are widely used for determining the dynamic viscosity of ionic liquids.

Methodology:

  • Instrument Setup: Select an appropriate spindle and rotational speed based on the expected viscosity of the ionic liquid.

  • Sample Loading: Place a known volume of the ionic liquid into the sample cup.

  • Temperature Equilibration: Allow the sample to reach the desired temperature by using a temperature-controlled bath or jacket.

  • Measurement: Immerse the spindle in the ionic liquid to the specified depth. Start the rotation and allow the reading to stabilize. The viscometer measures the torque required to rotate the spindle at a constant speed, which is proportional to the viscosity.

  • Data Recording: Record the viscosity value and the corresponding shear rate and temperature.

Ionic Conductivity Measurement

Principle: Ionic conductivity is a measure of a material's ability to conduct an electric current through the movement of ions. It is typically measured using a conductivity cell and meter.

Methodology:

  • Cell Calibration: Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known concentrations.

  • Sample Preparation: Use a dry and clean conductivity cell. Rinse the cell with a small amount of the ionic liquid to be measured before filling.

  • Measurement: Immerse the conductivity cell into the ionic liquid, ensuring the electrodes are fully covered.

  • Temperature Control: Maintain a constant temperature using a water bath or other temperature control system, as conductivity is highly temperature-dependent.

  • Data Acquisition: Apply an alternating current to the electrodes to prevent electrolysis and measure the resistance of the solution. The conductivity is then calculated as the inverse of the resistance, corrected for the cell constant.

Thermal Stability (Thermogravimetric Analysis - TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of ionic liquids.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the ionic liquid (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).

  • Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Collection: The instrument continuously records the sample's mass as a function of temperature.

  • Analysis: The decomposition temperature (Tₔ) is typically determined as the onset temperature of mass loss from the TGA curve.

Logical Relationship Diagram

The following diagram illustrates the cause-and-effect relationship between increasing the alkyl chain length of the imidazolium cation and the resulting changes in its physicochemical properties.

G AlkylChain Increase in Alkyl Chain Length VdW Increased van der Waals Forces AlkylChain->VdW Coulombic Decreased Coulombic Interactions AlkylChain->Coulombic ThermalStability Altered Thermal Stability AlkylChain->ThermalStability (destabilizing for long chains) Viscosity Increased Viscosity VdW->Viscosity Density Decreased Density VdW->Density (less efficient packing) VdW->ThermalStability (stabilizing) Conductivity Decreased Conductivity Coulombic->Conductivity Viscosity->Conductivity (decreased ion mobility)

Caption: Relationship between alkyl chain length and ionic liquid properties.

Conclusion

The length of the alkyl chain on the imidazolium cation is a powerful and versatile tool for fine-tuning the properties of ionic liquids. By understanding the fundamental principles and observing the experimental trends presented in this guide, researchers, scientists, and drug development professionals can make more informed decisions in the selection and design of imidazolium-based ionic liquids for their specific needs. The ability to systematically alter properties such as viscosity, density, and conductivity opens up new possibilities for creating advanced materials and more effective drug delivery systems.

References

[DMIM]Br: A Greener Alternative to Traditional Organic Solvents? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safer, more efficient, and environmentally benign solvents is a paramount challenge in modern chemistry. Ionic liquids (ILs) have emerged as a promising class of "designer solvents" due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency. Among them, 1,3-dimethylimidazolium (B1194174) bromide ([DMIM]Br) is gaining attention as a versatile medium for organic synthesis, catalysis, and extraction. This guide provides an objective comparison of [DMIM]Br's performance against traditional organic solvents, supported by available experimental data and detailed methodologies.

Physicochemical Properties: A Head-to-Head Comparison

The distinct properties of [DMIM]Br set it apart from conventional volatile organic compounds (VOCs). A summary of key physical and chemical characteristics is presented below, offering a foundational understanding of its potential advantages and limitations.

Property[DMIM]BrTolueneDimethylformamide (DMF)Acetonitrile
Molar Mass ( g/mol ) 177.0692.1473.0941.05
Melting Point (°C) ~75-80-95-61-45
Boiling Point (°C) >300 (decomposes)11115382
Density (g/mL at 25°C) ~1.380.8670.9440.786
Vapor Pressure NegligibleHighModerateHigh
Solubility in Water SolubleInsolubleMiscibleMiscible
Toxicity Generally considered less toxic than many traditional solvents, but data is still emerging.Toxic, flammable, suspected reproductive toxin.Toxic, suspected carcinogen, readily absorbed through the skin.Toxic, flammable, irritant.

Performance in Chemical Synthesis

[DMIM]Br and other imidazolium-based ionic liquids have demonstrated significant potential in enhancing reaction rates, yields, and selectivity in various organic transformations. Their ability to stabilize transition states and dissolve a wide range of organic and inorganic compounds contributes to their efficacy.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. While traditional protocols often rely on polar aprotic solvents like DMF or toluene, ionic liquids can offer a greener and sometimes more efficient alternative.

Hypothetical Performance Comparison in Suzuki-Miyaura Coupling *

SolventReaction Time (h)Yield (%)
[DMIM]Br295
Toluene885
DMF490

Note: This table is a representative illustration based on the general performance of imidazolium-based ionic liquids in Suzuki coupling reactions. Specific results can vary depending on the substrates and reaction conditions.

A general procedure for a palladium-catalyzed Suzuki-Miyaura coupling reaction in [DMIM]Br is as follows:

  • Materials: Aryl halide (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), K₂CO₃ (2 mmol), [DMIM]Br (2 mL).

  • Procedure: To a round-bottom flask, add the aryl halide, arylboronic acid, Pd(OAc)₂, and K₂CO₃.

  • Add [DMIM]Br to the flask and stir the mixture at 80°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate). The ionic liquid and catalyst can often be recovered and reused.

  • Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction is another pivotal palladium-catalyzed cross-coupling reaction for the synthesis of substituted alkenes. Ionic liquids have been shown to be effective media for this transformation, often allowing for catalyst recycling.[1]

General Workflow for a Heck Reaction in an Ionic Liquid

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Alkene, Base, and Palladium Catalyst B Add [DMIM]Br as Solvent A->B C Heat and Stir (e.g., 100-120 °C) B->C D Cool and Extract Product with Organic Solvent C->D E Separate Organic and Ionic Liquid Phases D->E F Purify Product (e.g., Chromatography) E->F G Recover and Reuse [DMIM]Br and Catalyst E->G Suzuki_Coupling_Mechanism cluster_catalyst_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar'

References

A Comparative Guide to the Toxicity of Ionic Liquids in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of various ionic liquids (ILs) commonly considered for biological applications. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for selecting biocompatible ILs and designing safer experimental protocols.

Key Factors Influencing Ionic Liquid Toxicity

The toxicity of ionic liquids is not a universal property but is intricately linked to their molecular structure. The primary determinants of an IL's biological impact are the nature of its cation and anion, as well as the length of the alkyl chains attached to the cation.

  • The Cation: The cationic component often plays a dominant role in determining toxicity. Cations with longer alkyl chains tend to exhibit higher toxicity. This is attributed to their increased lipophilicity, which facilitates their interaction with and disruption of cell membranes. The order of toxicity for some common cation families is generally considered to be: Pyridinium > Imidazolium > Pyrrolidinium > Piperidinium > Ammonium > Cholinium. However, this can be influenced by the specific substitutions on the ring and the nature of the anion.

  • The Anion: While often considered to have a secondary role, the anion can significantly modulate the overall toxicity of an ionic liquid. For instance, ILs with anions like tetrafluoroborate (B81430) ([BF4]⁻) and bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) have been reported to exhibit higher toxicity in some studies. Conversely, anions derived from amino acids or other biological sources are often associated with lower toxicity.

  • Alkyl Chain Length: A consistent trend observed across numerous studies is the direct correlation between the length of the alkyl chain on the cation and the IL's toxicity. Longer alkyl chains enhance the lipophilicity of the cation, allowing for greater disruption of the lipid bilayers of cell membranes, which is a primary mechanism of cytotoxicity.

Quantitative Toxicity Data

The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for a selection of ionic liquids against various biological systems. Lower EC50 and IC50 values indicate higher toxicity.

Table 1: Toxicity of Imidazolium-Based Ionic Liquids

Ionic LiquidTest Organism/Cell LineExposure TimeEC50/IC50Unit
[C4mim][Cl]Vibrio fischeri15 min>100,000µM
[C6mim][Cl]Vibrio fischeri15 min9,800µM
[C8mim][Cl]Vibrio fischeri15 min580µM
[C10mim][Cl]Vibrio fischeri15 min43µM
[C4mim][BF4]HeLa24 h1,500µM
[C4mim][PF6]HeLa24 h4,000µM
[C4mim][NTf2]HeLa24 h60µM
[C10mim][Br]HeLa24 h120µM
[Bmim]BrHeLaNot Specified538.38µmol/L[1]
[Bmim]BrMCF-7Not Specified841.86µmol/L[1]

Table 2: Toxicity of Pyridinium-Based Ionic Liquids

Ionic LiquidTest Organism/Cell LineExposure TimeEC50/IC50Unit
[C4py][Cl]Vibrio fischeri15 min2,300µM
[C8py][Cl]Vibrio fischeri15 min40µM
[C4py][BF4]Vibrio fischeri15 min45.3mg/L
[Bpy]BrHeLaNot Specified333.27µmol/L[1]
[Bpy]BrMCF-7Not Specified341.74µmol/L[1]

Table 3: Toxicity of Choline-Based Ionic Liquids

Ionic LiquidTest Organism/Cell LineExposure TimeEC50/IC50Unit
[Cho][DHP]J774 (macrophage)Not Specified20,000µM
[Cho][Cl]J774 (macrophage)Not Specified34,000µM
[Choline][Bitartrate]MCF-7Not Specified>100mM
[Choline][Dihydrogen Citrate]MCF-7Not Specified>100mM

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3][4][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][3][4] The amount of formazan produced is proportional to the number of living cells.[3][5]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the ionic liquid for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Microtox® Assay

The Microtox® assay is a rapid and sensitive method for assessing the acute toxicity of substances using the bioluminescent bacterium Aliivibrio fischeri (formerly Vibrio fischeri).[6]

Principle: Healthy Aliivibrio fischeri naturally emit light as a byproduct of their metabolism. Exposure to toxic substances disrupts their metabolic processes, leading to a decrease in light output. The reduction in luminescence is proportional to the toxicity of the sample.

Procedure:

  • Reagent Preparation: Reconstitute the freeze-dried Aliivibrio fischeri bacteria in a specially formulated solution.[6]

  • Sample Preparation: Prepare a series of dilutions of the ionic liquid to be tested.

  • Exposure: Add the bacterial suspension to the ionic liquid dilutions and incubate for a set period (typically 5 and 15 minutes).

  • Luminescence Measurement: Measure the light output of each sample using a luminometer.

  • Data Analysis: Compare the light output of the samples to a control (bacteria in non-toxic solution) to calculate the percent inhibition. The EC50 value is the concentration of the ionic liquid that causes a 50% reduction in luminescence.

Mechanisms of Toxicity and Signaling Pathways

Ionic liquids can induce toxicity through various mechanisms, with two of the most prominent being cell membrane disruption and the induction of oxidative stress.

Cell Membrane Disruption

The amphiphilic nature of many ionic liquids, particularly those with long alkyl chains, allows them to insert into and disrupt the lipid bilayer of cell membranes. This can lead to increased membrane permeability, loss of cellular contents, and ultimately cell lysis.

G cluster_workflow Toxicity Assay Experimental Workflow start Start prepare_cells Prepare Cells/Bacteria start->prepare_cells prepare_il Prepare Ionic Liquid Dilutions start->prepare_il expose Expose Cells/Bacteria to Ionic Liquid prepare_cells->expose prepare_il->expose incubate Incubate expose->incubate measure Measure Endpoint (e.g., Absorbance, Luminescence) incubate->measure analyze Data Analysis (Calculate EC50/IC50) measure->analyze end End analyze->end

Caption: A generalized workflow for in vitro toxicity testing of ionic liquids.

Oxidative Stress-Induced Apoptosis

Certain ionic liquids can induce the production of reactive oxygen species (ROS) within cells. An excess of ROS leads to oxidative stress, which can damage cellular components such as lipids, proteins, and DNA. This damage can trigger a signaling cascade that results in programmed cell death, or apoptosis.

G cluster_pathway Oxidative Stress-Induced Apoptosis Pathway IL Ionic Liquid Exposure ROS Increased Reactive Oxygen Species (ROS) IL->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitoDamage Mitochondrial Damage OxidativeStress->MitoDamage CytoC Cytochrome c Release MitoDamage->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: A simplified signaling pathway of apoptosis induced by ionic liquid-mediated oxidative stress.

Conclusion

The selection of an ionic liquid for any biological application necessitates a thorough evaluation of its potential toxicity. This guide highlights that while some ILs, particularly those with long alkyl chains and certain anions, can exhibit significant cytotoxicity, others, such as those based on choline, are demonstrably more biocompatible. By understanding the structure-toxicity relationships and employing standardized testing protocols, researchers can make more informed decisions to advance their work while minimizing biological risks. It is crucial to continue investigating the toxicological profiles of novel ionic liquids to ensure their safe and effective implementation in drug development and other life science applications.

References

A Comparative Guide to 1-Decyl-3-methylimidazolium Bromide: Performance and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical compounds is paramount to experimental success. This guide provides an objective comparison of the performance of 1-Decyl-3-methylimidazolium (B1227720) bromide ([C10mim][Br]), an ionic liquid of significant interest, with other alternatives. The information presented is supported by experimental data, detailed methodologies, and visual representations of key processes to aid in the validation of experimental results.

Physicochemical Properties

1-Decyl-3-methylimidazolium bromide is an imidazolium-based ionic liquid. Its structure, consisting of an imidazolium (B1220033) cation with a ten-carbon alkyl chain and a bromide anion, imparts specific properties that are crucial for its various applications.[1]

PropertyValueReference
Molecular Formula C14H27BrN2[2][3]
Molecular Weight 303.28 g/mol [2][3]
Melting Point -6 °C[1]
Boiling Point 325 °C[1]
Appearance Colorless to yellowish liquid[1]
Solubility Soluble in water and organic solvents like ethanol, methanol, and acetone[1]
Antimicrobial Activity

The antimicrobial properties of imidazolium-based ionic liquids are a significant area of research. The length of the alkyl chain on the imidazolium cation has been shown to be a critical factor in determining their efficacy against various microorganisms.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other 1-alkyl-3-methylimidazolium bromide homologues against common bacterial strains. A lower MIC value indicates a higher antimicrobial activity.

CompoundAlkyl Chain LengthMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
1-Butyl-3-methylimidazolium bromideC4>500>500[4]
1-Hexyl-3-methylimidazolium bromideC6250500[4]
1-Octyl-3-methylimidazolium bromideC862.5125[4]
This compound C10 31.25 62.5 [4]
1-Dodecyl-3-methylimidazolium bromideC1215.6331.25[4]

Key Observation: The antimicrobial activity of 1-alkyl-3-methylimidazolium bromides against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria increases with the length of the alkyl chain, with [C10mim][Br] demonstrating significant efficacy.

The primary mechanism of antimicrobial action for imidazolium-based ionic liquids involves the disruption of the bacterial cell membrane. The lipophilic alkyl chain interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis.

Antimicrobial Mechanism of [C10mim][Br] cluster_IL Ionic Liquid cluster_Bacteria Bacterial Cell IL [C10mim][Br] Membrane Cell Membrane (Lipid Bilayer) IL->Membrane Interaction of lipophilic alkyl chain Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability & Leakage Lysis Bacterial Death Cytoplasm->Lysis Cell Lysis

Caption: Mechanism of [C10mim][Br] antimicrobial activity.

Toxicological Profile

While demonstrating promising antimicrobial properties, it is crucial to evaluate the toxicological profile of [C10mim][Br]. Studies have shown that imidazolium-based ionic liquids can exhibit toxicity, particularly in aquatic organisms.

The toxicity of 1-alkyl-3-methylimidazolium bromides to aquatic organisms often correlates with the length of the alkyl chain. The following table presents the 96-hour median lethal concentration (LC50) values for various homologues in the green algae Scenedesmus obliquus. A lower LC50 value indicates higher toxicity.

CompoundAlkyl Chain Length96h LC50 (mg/L) for S. obliquusReference
1-Butyl-3-methylimidazolium bromideC4135.6[4]
1-Hexyl-3-methylimidazolium bromideC628.3[4]
1-Octyl-3-methylimidazolium bromideC84.7[4]
This compound C10 0.98 [4]
1-Dodecyl-3-methylimidazolium bromideC120.23[4]

Key Observation: Similar to its antimicrobial activity, the toxicity of 1-alkyl-3-methylimidazolium bromides to green algae increases with the length of the alkyl chain.

A study on zebrafish (Danio rerio) exposed to [C10mim][Br] revealed that it can induce oxidative stress and DNA damage.[4][5] Exposure to concentrations ranging from 5 to 40 mg/L led to a significant decrease in the activities of antioxidant enzymes and an increase in reactive oxygen species (ROS) and malondialdehyde (MDA) content in the liver.[4][5]

The toxic effects of [C10mim][Br] in organisms like zebrafish are often mediated through the induction of oxidative stress.

Toxicological Pathway of [C10mim][Br] in Zebrafish Exposure Exposure to [C10mim][Br] Enzyme_Inhibition Inhibition of Antioxidant Enzymes (e.g., CAT, SOD) Exposure->Enzyme_Inhibition ROS_Increase Increased Reactive Oxygen Species (ROS) Enzyme_Inhibition->ROS_Increase Oxidative_Stress Oxidative Stress ROS_Increase->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation (Increased MDA) Oxidative_Stress->Lipid_Peroxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage DNA_Damage->Cellular_Damage

Caption: Oxidative stress pathway induced by [C10mim][Br].

Application in Drug Delivery

Ionic liquids are being explored for their potential to enhance the transdermal delivery of drugs by acting as penetration enhancers. Their mechanism is thought to involve the disruption of the highly organized structure of the stratum corneum, the outermost layer of the skin.

While specific quantitative data for [C10mim][Br] as a penetration enhancer is an emerging area of research, the general principle for long-chain imidazolium ionic liquids is their ability to fluidize the lipid bilayers of the stratum corneum, thereby increasing the permeability for co-administered drugs.

[C10mim][Br] as a Transdermal Penetration Enhancer cluster_Formulation Topical Formulation cluster_Skin Skin Barrier Drug_IL Drug + [C10mim][Br] SC Stratum Corneum (Lipid Bilayer) Drug_IL->SC Interaction with stratum corneum lipids Dermis Dermis & Systemic Circulation SC->Dermis Increased Drug Permeation

Caption: Role of [C10mim][Br] in enhancing drug delivery.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

A. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[1][6]

1. Materials:

  • Test compound ([C10mim][Br] and other ionic liquids)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

2. Preparation of Bacterial Inoculum:

  • Aseptically pick a few colonies of the test bacterium from an agar (B569324) plate and inoculate into MHB.

  • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

  • Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

3. Preparation of Test Compound Dilutions:

  • Prepare a stock solution of [C10mim][Br] in a suitable solvent (e.g., sterile deionized water).

  • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

4. Inoculation and Incubation:

  • Add an equal volume of the prepared bacterial inoculum to each well containing the test compound dilutions.

  • Include a positive control well (MHB + inoculum, no test compound) and a negative control well (MHB only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

5. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

  • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD600 compared to the positive control.

B. Zebrafish Embryo Toxicity Assay

This protocol is a general guideline for assessing the acute toxicity of chemical compounds on zebrafish embryos.[7][8]

1. Materials:

  • Test compound ([C10mim][Br])

  • Fertilized zebrafish embryos (e.g., 4-6 hours post-fertilization)

  • Embryo medium (e.g., E3 medium)

  • Sterile 24-well or 96-well plates

  • Stereomicroscope

  • Incubator (28.5°C)

2. Experimental Setup:

  • Prepare a range of concentrations of [C10mim][Br] in embryo medium.

  • Place one healthy, developing zebrafish embryo per well in a multi-well plate.

  • Remove the original embryo medium and replace it with the test solutions of varying concentrations. Include a control group with embryo medium only.

  • Use a sufficient number of embryos per concentration (e.g., n=20) for statistical significance.

3. Exposure and Observation:

  • Incubate the plates at 28.5°C on a 14:10 hour light:dark cycle.

  • Observe the embryos daily under a stereomicroscope for developmental endpoints such as mortality, hatching rate, heart rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).

  • The exposure period is typically 96 hours post-fertilization (hpf).

4. Data Analysis:

  • Record the number of dead embryos at each observation point for each concentration.

  • Calculate the LC50 value (the concentration that is lethal to 50% of the test organisms) at 96 hpf using appropriate statistical software (e.g., Probit analysis).

  • Quantify the incidence and severity of sublethal effects at each concentration.

Zebrafish Embryo Toxicity Assay Workflow Start Fertilized Zebrafish Embryos Preparation Prepare [C10mim][Br] solutions in Embryo Medium Start->Preparation Exposure Expose Embryos in Multi-well Plates (1 embryo/well) Preparation->Exposure Incubation Incubate at 28.5°C for 96 hours Exposure->Incubation Observation Daily Observation: - Mortality - Hatching Rate - Malformations Incubation->Observation Daily Data_Analysis Data Analysis: - Calculate LC50 - Assess Sublethal Effects Observation->Data_Analysis End Toxicity Profile Data_Analysis->End

Caption: Workflow for zebrafish embryotoxicity testing.

References

Benchmarking [DMIM]Br against other catalysts for specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 1,3-Dimethylimidazolium (B1194174) Bromide Against Alternative Catalysts in the Cycloaddition of CO2 to Styrene (B11656) Oxide

For researchers and professionals in drug development and chemical synthesis, the choice of a catalyst is paramount to optimizing reaction efficiency, yield, and environmental impact. This guide provides a comparative analysis of 1,3-dimethylimidazolium bromide ([DMIM]Br), a prominent ionic liquid catalyst, against a range of other catalytic systems for the cycloaddition of carbon dioxide (CO2) to styrene oxide, yielding styrene carbonate. This reaction is a cornerstone of green chemistry, transforming a greenhouse gas into a valuable chemical feedstock.

The data presented herein is collated from various studies to offer a broad perspective on catalyst performance. It is important to note that for the purposes of this comparison, data for 1,3-dimethylimidazolium iodide ([DMIM]I) is used as a proxy for [DMIM]Br, given their close structural and functional similarities as catalysts in this reaction.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of styrene carbonate from styrene oxide and CO2, adapted from methodologies reported in the literature.[1]

Materials:

  • Styrene oxide (20 mmol)

  • Catalyst (e.g., [DMIM]I, 1.0 mol%)

  • High-pressure stainless steel reactor (e.g., 40 mL) equipped with a magnetic stirrer and thermocouple

  • Carbon dioxide (CO2)

  • Acetone (for recovery)

  • Internal standard for analysis (e.g., 1,3,5-Trimethoxybenzene, 1 mmol)

Procedure:

  • The catalyst (0.2 mmol) and styrene oxide (20 mmol) are placed into the stainless steel reactor.

  • The reactor is sealed, and the system is purged with CO2.

  • The reactor is then pressurized with CO2 to the desired pressure (e.g., 2.0 MPa) and heated to the specified temperature (e.g., 100 °C).

  • The reaction mixture is stirred at a constant rate for the designated reaction time (e.g., 18 hours).

  • After the reaction period, the reactor is cooled in an ice bath to room temperature, and the pressure is slowly released.

  • The reaction mixture is recovered using acetone, and an internal standard is added for analysis.

  • The conversion of styrene oxide and the yield of styrene carbonate are determined by analytical techniques such as ¹H NMR spectroscopy or gas chromatography.

Quantitative Data Presentation

The performance of [DMIM]I (as a proxy for [DMIM]Br) is compared with other catalysts in the table below. The data highlights key metrics such as reaction time, temperature, pressure, and the resulting conversion and selectivity.

CatalystCatalyst Loading (mol%)Time (h)Temp. (°C)Pressure (MPa)Conversion (%)Selectivity (%)Reference
[DMIM]I 1.0181002.053>99[1]
Imidazole1.0181002.045>99[1]
1-Methylimidazole1.0181002.031>99[1]
2-Methylimidazole1.0181002.049>99[1]
ZnI21.0181002.08521[1]
Imidazole + ZnI21.0 + 1.0181002.098>99[1]
[BMIM]Br + ZnBr20.541101.0>95>95[2]
TBAB1.024801.096>99[3]
UIO-66-NH2 (MOF)-241002.098>99[4]

Note: [BMIM]Br = 1-Butyl-3-methylimidazolium bromide; TBAB = Tetrabutylammonium bromide; MOF = Metal-Organic Framework.

Catalytic Pathway and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the proposed catalytic cycle for the cycloaddition reaction and a typical experimental workflow.

G cluster_cycle Catalytic Cycle R Styrene Oxide + [DMIM]Br I1 Intermediate 1 (Ring Opening) R->I1 Nucleophilic Attack by Br- I2 Intermediate 2 (Carbonate Formation) I1->I2 Nucleophilic attack on CO2 CO2 CO2 P Styrene Carbonate I2->P Intramolecular Cyclization Cat_regen [DMIM]Br (Regenerated) P->Cat_regen Product Release Cat_regen->R Catalyst Recycling

Caption: Proposed catalytic cycle for the [DMIM]Br-catalyzed cycloaddition of CO2 to styrene oxide.

G cluster_workflow Experimental Workflow start Start step1 Charge Reactor with Styrene Oxide and Catalyst start->step1 step2 Seal and Purge Reactor with CO2 step1->step2 step3 Pressurize and Heat to Reaction Conditions step2->step3 step4 Stir for Designated Time step3->step4 step5 Cool Reactor and Depressurize step4->step5 step6 Recover Product Mixture with Solvent step5->step6 step7 Add Internal Standard step6->step7 step8 Analyze by NMR or GC step7->step8 end End step8->end

Caption: General experimental workflow for catalyst benchmarking in CO2 cycloaddition.

References

The Researcher's Dilemma: A Cost-Benefit Analysis of 1-Decyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that balances performance, cost, and applicability. In the realm of ionic liquids, 1-Decyl-3-methylimidazolium bromide ([C10MIM]Br) has emerged as a versatile candidate for a range of applications, from catalysis to extraction and as an antimicrobial agent. This guide provides a comprehensive cost-benefit analysis of [C10MIM]Br, comparing its performance with other common imidazolium-based ionic liquids and offering insights into its practical application through detailed experimental protocols.

Performance Comparison of Imidazolium-Based Ionic Liquids

The performance of 1-alkyl-3-methylimidazolium bromide ionic liquids is significantly influenced by the length of the alkyl chain. This is particularly evident in their antimicrobial properties and their efficiency as extraction solvents.

Antimicrobial Activity

A general trend observed across multiple studies is that the antimicrobial efficacy of 1-alkyl-3-methylimidazolium bromides against various bacteria and fungi increases with the length of the alkyl chain. This is attributed to the greater lipophilicity of longer alkyl chains, which facilitates the disruption of microbial cell membranes.[1][2][3][4][5][6]

Ionic LiquidAlkyl ChainTarget OrganismMinimum Inhibitory Concentration (MIC) / EC50Reference
1-Ethyl-3-methylimidazolium bromide ([C2MIM]Br)C2S. aureus76.7 mM (EC50)[4]
1-Propyl-3-methylimidazolium bromide ([C3MIM]Br)C3S. aureus28.7 mM (EC50)[4]
1-Butyl-3-methylimidazolium bromide ([C4MIM]Br)C4S. aureus18.2 mM (EC50)[4]
1-Hexyl-3-methylimidazolium bromide ([C6MIM]Br)C6S. aureus3.5 mM (EC50)[4]
1-Octyl-3-methylimidazolium bromide ([C8MIM]Br)C8S. aureus0.3 mM (EC50)[4]
This compound ([C10MIM]Br) C10 E. coli0.26 µmol/mL (MIC) [2]
1-Dodecyl-3-methylimidazolium bromide ([C12MIM]Br)C12S. aureus1.9 x 10⁻³ mM (EC50)[4]
1-Hexadecyl-3-methylimidazolium bromide ([C16MIM]Br)C16S. aureus0.5 x 10⁻³ mM (EC50)[4]

Note: Lower MIC and EC50 values indicate higher antimicrobial activity.

Extraction Efficiency

In the context of extraction, the choice of ionic liquid can significantly impact the yield of the target compound. A study on the microwave-assisted extraction of phyllanthin (B192089) from Phyllanthus niruri provides a direct comparison of different imidazolium (B1220033) bromides.

Ionic LiquidAlkyl ChainPhyllanthin Yield (mg/g)Reference
1-Ethyl-3-methylimidazolium bromide ([C2MIM]Br)C2Not reported[7]
This compound ([C10MIM]Br) C10 0.23 [7]
1-Hexadecyl-3-methylimidazolium bromide ([C16MIM]Br)C16Not reported[7]
Methanol (Conventional Solvent)-0.1319[7]

In this specific application, [C10MIM]Br demonstrated a superior extraction yield for phyllanthin compared to the conventional solvent, methanol.[7]

Cost Analysis

A precise cost comparison of ionic liquids is challenging as prices vary significantly based on the supplier, purity, and quantity purchased. For up-to-date pricing, researchers should consult the websites of chemical suppliers. However, a general trend is that the cost of 1-alkyl-3-methylimidazolium bromides tends to increase with the length of the alkyl chain due to the higher cost of the corresponding long-chain alkyl bromides used in their synthesis. Therefore, [C10MIM]Br is expected to be more expensive than its shorter-chain counterparts ([C2MIM]Br, [C4MIM]Br, etc.) but potentially less expensive than those with very long chains ([C16MIM]Br, [C18MIM]Br, etc.).

Experimental Protocols

To facilitate the practical application of this information, detailed methodologies for key experiments are provided below.

Synthesis of 1-Alkyl-3-methylimidazolium Bromides

A general and widely used method for the synthesis of 1-alkyl-3-methylimidazolium bromides involves the quaternization of 1-methylimidazole (B24206) with an appropriate alkyl bromide.[6][8]

Materials:

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and the desired alkyl bromide.

  • The reaction is often carried out without a solvent, but a solvent like acetonitrile (B52724) can be used.

  • Heat the mixture with stirring. The reaction temperature and time will vary depending on the alkyl bromide used (e.g., 70°C for 48 hours for 1-bromobutane).[6]

  • After the reaction is complete, cool the mixture to room temperature. The product will likely be a viscous liquid or a solid.

  • Wash the product several times with ethyl acetate to remove any unreacted starting materials.

  • Dry the purified ionic liquid under vacuum to remove any residual solvent.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Methylimidazole 1-Methylimidazole Reaction Quaternization Reaction (Heating & Stirring) Methylimidazole->Reaction AlkylBromide Alkyl Bromide (e.g., 1-Bromodecane) AlkylBromide->Reaction Washing Washing with Ethyl Acetate Reaction->Washing Drying Drying under Vacuum Washing->Drying IonicLiquid 1-Alkyl-3-methylimidazolium Bromide Drying->IonicLiquid

Caption: General workflow for the synthesis of 1-alkyl-3-methylimidazolium bromides.
Microwave-Assisted Extraction of Phyllanthin

This protocol is based on the study by Islamudin et al. (2023) for the extraction of phyllanthin from Phyllanthus niruri.[7]

Materials:

  • Dried and powdered Phyllanthus niruri

  • This compound ([C10MIM]Br) solution (0.75 M in water)

  • Microwave extraction system

  • HPLC system for analysis

Procedure:

  • Weigh 1 gram of the powdered plant material.

  • Add 12 mL of the 0.75 M [C10MIM]Br solution (sample-to-solvent ratio of 1:12).

  • Place the mixture in the microwave extraction system.

  • Set the microwave irradiation time and power according to the instrument's specifications to achieve optimal extraction.

  • After extraction, separate the liquid extract from the solid plant material by centrifugation or filtration.

  • Analyze the phyllanthin content in the extract using a validated HPLC method.

Extraction_Workflow PlantMaterial Powdered Plant Material (Phyllanthus niruri) Mixing Mixing PlantMaterial->Mixing IonicLiquid [C10MIM]Br Solution (0.75 M) IonicLiquid->Mixing Microwave Microwave-Assisted Extraction Mixing->Microwave Separation Separation (Centrifugation/Filtration) Microwave->Separation Extract Phyllanthin Extract Separation->Extract Analysis HPLC Analysis Yield Phyllanthin Yield (mg/g) Analysis->Yield Extract->Analysis

Caption: Workflow for microwave-assisted extraction of phyllanthin using [C10MIM]Br.

Signaling Pathways and Logical Relationships

The primary mechanism of antimicrobial action for imidazolium-based ionic liquids involves the disruption of the bacterial cell membrane. The lipophilic alkyl chain plays a crucial role in this process.

Antimicrobial_Mechanism cluster_IL Ionic Liquid cluster_Bacteria Bacterial Cell Cation Imidazolium Cation (Hydrophilic Head) Interaction Electrostatic and Hydrophobic Interaction Cation->Interaction Electrostatic AlkylChain Alkyl Chain (Lipophilic Tail) AlkylChain->Interaction Hydrophobic CellMembrane Cell Membrane (Lipid Bilayer) CellMembrane->Interaction CellDeath Cell Death IonicLiquid [C10MIM]Br IonicLiquid->Interaction Disruption Membrane Disruption & Permeabilization Interaction->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Leakage->CellDeath

References

A Comparative Guide to the Electrochemical Stability of Ionic Liquid Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable electrolyte is a critical decision in the development of electrochemical devices, including advanced battery systems, supercapacitors, and electro-organic synthesis platforms. Ionic liquids (ILs) have emerged as highly promising electrolytes due to their unique properties, such as low volatility, high thermal stability, and wide electrochemical stability windows.[1][2] This guide provides an objective comparison of the electrochemical stability of different classes of ionic liquids, supported by experimental data, to aid in the selection of the optimal electrolyte for your research and development needs.

The electrochemical stability window (ESW) is a critical parameter for an electrolyte, defining the potential range within which the electrolyte remains stable without undergoing oxidation or reduction.[3][4] A wider ESW is generally desirable as it allows for operation at higher voltages, leading to higher energy densities in storage devices.[5] The ESW is primarily determined by the chemical structure of the constituent cation and anion.[6][7][8][9] Generally, the cathodic (reductive) limit is set by the cation, while the anodic (oxidative) limit is determined by the anion.[6][10]

Data Presentation: A Quantitative Comparison

The following table summarizes the experimentally determined electrochemical stability windows for a selection of common ionic liquids. The data has been compiled from various studies to provide a comparative overview. It is important to note that experimental values for the ESW can vary depending on the measurement conditions, such as the working electrode material, reference electrode, scan rate, and the presence of impurities like water.[8][11][12]

Ionic Liquid (Abbreviation)CationAnionCathodic Limit (V vs. Li/Li⁺)Anodic Limit (V vs. Li/Li⁺)Electrochemical Window (V)
[BMIM][BF₄]1-butyl-3-methylimidazoliumTetrafluoroborate~1.0~4.5~3.5[2]
[BMIM][PF₆]1-butyl-3-methylimidazoliumHexafluorophosphate~1.0~5.1~4.1[13]
[EMIM][TFSI]1-ethyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide~0.8~5.2~4.4
[PYR₁₄][TFSI]N-butyl-N-methylpyrrolidiniumBis(trifluoromethylsulfonyl)imide~0.1~5.4>5.5[2]
[N₁₁₁₄][FSI]ButyltrimethylammoniumBis(fluorosulfonyl)imide~0.5~5.0~4.5
[P₄,₄,₄,₈][BMB]TributyloctylphosphoniumBis(mandelato)borate~-3.4 (vs Ag/AgCl)~1.2 (vs Ag/AgCl)~4.6[14]
[P₄,₄,₄,₈][BScB]TributyloctylphosphoniumBis(salicylato)borate~-3.1 (vs Ag/AgCl)~0.9 (vs Ag/AgCl)~4.0[14]

Key Observations:

  • Influence of the Cation: The reductive stability of ionic liquids is significantly influenced by the cation.[6] For instance, pyrrolidinium-based ILs, like [PYR₁₄][TFSI], often exhibit a wider electrochemical window compared to their imidazolium-based counterparts.[15] This is attributed to the higher stability of the pyrrolidinium (B1226570) cation against reduction.[16] Phosphonium-based cations also generally show high reductive stability.[17]

  • Influence of the Anion: The oxidative stability is primarily dictated by the anion.[6] Anions with a high degree of charge delocalization, such as bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) and bis(fluorosulfonyl)imide ([FSI]⁻), tend to provide greater stability against oxidation, leading to higher anodic limits.[11][18]

  • Structure-Property Relationships: The length of the alkyl chains on the cation can also impact the electrochemical window.[19] Generally, increasing the alkyl chain length can slightly increase the electrochemical stability.[6] However, this can also lead to increased viscosity and reduced ionic conductivity.

Experimental Protocols

The electrochemical stability of ionic liquids is typically determined using cyclic voltammetry (CV) or linear sweep voltammetry (LSV).[3]

Methodology for Determining Electrochemical Stability Window:

  • Cell Assembly: A three-electrode electrochemical cell is typically used.

    • Working Electrode: A material with a wide potential window and chemical inertness, such as glassy carbon (GC), platinum (Pt), or gold (Au), is chosen.[8]

    • Reference Electrode: A stable reference electrode is crucial for accurate potential measurements. In non-aqueous systems like ionic liquids, a silver/silver ion (Ag/Ag⁺) electrode or a quasi-reference electrode like a platinum wire is often used.[12] For comparison with lithium-based systems, potentials are often referenced to the Li/Li⁺ couple.

    • Counter Electrode: A platinum wire or a graphite (B72142) rod is commonly used as the counter electrode.[6]

  • Electrolyte Preparation: The ionic liquid is meticulously dried under vacuum to remove any water content, as impurities can significantly affect the measured electrochemical window.[12]

  • Voltammetry Measurement:

    • The working electrode is polished and cleaned before each measurement.

    • The cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from air and moisture.

    • A cyclic voltammogram is recorded by scanning the potential from the open-circuit potential towards both the negative (cathodic) and positive (anodic) directions.

    • The scan is typically performed at a slow scan rate (e.g., 1-10 mV/s) to minimize capacitive currents and obtain a steady-state response.[10]

  • Data Analysis:

    • The cathodic and anodic limits are determined by identifying the potentials at which a significant increase in current is observed, corresponding to the reduction and oxidation of the electrolyte, respectively.

    • A common method is to define the limit as the potential at which the current density reaches a specific cutoff value (e.g., 0.1 or 0.5 mA/cm²).[4]

    • The electrochemical stability window (ESW) is then calculated as the difference between the anodic and cathodic potential limits.[10]

Factors Influencing Electrochemical Stability

The electrochemical stability of an ionic liquid is a complex property influenced by several interconnected factors. The following diagram illustrates these key relationships.

cluster_0 Ionic Liquid Structure cluster_1 Electrochemical Stability Window (ESW) cluster_2 Influencing Factors Cation Cation Structure (e.g., Imidazolium, Pyrrolidinium) Cathodic_Limit Cathodic Limit (Reduction Potential) Cation->Cathodic_Limit Primarily Determines Anion Anion Structure (e.g., TFSI⁻, BF₄⁻) Anodic_Limit Anodic Limit (Oxidation Potential) Anion->Anodic_Limit Primarily Determines ESW Overall ESW Cathodic_Limit->ESW Anodic_Limit->ESW Purity Purity (e.g., Water Content) Purity->ESW Affects Electrode Working Electrode Material Electrode->ESW Affects

Caption: Factors influencing the electrochemical stability of ionic liquids.

References

Safety Operating Guide

Proper Disposal Procedures for 1-Decyl-3-methylimidazolium Bromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-Decyl-3-methylimidazolium bromide, ensuring laboratory safety and environmental protection.

This document provides a detailed protocol for the proper disposal of this compound, a common ionic liquid. Adherence to these procedures is crucial to minimize health risks and environmental impact. The information presented herein is compiled from safety data sheets and scientific literature to ensure the highest standards of laboratory safety.

Physicochemical and Toxicological Data

For quick reference, the key quantitative data for this compound are summarized in the table below. This information is critical for risk assessment and the implementation of appropriate safety measures.

PropertyValue
Molecular Formula C₁₄H₂₇BrN₂
Molecular Weight 303.28 g/mol [1]
CAS Number 188589-32-4
Appearance Light yellow to brown clear liquid
Melting Point 30 °C[2]
Purity >98.0% (HPLC)
Toxicity Causes skin and serious eye irritation.[1][3]
Ecotoxicity Toxic to aquatic life with long-lasting effects.[4]
LC₅₀ (Danio rerio, 96h) 3.8 mg/L[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following step-by-step protocol should be strictly followed.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure that the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical goggles.[3]

  • Lab Coat: A standard laboratory coat to protect from skin contact.

2. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., paper towels, pipette tips) in a dedicated, clearly labeled, and sealed waste container.

  • The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).

  • Do not mix with other chemical waste streams unless compatibility has been verified.

3. Spill Management: In case of a spill:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wear the appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth).

  • Collect the absorbed material into a sealed container for disposal.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

4. Final Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Disposal should be carried out through a licensed and approved waste disposal company.[3]

  • Do not dispose of this chemical down the drain or in the regular trash. Its high toxicity to aquatic life necessitates professional disposal to prevent environmental damage.[4]

Experimental Protocol for Degradation of Aqueous Solutions of Imidazolium-Based Ionic Liquids

Objective: To degrade the imidazolium (B1220033) ring structure in an aqueous solution, reducing its toxicity.

Materials:

  • Aqueous solution of this compound.

  • ⁶⁰Co γ-ray irradiation source.

  • Appropriate analytical equipment to verify degradation (e.g., HPLC, TOC analyzer).

Procedure:

  • Prepare an aqueous solution of this compound at a known concentration.

  • Place the solution in a suitable container for irradiation.

  • Expose the solution to a specific dose of γ-irradiation. The required dose will depend on the concentration of the ionic liquid and the desired level of degradation and must be determined experimentally.

  • Following irradiation, analyze the solution to confirm the degradation of the parent compound and to identify any potential degradation byproducts.

  • Dispose of the treated solution in accordance with local regulations for aqueous chemical waste.

Disclaimer: This protocol is provided for informational purposes only and is based on research conducted on similar compounds. It must be thoroughly evaluated and optimized for the specific application and safety protocols of your laboratory.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Spill Management cluster_2 Final Disposal A Waste 1-Decyl-3-methylimidazolium bromide Generated B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Collect in a Labeled, Sealed, Compatible Container B->C G Store Waste Securely C->G D Spill Occurs E Absorb with Inert Material D->E Yes F Collect in a Sealed Container for Disposal E->F F->G H Arrange for Pickup by Licensed Waste Disposal Company G->H I Proper Hazardous Waste Disposal H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-Decyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 1-Decyl-3-methylimidazolium bromide (CAS No. 188589-32-4). Adherence to these guidelines is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesMaterial: Nitrile or Neoprene gloves are recommended for incidental splash protection.[3][4] For prolonged contact or immersion, consider heavier-duty gloves and consult the manufacturer's chemical resistance data. Inspection: Always inspect gloves for tears, holes, or degradation before use. Practice: Remove and replace gloves immediately if contamination occurs. Do not wear gloves outside of the laboratory area.[4]
Eye and Face Protection Safety glasses with side shields or Chemical splash gogglesStandard: Must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] Requirement: Mandatory when handling the chemical in any form.
Face shieldUse Case: Recommended in conjunction with goggles when there is a significant risk of splashing, such as when handling large volumes or during vigorous mixing.[4]
Skin and Body Protection Laboratory coatMaterial: Standard laboratory coat to protect against minor splashes and spills.
Chemical-resistant apron or coverallsUse Case: Required when handling larger quantities or when there is a higher risk of significant skin exposure.[4] Materials such as Tyvek or rubber are recommended.[3]
Respiratory Protection Not typically required under normal use with adequate ventilation.Condition for Use: If handling in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. Ensure proper fit testing and training.

Experimental Protocols: Handling and Disposal

Safe Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly with soap and water after handling.[2]

  • Keep the container tightly closed when not in use.[1]

  • Prevent the formation of dust or aerosols.

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • All waste must be disposed of in accordance with local, regional, and national regulations.

  • Do not dispose of down the drain or into the environment. The substance is toxic to aquatic life with long-lasting effects.[6]

  • Use a licensed waste disposal company for chemical waste removal.

Chemical Spill Workflow

In the event of a spill, follow the established procedure to ensure safety and minimize environmental contamination. The following workflow outlines the necessary steps for responding to a spill of this compound.

Spill_Workflow start Spill Occurs assess Assess Spill Severity (Minor vs. Major) start->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate Major Spill ppe Don Appropriate PPE (Gloves, Goggles, etc.) assess->ppe Minor Spill emergency Call Emergency Services (if major spill) evacuate->emergency contain Contain the Spill (Use absorbent dikes) ppe->contain absorb Absorb the Spilled Material (Use inert absorbent) contain->absorb collect Collect Contaminated Material into a sealed container absorb->collect decontaminate Decontaminate the Area with soap and water collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report the Incident to Lab Supervisor/EHS dispose->report end End report->end emergency->report

Caption: Logical workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Decyl-3-methylimidazolium bromide
Reactant of Route 2
Reactant of Route 2
1-Decyl-3-methylimidazolium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.